molecular formula C6H3I3O B146134 2,4,6-Triiodophenol CAS No. 609-23-4

2,4,6-Triiodophenol

Cat. No.: B146134
CAS No.: 609-23-4
M. Wt: 471.80 g/mol
InChI Key: VAPDZNUFNKUROY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Triiodophenol (CAS 609-23-4) is a high-purity (98%) chemical reagent provided as a light-sensitive, off-white to light gray crystalline powder with a melting point of 158-162 °C . It is insoluble in water but soluble in organic solvents such as chloroform and dichloromethane, as well as in alkaline solutions . Researchers value this compound for its diverse applications across multiple scientific fields. In biochemical research, this compound is recognized as an orally active and potent inhibitor of leukotriene B4 (LTB4) synthesis . This mechanism underpins its investigation as a potent anti-inflammatory and analgesic agent, with studies suggesting effects comparable to classical therapeutics like aspirin and indomethacin . Furthermore, it serves as a potent thyroid-disrupting chemical and is used to investigate deiodinase activity . From an environmental science perspective, this compound is an iodinated disinfection by-product (DBP) formed during the chlorination of sewage effluents . Its presence and microbial reductive deiodination in the environment, particularly by marine sponge-associated microbial consortia, are active areas of study . Its historical research applications also include exploration for use in hypocholesterolemic and vasodilatory treatments . This product is classified as For Research Use Only (RUO). It is strictly not for human consumption, diagnostic use, or therapeutic application. Handle with appropriate safety precautions, as it may be harmful if swallowed and cause skin and eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-triiodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3I3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPDZNUFNKUROY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3I3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022080
Record name 2,4,6-Triiodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

609-23-4
Record name 2,4,6-Triiodophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=609-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Triiodophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 609-23-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2594
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 2,4,6-triiodo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4,6-Triiodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-triiodophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.261
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4,6-TRIIODOPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RB2R81A7U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2,4,6-Triiodophenol (CAS 609-23-4): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Triiodophenol (TIP) is a halogenated phenolic compound with the CAS number 609-23-4. It is a white to off-white or light brown crystalline powder.[1][2] This technical guide provides an in-depth overview of the chemical and physical properties, spectral data, safety information, experimental protocols for synthesis and analysis, and a detailed examination of its biological activities, including its roles as a thyroid-disrupting chemical and an anti-inflammatory agent.

Chemical and Physical Properties

This compound is characterized by a phenol (B47542) ring substituted with three iodine atoms at the 2, 4, and 6 positions.[1] This high degree of iodination significantly influences its chemical and physical properties.

PropertyValueReference
Molecular Formula C₆H₃I₃O[3]
Molecular Weight 471.80 g/mol [3]
Appearance Off-white to light brown or grey powder[2]
Melting Point 157-159 °C[4]
Solubility Insoluble in water; Soluble in chloroform, dichloromethane, and alkaline solutions.[5][6]
IUPAC Name This compound[3]
InChI Key VAPDZNUFNKUROY-UHFFFAOYSA-N[4]
SMILES Oc1c(I)cc(I)cc1I[4]

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques.

Data TypeKey FeaturesReference
¹H NMR Spectrum available, consistent with structure.[7]
¹³C NMR Spectrum available.[3]
Mass Spectrometry (MS) Mass spectrum data available.[3][8]
Infrared (IR) Spectroscopy IR spectrum available.[3]
Raman Spectroscopy Raman spectrum available.[3]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard ClassificationGHS Hazard StatementsPrecautionary Statements
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin.P280: Wear protective gloves/protective clothing/eye protection/face protection.
Skin Irritation (Category 2)H315: Causes skin irritation.P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Eye Irritation (Category 2)H319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[1] It is also noted to be light-sensitive.[5]

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily involving the direct iodination of phenol.

Method 1: Iodination with Iodine and Hydrogen Peroxide [6]

This method involves the reaction of phenol with iodine in the presence of hydrogen peroxide as a catalyst in an acidic and minimally hydrated medium.

Materials:

  • Phenol

  • Iodine

  • Methanol (B129727)

  • Sulfuric acid (concentrated)

  • 30% Hydrogen peroxide solution

  • Methanol/water (3:1) mixture for washing

Procedure:

  • In a three-necked reactor equipped with a water bath, stirrer, reflux condenser, thermometer, and addition funnel, dissolve 564 g (6 moles) of phenol and 2284 g (18 equivalents) of iodine in 4000 ml of methanol.

  • Add 400 ml of concentrated sulfuric acid to the mixture.

  • Heat the mixture to 60°C.

  • Gradually add 900 ml of 30% hydrogen peroxide, maintaining the temperature between 60 and 65°C.

  • Allow the reaction to proceed for 4 to 5 hours at this temperature.

  • Stop heating and let the mixture stand for 24 hours.

  • Filter the formed precipitate and dry it under a vacuum.

  • Recrystallize the crude product from hot methanol.

  • Filter the recrystallized product and wash it with a 3:1 methanol/water mixture.

  • The expected yield is approximately 43-44%, with a melting point of 158-159°C.

Method 2: Iodination with Periodic Acid and Potassium Iodide [6]

This alternative method utilizes periodic acid and potassium iodide in the presence of concentrated sulfuric acid.

Materials:

  • Periodic acid

  • Concentrated sulfuric acid

  • Potassium iodide

  • Phenol

Procedure:

  • Dissolve 25.6 g (133 moles) of periodic acid in 600 ml of concentrated sulfuric acid, cooling the mixture externally with ice.

  • Add 55.8 g (336 moles) of potassium iodide in small portions.

  • Subsequently, add 12.2 g (128 moles) of phenol.

  • Stir the reaction mixture overnight.

  • Work-up of the reaction to isolate the product is required (details not specified in the source).

Purification of this compound

Recrystallization is a common method for the purification of crude this compound. As described in the synthesis protocol, hot methanol is an effective solvent for recrystallization.[6] Another patent suggests recrystallization from isopropanol (B130326) after washing the crude reaction product.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) [5]

HPLC is a versatile technique for the analysis of this compound.

  • Method: Reverse-phase HPLC.[9]

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acid such as phosphoric acid. For Mass Spectrometry (MS) compatibility, formic acid should be used instead of phosphoric acid.[9]

  • Detection: Various detection systems can be employed, with the choice impacting sensitivity and specificity.[5]

Gas Chromatography/Mass Spectrometry (GC/MS) [5]

GC/MS is another powerful technique for the analysis of iodinated phenols.

  • Method: GC coupled with MS is suitable for the identification and quantification of volatile or semi-volatile compounds like this compound, which may require derivatization to improve chromatographic properties.

Biological Activities and Signaling Pathways

This compound exhibits significant biological activities, primarily as a thyroid-disrupting chemical and as an inhibitor of the pro-inflammatory mediator leukotriene B4.

Thyroid Hormone Disruption

This compound is recognized as a potent thyroid-disrupting chemical.[2][5][10] Its structural similarity to thyroid hormones allows it to interfere with the normal functioning of the thyroid hormone system through several mechanisms. One key mechanism is the inhibition of deiodinase enzymes, which are responsible for the conversion of the prohormone thyroxine (T4) to the active hormone triiodothyronine (T3).[5][10] It may also compete with thyroid hormones for binding to transport proteins such as transthyretin (TTR).

Thyroid_Disruption_Pathway cluster_blood Bloodstream cluster_cell Target Cell T4_bound T4-TTR Complex T3_bound T3-TTR Complex TIP_bound TIP-TTR Complex T4_free Free T4 TTR Transthyretin (TTR) T4_free->TTR Binds T4_in T4 T4_free->T4_in Uptake T3_free Free T3 T3_free->TTR Binds T3_in T3 T3_free->T3_in Uptake TIP This compound (TIP) TIP->TTR Competes for binding TIP_in TIP TIP->TIP_in Uptake TTR->T4_bound TTR->T3_bound TTR->TIP_bound rT3 rT3 (inactive) T4_in->rT3 Conversion via other deiodinases Deiodinase Deiodinase (e.g., DIO1, DIO2) T4_in->Deiodinase Conversion TR Thyroid Receptor (TR) T3_in->TR Binds & Activates Deiodinase->T3_in Gene_Expression Gene Expression TR->Gene_Expression Regulates TIP_in->Deiodinase Inhibits

Thyroid hormone disruption by this compound.
Anti-inflammatory Activity via Leukotriene B4 Synthesis Inhibition

This compound has been investigated as a potent anti-inflammatory and analgesic agent.[5] This activity is attributed to its ability to inhibit the synthesis of leukotriene B4 (LTB4), a potent pro-inflammatory mediator.[5] LTB4 is synthesized from arachidonic acid via the 5-lipoxygenase (5-LOX) pathway. The process begins with the release of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2 (PLA2). Arachidonic acid is then converted to leukotriene A4 (LTA4) by 5-LOX, a reaction facilitated by the 5-lipoxygenase-activating protein (FLAP). LTA4 is subsequently hydrolyzed to LTB4. This compound is thought to exert its inhibitory effect on one or more of the key enzymes in this pathway.

LTB4_Synthesis_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol / Perinuclear Region Membrane_PL Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane_PL->PLA2 Substrate AA Arachidonic Acid (AA) PLA2->AA Releases FLAP 5-LOX Activating Protein (FLAP) AA->FLAP Presented by Five_LOX 5-Lipoxygenase (5-LOX) FLAP->Five_LOX LTA4 Leukotriene A4 (LTA4) Five_LOX->LTA4 Converts LTA4_Hydrolase LTA4 Hydrolase LTA4->LTA4_Hydrolase Substrate LTB4 Leukotriene B4 (LTB4) LTA4_Hydrolase->LTB4 Converts Inflammation Inflammation LTB4->Inflammation Promotes TIP This compound (TIP) TIP->Five_LOX Inhibits

Inhibition of Leukotriene B4 synthesis by this compound.

Conclusion

This compound is a multifaceted compound with significant implications for both environmental science and pharmacology. Its ability to disrupt the thyroid hormone system warrants further investigation into its environmental impact as an iodinated disinfection byproduct. Concurrently, its potent anti-inflammatory properties, mediated through the inhibition of leukotriene B4 synthesis, present a promising avenue for the development of novel therapeutic agents. This technical guide provides a foundational understanding of the key properties and activities of this compound to support ongoing and future research in these critical areas.

References

2,4,6-Triiodophenol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2,4,6-Triiodophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to this compound. It also delves into its biological activities, offering detailed experimental protocols and a visualization of its role in inducing mitochondrial cell death.

Core Properties of this compound

This compound is a halogenated derivative of phenol (B47542). It presents as an off-white to light brown or grey powder.[1] This compound is sparingly soluble in water but shows solubility in organic solvents like chloroform, dichloromethane, and alkaline solutions.[2]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₆H₃I₃O[3][4]
Molecular Weight 471.80 g/mol [3][5]
Monoisotopic Mass 471.7318 Da[3][4]
Melting Point 157-159 °C[6]
Topological Polar Surface Area 20.2 Ų[3][4]
CAS Number 609-23-4[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

Two effective methods for the synthesis of this compound are detailed below.[7][8]

Method 1: Iodination with Iodine and Hydrogen Peroxide [7]

This process involves the direct iodination of phenol using iodine in the presence of hydrogen peroxide as a catalyst in an acidic and low-hydration medium.

  • Reactants: Phenol, Iodine, Hydrogen Peroxide, Acidic solvent.

  • Procedure:

    • Dissolve phenol in a suitable acidic solvent.

    • Add iodine to the solution.

    • Introduce hydrogen peroxide as a catalyst to facilitate the electrophilic substitution of iodine onto the phenol ring at the 2, 4, and 6 positions.

    • Control the reaction temperature and time to optimize for the formation of the tri-iodinated product.

    • Upon completion, the crude product is precipitated.

    • The precipitate is then filtered and purified, typically by recrystallization from a solvent mixture like methanol/water, to yield this compound.

Method 2: Iodination with Periodic Acid and Potassium Iodide [7]

This alternative method utilizes periodic acid and potassium iodide in the presence of concentrated sulfuric acid.

  • Reactants: Phenol, Periodic Acid, Potassium Iodide, Concentrated Sulfuric Acid.

  • Procedure:

    • Dissolve periodic acid in concentrated sulfuric acid, ensuring the mixture is cooled.

    • Gradually add potassium iodide to the solution.

    • Introduce phenol to the reaction mixture.

    • Allow the reaction to proceed, typically with stirring, to ensure complete iodination.

    • The this compound product is then isolated from the reaction mixture.

    • Purification is achieved through recrystallization to obtain a high-purity product.

Analytical Methodologies

The following are common analytical techniques for the characterization and quantification of this compound.

High-Performance Liquid Chromatography (HPLC) [2]

  • Objective: To separate and quantify this compound in a sample.

  • Column: A reverse-phase column is typically used.

  • Mobile Phase: A common mobile phase consists of a mixture of acetonitrile (B52724) and water. For applications requiring mass spectrometry compatibility, a volatile acid like formic acid is used as an additive. For other detectors, phosphoric acid can be used.

  • Detection: UV detection is a common method.

  • General Procedure:

    • Prepare a standard solution of this compound of known concentration.

    • Prepare the sample by dissolving it in a suitable solvent, followed by filtration.

    • Inject the standard and sample solutions into the HPLC system.

    • Elute the column with the mobile phase in an isocratic or gradient mode.

    • Monitor the eluent at a specific wavelength to detect the compound.

    • Quantify the amount of this compound in the sample by comparing its peak area to that of the standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To identify and quantify this compound, often in complex matrices.

  • General Procedure:

    • Derivatization of the phenol group may be performed to improve its volatility and chromatographic behavior.

    • The sample is injected into the gas chromatograph, where it is vaporized.

    • The vaporized sample is carried by an inert gas through a capillary column, where separation occurs based on boiling point and polarity.

    • The separated components then enter the mass spectrometer.

    • In the mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio.

    • A mass spectrum is produced, which serves as a molecular fingerprint for identification.

Biological Activity and Signaling Pathways

This compound exhibits notable biological activities, including the induction of cell death in cancer cells and the inhibition of inflammatory pathways.

Induction of Caspase-Independent Mitochondrial Cell Death

Studies have shown that this compound and its derivatives can induce a caspase-independent cell death pathway in leukemia cells.[6] This process involves the permeabilization of the mitochondrial membrane and the release of pro-apoptotic factors.

G Simplified Pathway of this compound-Induced Cell Death 2_4_6_Triiodophenol This compound Mitochondrion Mitochondrion 2_4_6_Triiodophenol->Mitochondrion acts on MMP_Dissipation Mitochondrial Membrane Potential Dissipation Mitochondrion->MMP_Dissipation Cytochrome_c_Release Cytochrome c Release Mitochondrion->Cytochrome_c_Release Cell_Death Caspase-Independent Cell Death MMP_Dissipation->Cell_Death Cytochrome_c_Release->Cell_Death

Caption: this compound-induced mitochondrial cell death pathway.

Inhibition of Leukotriene B4 Synthesis

This compound is recognized as a potent inhibitor of leukotriene B4 (LTB4) synthesis.[2] LTB4 is a powerful chemoattractant for neutrophils and is involved in inflammatory responses.[9] Inhibition of LTB4 synthesis is a promising strategy for anti-inflammatory therapies. An experimental protocol to assess this inhibition would typically involve:

  • Cell Culture: Utilizing cells capable of producing LTB4, such as neutrophils or specific cell lines.

  • Stimulation: Inducing LTB4 synthesis using a suitable stimulus.

  • Treatment: Incubating the cells with varying concentrations of this compound.

  • Quantification: Measuring the amount of LTB4 produced, commonly by using techniques like enzyme-linked immunosorbent assay (ELISA) or chromatography.

  • Analysis: Determining the concentration of this compound that causes a 50% inhibition of LTB4 synthesis (IC50).

Deiodinase Activity Inhibition

This compound has been identified as a potent thyroid-disrupting chemical and is used to investigate deiodinase activity.[2] Deiodinases are enzymes that play a crucial role in the activation and deactivation of thyroid hormones. A general protocol to evaluate the inhibition of deiodinase activity would include:

  • Enzyme Source: Using a source of deiodinase enzymes, such as human hepatic microsomes.[10]

  • Substrate: Providing a known substrate for the enzyme, for example, thyroxine (T4).

  • Inhibitor: Adding this compound at various concentrations.

  • Reaction: Allowing the enzymatic reaction to proceed for a defined period.

  • Product Measurement: Quantifying the product of the deiodination reaction, such as triiodothyronine (T3).

  • Inhibition Assessment: Calculating the extent of inhibition of deiodinase activity by this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,4,6-Triiodophenol: Core Physical and Chemical Properties

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No. 609-23-4), a compound of interest in various scientific fields. It is recognized as a potent thyroid-disrupting chemical, an inhibitor of leukotriene B4 (LTB4) synthesis, and an iodinated disinfection byproduct found in drinking water.[1][2][3][4][5][6][7] This document summarizes key quantitative data, details relevant experimental protocols, and presents logical workflows and pathways using standardized diagrams for enhanced clarity.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These data are critical for its handling, application in experimental settings, and understanding its environmental and biological fate.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₆H₃I₃O[5][8][9][10][11][12]
Molecular Weight 471.80 g/mol [3][4][5][8][11][12][13][14][15]
Appearance Off-white to beige, tan, grey, or yellowish crystalline powder[1][4][8][9][13][16]
Melting Point 157-162 °C[1][3][4][5][6][8][13][16][17]
Boiling Point 316 °C[8]
Vapor Pressure 0.0002 mmHg (at 25 °C)[8]
Purity Typically ≥97%[3][5][12][13][14][18][19]
Solubility and Partitioning Characteristics
PropertyValueSource(s)
Water Solubility Insoluble / Sparingly soluble[1][2][4][8][9][10][16][17]
Organic Solvent Solubility Somewhat soluble in ethyl and propyl alcohols, acetone, and ether. Very soluble in chloroform (B151607) and dichloromethane.[4][16][17]
Other Solubility Soluble in alkaline solutions[4][16][17]
LogP (Partition Coefficient) 3.88[8]
pKa 6.46[8]

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings and the development of new applications. This section outlines protocols for the synthesis of this compound and for assessing its biological activity.

Synthesis of this compound

A common method for the preparation of this compound involves the direct iodination of phenol (B47542).[17][20]

Protocol: Iodination of Phenol using Hydrogen Peroxide [17][20]

  • Reaction Setup : In a three-outlet reactor equipped with a water bath, stirrer, reflux condenser, thermometer, and addition funnel, dissolve 564 g (6 moles) of phenol and 2284 g (18 equivalents) of iodine in 4000 mL of methanol.

  • Acidification : Add 400 mL of concentrated sulfuric acid to the mixture.

  • Initiation : Heat the mixture to 60°C.

  • Oxidant Addition : Gradually add 900 mL of 30% hydrogen peroxide, ensuring the reaction temperature is maintained between 60 and 65°C.

  • Reaction : After the addition is complete, allow the mixture to react for 4 to 5 hours at the same temperature.

  • Crystallization : Cease heating and let the mixture stand for 24 hours, during which the product will precipitate.

  • Isolation : Filter the formed precipitate and dry it under a vacuum.

  • Purification : Recrystallize the crude product from hot methanol. Filter the purified product and wash it with a 3:1 methanol/water solution to yield this compound. The reported melting point of the product is 158-159°C.[17]

G cluster_reactants Reactant Preparation cluster_reaction Reaction Conditions cluster_workup Product Isolation & Purification Phenol Phenol & Iodine in Methanol Reactor Heat to 60°C Phenol->Reactor 1. Add to reactor H2SO4 H₂SO₄ (conc.) H2SO4->Reactor H2O2 Add H₂O₂ (30%) (Maintain 60-65°C) Reactor->H2O2 2. Heat React React for 4-5 hours H2O2->React 3. Gradual addition Cool Cool & Stand for 24h (Precipitation) React->Cool 4. Reaction complete Filter Vacuum Filtration Cool->Filter 5. Isolate crude Recrystallize Recrystallize (Hot Methanol) Filter->Recrystallize 6. Purify Product This compound Recrystallize->Product 7. Final Product

Caption: Workflow for the synthesis of this compound via iodination of phenol.

Biological Activity Assessment: Nephrotoxicity Study

This compound has been shown to induce damage in mouse glomerular mesangial cells (MES-13).[7] The protocol below is based on the methodologies described in this research.

Protocol: In Vitro Nephrotoxicity Assay [7]

  • Cell Culture : Culture MES-13 cells under standard conditions (e.g., DMEM, 10% FBS, 37°C, 5% CO₂).

  • Compound Exposure : Treat MES-13 cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).

  • Cell Viability Assay (CCK-8) :

    • Add Cell Counting Kit-8 (CCK-8) solution to each well.

    • Incubate for 1-4 hours.

    • Measure the absorbance at 450 nm using a microplate reader to determine cell viability relative to an untreated control.

  • Gene Expression Analysis (qRT-PCR) :

    • Isolate total RNA from the cells.

    • Synthesize cDNA via reverse transcription.

    • Perform quantitative real-time PCR using primers specific for inflammatory cytokines (e.g., TNF-α, IL-1β) and a housekeeping gene.

  • Protein Quantification (ELISA) :

    • Collect cell culture supernatants or cell lysates.

    • Use enzyme-linked immunosorbent assay (ELISA) kits to quantify the protein levels of inflammatory cytokines and markers of oxidative stress (e.g., malondialdehyde (MDA), glutathione (B108866) (GSH), superoxide (B77818) dismutase (SOD)).

  • Apoptosis Analysis (Flow Cytometry) :

    • Harvest cells and wash with PBS.

    • Stain cells with an apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide).

    • Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

G cluster_effects Cellular Mechanisms of Toxicity TIP This compound (TIP) Inflammation Inflammatory Imbalance (↑ TNF-α, ↑ IL-1β) TIP->Inflammation OxidativeStress Oxidative Stress (↑ MDA, ↓ GSH, ↓ SOD) TIP->OxidativeStress Apoptosis Aberrant Apoptosis TIP->Apoptosis Damage Glomerular Mesangial Cell Damage Inflammation->Damage OxidativeStress->Damage Apoptosis->Damage

Caption: Pathological mechanism of this compound-induced nephrotoxicity.[7]

Analytical Workflow

The analysis and quantification of this compound in various matrices, from reaction mixtures to biological samples, is commonly performed using High-Performance Liquid Chromatography (HPLC).[4][12]

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Acquire Sample (e.g., biological matrix) Dissolve Dissolve/Extract in Mobile Phase Sample->Dissolve Inject Inject into HPLC System Dissolve->Inject Column Separation on C18 Column Inject->Column Detect UV Detection Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify using Standard Curve Chromatogram->Quantify

Caption: General workflow for the quantitative analysis of this compound by HPLC.

References

The Solubility Profile of 2,4,6-Triiodophenol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4,6-Triiodophenol in various organic solvents. This information is critical for a range of applications, including chemical synthesis, formulation development, and in vitro/in vivo studies. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide presents a combination of qualitative and quantitative data, alongside a detailed experimental protocol for determining solubility.

Quantitative Solubility Data

Organic SolventChemical ClassSolubility DescriptionQuantitative Value (at 25 °C unless specified)
Dimethyl Sulfoxide (DMSO)SulfoxideSoluble250 mg/mL[1]
ChloroformChlorinated HydrocarbonVery Soluble[2]Data not available
DichloromethaneChlorinated HydrocarbonVery Soluble[2]Data not available
Ethyl AlcoholAlcoholSomewhat Soluble[2]Data not available
Propyl AlcoholAlcoholSomewhat Soluble[2]Data not available
AcetoneKetoneSomewhat Soluble[2]Data not available
Diethyl EtherEtherSomewhat Soluble[3]Data not available
MethanolAlcoholSoluble (used for recrystallization)[3]Data not available

Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a solid compound in a given solvent. This method is robust and can be adapted for various organic solvents.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Glass vials with screw caps (B75204) and PTFE septa

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent to ensure that equilibrium is reached with the solid phase present.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Shake the mixture for a sufficient period to allow it to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau, indicating equilibrium.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vial to stand undisturbed in the temperature-controlled environment for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Sample Analysis:

    • Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

  • Calculation:

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of this compound in the selected solvent at the specified temperature.

Visualizing Molecular Interactions and Experimental Processes

To further aid researchers, the following diagrams, created using the DOT language, illustrate key concepts related to the biological activity of this compound and the experimental workflow for solubility determination.

G cluster_workflow Experimental Workflow for Solubility Determination prep 1. Prepare Supersaturated Solution (Excess this compound in Solvent) equilibrate 2. Equilibrate (Shake at Constant Temperature) prep->equilibrate sample 3. Sample and Filter Supernatant equilibrate->sample analyze 4. Analyze Concentration (e.g., HPLC, UV-Vis) sample->analyze calculate 5. Calculate Solubility analyze->calculate

Caption: A flowchart of the shake-flask method for determining solubility.

G cluster_pathway Leukotriene B4 (LTB4) Synthesis Pathway and Inhibition Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->Five_LOX LTA4 Leukotriene A4 (LTA4) Five_LOX->LTA4 LTA4_Hydrolase LTA4 Hydrolase LTA4->LTA4_Hydrolase LTB4 Leukotriene B4 (LTB4) LTA4_Hydrolase->LTB4 TIP This compound TIP->Five_LOX Inhibits

Caption: Inhibition of the Leukotriene B4 synthesis pathway by this compound.

G cluster_thyroid Mechanism of Thyroid Disruption by Excess Iodinated Compounds Iodide_Uptake Iodide Uptake (NIS Transporter) Organification Iodide Organification (TPO Enzyme) Iodide_Uptake->Organification Hormone_Synthesis Thyroid Hormone Synthesis (T3 & T4) Organification->Hormone_Synthesis Hormone_Release Hormone Release Hormone_Synthesis->Hormone_Release Excess_Iodide Excess Iodinated Compounds (e.g., this compound) Excess_Iodide->Iodide_Uptake Inhibits (Wolff-Chaikoff effect) Excess_Iodide->Organification Inhibits Excess_Iodide->Hormone_Release Inhibits

Caption: Potential points of thyroid hormone synthesis disruption by excess iodinated compounds.

References

In-Depth Technical Guide: The Melting Point of 2,4,6-Triiodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, the precise characterization of chemical compounds is paramount. 2,4,6-Triiodophenol, a compound of interest for its various biological activities, is no exception. This technical guide provides a comprehensive overview of the melting point of this compound, a critical parameter for its identification and purity assessment.

Physicochemical Properties of this compound

This compound presents as a yellowish or off-white to light brown crystalline powder. It is characterized by its poor solubility in water, while exhibiting some solubility in organic solvents such as ethanol, propanol, acetone, and ether. It is highly soluble in chloroform (B151607) and dichloromethane, and also dissolves in alkaline solutions.

Melting Point Range of this compound

The reported melting point of this compound consistently falls within a narrow range, indicating a well-defined physical property for the pure substance. The melting point is a key indicator of purity; impurities typically depress and broaden the melting range.

Summary of Reported Melting Points
Melting Point Range (°C)Source/Comment
159 - 160Chemical supplier data.
157 - 159Literature value, often cited by chemical suppliers.
158A frequently cited value, referenced as early as 1946 in Pharmaceutica Acta Helvetiae.
158 ± 1Result after recrystallization from isopropanol, as described in a patent for its preparation.
158 - 159Observed after synthesis and recrystallization from hot methanol (B129727).
158 - 162Reported by a chemical supplier.
156 - 158Data from the NIST Chemistry WebBook.

Experimental Protocols

General Experimental Protocol for Melting Point Determination

The capillary method is the most common technique for determining the melting point of a crystalline solid.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube with heating oil or a digital instrument like a DigiMelt).

  • Capillary tubes (sealed at one end).

  • Thermometer (calibrated).

  • Mortar and pestle.

  • Spatula.

Procedure:

  • Sample Preparation: A small amount of the this compound sample is finely powdered using a mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is achieved.

  • Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. The assembly is then immersed in the heating oil within the Thiele tube.

  • Apparatus Setup (Digital): The packed capillary tube is inserted into the heating block of the digital melting point apparatus.

  • Heating: The apparatus is heated gently and steadily, at a rate of approximately 1-2°C per minute as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.

  • Purity and Recrystallization: The sharpness of the melting point range is an indicator of purity. A broad melting range (greater than 2°C) suggests the presence of impurities. For purification, this compound can be recrystallized from solvents such as hot methanol or isopropanol. Following recrystallization, the melting point should be re-determined to confirm purity, expecting a narrower and potentially higher melting range.

Logical Workflow for Characterization

The following diagram illustrates the logical workflow from the synthesis of this compound to its characterization, including the crucial step of melting point determination.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Phenol Phenol Reaction Iodination Reaction Phenol->Reaction Iodinating_Agent Iodinating Agent (e.g., I₂, KI, H₂O₂) Iodinating_Agent->Reaction Crude_Product Crude this compound Reaction->Crude_Product Recrystallization Recrystallization (e.g., Methanol, Isopropanol) Crude_Product->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product MP_Determination Melting Point Determination Pure_Product->MP_Determination Spectroscopy Spectroscopic Analysis (e.g., NMR, IR) Pure_Product->Spectroscopy Final_Characterization Final Characterized Product MP_Determination->Final_Characterization Spectroscopy->Final_Characterization

Synthesis and Characterization Workflow for this compound.

A Comprehensive Technical Guide to 2,4,6-Triiodophenol: Structure, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Triiodophenol (TIP) is a halogenated aromatic compound derived from phenol (B47542), characterized by the substitution of three hydrogen atoms with iodine at the 2, 4, and 6 positions of the benzene (B151609) ring.[1][2] Its chemical formula is C₆H₃I₃O.[1][3][4] This molecule has garnered significant interest across various scientific disciplines due to its diverse biological activities and applications. In biochemical research, it is recognized as a potent inhibitor of leukotriene B4 (LTB4) synthesis, underpinning its investigation as an anti-inflammatory and analgesic agent.[5] Furthermore, TIP is known as a potent thyroid-disrupting chemical and is utilized in studies investigating deiodinase activity.[5][6][7] Environmentally, it is monitored as an iodinated disinfection by-product (DBP) resulting from the chlorination of sewage effluents.[5][6][7] This guide provides an in-depth overview of its structure, physicochemical properties, synthesis, analytical characterization, and key biological activities.

Physicochemical Properties and Identifiers

This compound is a light-sensitive, off-white to light gray or yellowish crystalline powder.[1][2][5] It is practically insoluble in water but exhibits solubility in organic solvents like chloroform, dichloromethane, and alkaline solutions.[5][8]

PropertyValueReference
Molecular Formula C₆H₃I₃O[1][3][4]
Molecular Weight 471.80 g/mol [3][4][9][10]
CAS Number 609-23-4[1][3][4][9]
Appearance Off-white to light brown or grey powder[1][7]
Melting Point 157-159 °C[2][6][10], 158-162 °C[5]
Solubility Insoluble in water; Soluble in chloroform, dichloromethane, alkali[5][7][8]
IUPAC Name This compound[3]
InChI Key VAPDZNUFNKUROY-UHFFFAOYSA-N[1][3][9]
Canonical SMILES C1=C(C=C(C(=C1I)O)I)I[1][3]

Synthesis Protocols

The synthesis of this compound typically involves the direct iodination of phenol. The key is to achieve the specific 2,4,6-substitution pattern, which requires careful control of reaction conditions.[5]

Method 1: Iodination with Iodine and Hydrogen Peroxide

This method utilizes hydrogen peroxide as a catalyst (oxidant) for the electrophilic iodination of the phenol ring in an acidic medium.[2][8]

Experimental Protocol:

  • Dissolution: Dissolve phenol in a suitable alcohol solvent.

  • Reagent Addition: Add a stoichiometric excess of iodine (I₂) to the solution.

  • Catalysis: Slowly add hydrogen peroxide (30% solution) to the mixture while stirring. The reaction is typically carried out in an acidic and not very hydrating medium.[8]

  • Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). A patent describes leaving the reaction at a standstill for 24 hours.[8]

  • Precipitation & Filtration: The product precipitates out of the solution. Filter the formed precipitate and dry it under a vacuum.[8]

  • Purification: Recrystallize the crude product from hot methanol (B129727) or a methanol/water mixture (e.g., 3:1) to obtain pure this compound.[8]

Method 2: Iodination with Periodic Acid and Potassium Iodide

This protocol employs periodic acid and potassium iodide in the presence of a strong acid.[8]

Experimental Protocol:

  • Reagent Preparation: Dissolve periodic acid in concentrated sulfuric acid, cooling the mixture with an ice bath.[8]

  • Iodide Addition: Add potassium iodide in small portions to the solution.[8]

  • Phenol Addition: Subsequently, add phenol to the reaction mixture.[8]

  • Reaction: Allow the reaction to proceed overnight with continuous stirring.[8]

  • Work-up & Purification: The work-up would involve quenching the reaction, followed by extraction and recrystallization of the crude product to yield the final compound.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is used to confirm the structure and purity of synthesized this compound.

Spectroscopic Characterization
TechniqueObserved Data / Expected CharacteristicsReference
¹H NMR The ¹H NMR spectrum is expected to show a singlet for the two equivalent aromatic protons (at C3 and C5) and a singlet for the hydroxyl proton. Spectra are available in databases, often run in DMSO-d₆.[11][11]
¹³C NMR The ¹³C NMR spectrum will show distinct signals for the four types of carbon atoms in the molecule: C-OH, C-I, C-H, and the carbon at the intersection of C-I bonds. Spectral data is available in public databases like SpectraBase.[12][12]
FTIR Spectroscopy The IR spectrum shows a characteristic broad O-H stretching band around 3490 cm⁻¹. The C-I stretching absorptions are observed at lower wavenumbers, typically near 500-650 cm⁻¹.[13] Specific spectra are available in the NIST WebBook.[9][9][13]
Mass Spectrometry Electron ionization (EI-MS) shows a prominent molecular ion peak (M⁺) at m/z 472.[3][14] The fragmentation pattern is also a key identifier. High-resolution mass spectrometry (LC-MS) can confirm the exact mass.[3][3][14][15]
X-Ray Crystallography Crystal structure data for this compound is available in the Cambridge Structural Database, providing definitive confirmation of its three-dimensional structure.[3][3]
Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) are essential for assessing the purity of this compound and for its quantification in various matrices.[5]

Experimental Protocol (General HPLC):

  • Column: A reverse-phase column (e.g., C18) is typically used.[16]

  • Mobile Phase: A mixture of an organic solvent like acetonitrile (B52724) (MeCN) and an aqueous solution (e.g., water with a small amount of acid like phosphoric or formic acid for MS compatibility) is used for elution.[16]

  • Detection: UV detection is common, leveraging the chromophoric nature of the molecule. Coupling HPLC with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) provides a highly sensitive method for detecting iodine-containing species.[5]

  • Analysis: The retention time of the major peak is compared to a reference standard to confirm identity, and the peak area is used to determine purity, often reported as >97%.[10]

Biological Activity and Signaling

This compound exhibits several significant biological activities, making it a molecule of interest in pharmacology and toxicology.

  • Anti-inflammatory and Analgesic Agent: TIP is a potent, orally active inhibitor of leukotriene B4 (LTB4) synthesis.[5] LTB4 is a powerful chemoattractant and pro-inflammatory mediator derived from arachidonic acid via the 5-lipoxygenase (5-LOX) pathway. By inhibiting this pathway, TIP reduces inflammation, with effects suggested to be comparable to classical therapeutics like aspirin.[5]

  • Thyroid System Disruption: It is recognized as a potent thyroid-disrupting chemical.[5][6] It can interfere with thyroid hormone systems, partly by binding to transport proteins like transthyretin and interacting with deiodinase enzymes.[5]

  • Antileukemic Potential: Studies on derivatives of TIP have shown they can induce caspase-independent mitochondrial cell death in leukemia cells, indicating potential for development as antileukemic agents.

Visualization of LTB4 Synthesis Inhibition

The following diagram illustrates the simplified 5-lipoxygenase pathway and the inhibitory action of this compound.

LTB4_Inhibition_Pathway cluster_synthesis LTB4 Synthesis Pathway substance substance enzyme enzyme inhibitor inhibitor process process AA Arachidonic Acid (from Cell Membrane) FLAP 5-LOX Activating Protein (FLAP) AA->FLAP FIVE_LOX 5-Lipoxygenase (5-LOX) FLAP->FIVE_LOX presents AA to LTA4 Leukotriene A4 (LTA4) FIVE_LOX->LTA4 converts LTA4H LTA4 Hydrolase LTA4->LTA4H LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 converts Inflammation Inflammation Chemotaxis LTB4->Inflammation TIP This compound TIP->FIVE_LOX inhibits

Caption: Inhibition of the 5-Lipoxygenase pathway by this compound.

References

2,4,6-Triiodophenol: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Triiodophenol (TIP) is a halogenated phenolic compound that has garnered significant interest in various research fields due to its diverse biological activities. Initially recognized for its anti-inflammatory and analgesic properties, its applications have expanded to biochemical and environmental research. This technical guide provides an in-depth overview of the primary research uses of this compound, complete with experimental protocols and quantitative data to support laboratory investigations.

Core Research Applications

The research applications of this compound are multifaceted, spanning pharmacology, endocrinology, and toxicology.

Anti-inflammatory and Analgesic Research

This compound has been identified as a potent anti-inflammatory and analgesic agent.[1] Its mechanism of action is primarily attributed to its ability to inhibit the synthesis of leukotriene B4 (LTB4), a key mediator in inflammatory processes.[2][3] Studies have suggested that its efficacy is comparable to that of classical non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin (B1665792) and indomethacin.[2]

Quantitative Data on Anti-inflammatory and Cytotoxic Effects

CompoundActivityCell LinesIC50 (µM)Reference
This compound CytotoxicityK562, Raji, HL-60, Molt414 - 50[4]
Bobel-16 (a derivative)CytotoxicityK562, Raji, HL-60, Molt414 - 50[4]
Bobel-4 (a derivative)CytotoxicityK562, Raji, HL-60, Molt414 - 50[4]
Bobel-30 (a derivative)CytotoxicityK562, Raji, HL-60, Molt414 - 50[4]
Thyroid System Research

This compound is recognized as a potent thyroid-disrupting chemical.[2] It is utilized in research to investigate the activity of deiodinases, enzymes crucial for the activation and deactivation of thyroid hormones.[2] The inhibitory effect of halogenated phenols on deiodinase activity generally increases with the molecular weight of the halogen, suggesting that iodinated phenols like TIP are potent inhibitors.[5]

Quantitative Data on Deiodinase Inhibition by Halogenated Phenols

Although a specific IC50 value for this compound is not available, the following table provides data on the inhibition of outer ring deiodination (ORD) by other halogenated phenolic compounds, which can serve as a reference.

CompoundActivityEnzyme SourceIC50 (µM)Reference
5'-OH BDE 99ORD InhibitionHuman Liver Microsomes0.4[5]
Tetrabromobisphenol A (TBBPA)ORD InhibitionHuman Liver Microsomes2.1[5]
2,4,6-Tribromophenol (2,4,6-TBP)ORD InhibitionHuman Liver Microsomes40[5]
TriclosanORD InhibitionHuman Liver Microsomes400[5]
Nephrotoxicity and Cellular Damage Research

Recent studies have highlighted the nephrotoxic potential of this compound, particularly as an iodinated disinfection byproduct found in drinking water.[1] Research in this area focuses on its ability to induce damage in glomerular mesangial cells through mechanisms involving inflammatory imbalance, oxidative stress, and apoptosis.[1]

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound have been described:[6][7]

Method 1: Iodination with Iodine and Hydrogen Peroxide

  • Dissolve phenol (B47542) and iodine in methanol (B129727) in a three-outlet reactor equipped with a water bath, stirrer, reflux cooler, thermometer, and admixing funnel.

  • Add sulfuric acid and heat the mixture to 60°C.

  • Gradually add 30% hydrogen peroxide while maintaining the temperature between 60 and 65°C.

  • Allow the reaction to proceed for 4 to 5 hours at this temperature.

  • Discontinue heating and let the mixture stand for 24 hours.

  • Filter the formed precipitate and dry it under a vacuum.

  • Recrystallize the crude product from hot methanol, then filter and wash with a 3:1 methanol/water mixture.

Method 2: Iodination with Periodic Acid and Potassium Iodide

  • Dissolve periodic acid in concentrated sulfuric acid, cooling the mixture with ice.

  • Add potassium iodide in small portions, followed by phenol.

  • Stir the mixture overnight.

  • Pour the reaction mixture onto ice.

  • Filter the resulting precipitate and triturate it with ethanol (B145695) to remove excess iodine.

  • Recrystallize the product from an acetone/chloroform mixture.

In Vitro Deiodinase Activity Inhibition Assay

This protocol is adapted from a method used for other halogenated phenols and can be applied to study the inhibitory effects of this compound.[5]

  • Prepare human liver microsomes by diluting them to 1 mg protein/mL in a 0.1M potassium phosphate (B84403) buffer (pH 7.4) containing 10mM DTT and 100µM NADPH.

  • To investigate inhibition, hold the substrate (e.g., 1µM thyroxine, T4) concentration constant and add varying concentrations of this compound.

  • Incubate the reaction mixtures.

  • Monitor the formation of the deiodination product (e.g., triiodothyronine, T3) over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Calculate the rate of product formation and determine the IC50 value of this compound by plotting the inhibition of enzyme activity against the logarithm of the inhibitor concentration.

Assessment of Nephrotoxicity in Glomerular Mesangial Cells

This protocol outlines the key steps to evaluate the nephrotoxic effects of this compound on a mouse glomerular mesangial cell line (e.g., MES-13).[1]

  • Cell Culture: Culture MES-13 cells in appropriate media and conditions.

  • Exposure: Treat the cells with varying concentrations of this compound for a defined period.

  • Cytotoxicity Assessment (CCK-8 Assay):

    • Add CCK-8 solution to each well and incubate.

    • Measure the absorbance at 450 nm to determine cell viability.

  • Gene Expression Analysis (qRT-PCR):

    • Isolate total RNA from the cells.

    • Synthesize cDNA.

    • Perform quantitative real-time PCR to measure the expression levels of genes related to inflammation (e.g., TNF-α, IL-1β, IL-6) and apoptosis.

  • Protein Expression Analysis (ELISA):

    • Collect cell culture supernatants or cell lysates.

    • Use ELISA kits to quantify the protein levels of inflammatory cytokines and oxidative stress markers (e.g., malondialdehyde, glutathione, superoxide (B77818) dismutase).

  • Apoptosis Analysis (Flow Cytometry):

    • Stain the cells with Annexin V and propidium (B1200493) iodide.

    • Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

Signaling Pathways and Logical Relationships

Proposed Mechanism of Anti-inflammatory Action

The primary anti-inflammatory effect of this compound is believed to be mediated through the inhibition of the 5-lipoxygenase (5-LOX) pathway, which leads to a reduction in the synthesis of leukotriene B4 (LTB4). LTB4 is a potent chemoattractant for neutrophils and other immune cells, and its inhibition dampens the inflammatory response.

G Arachidonic_Acid Arachidonic Acid _5_LOX 5-Lipoxygenase Arachidonic_Acid->_5_LOX LTA4 Leukotriene A4 _5_LOX->LTA4 LTB4 Leukotriene B4 LTA4->LTB4 Inflammation Inflammation LTB4->Inflammation TIP This compound TIP->_5_LOX Inhibits

Caption: Inhibition of the 5-Lipoxygenase pathway by this compound.

Signaling Pathway in this compound-Induced Nephrotoxicity

In glomerular mesangial cells, this compound exposure triggers a cascade of events leading to cellular damage. This involves the promotion of pro-inflammatory cytokine expression, an increase in oxidative stress, and the induction of apoptosis.

G TIP This compound Mesangial_Cell Glomerular Mesangial Cell TIP->Mesangial_Cell Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Mesangial_Cell->Inflammatory_Cytokines Induces Oxidative_Stress Oxidative Stress Mesangial_Cell->Oxidative_Stress Induces Apoptosis Apoptosis Mesangial_Cell->Apoptosis Induces Cell_Damage Cell Damage Inflammatory_Cytokines->Cell_Damage Oxidative_Stress->Cell_Damage Apoptosis->Cell_Damage

Caption: Cellular mechanisms of this compound-induced nephrotoxicity.

Conclusion

This compound is a versatile molecule with significant potential in various research domains. Its well-documented anti-inflammatory, thyroid-disrupting, and nephrotoxic properties make it a valuable tool for studying fundamental biological processes and for the development of new therapeutic agents. This guide provides a solid foundation for researchers to design and execute experiments utilizing this compound, with a clear understanding of its mechanisms of action and the methodologies for its investigation. Further research is warranted to fully elucidate its therapeutic potential and toxicological profile.

References

The Biological Activity of 2,4,6-Triiodophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Triiodophenol (TIP) is a halogenated phenolic compound with a range of documented biological activities. This technical guide provides an in-depth overview of its principal effects, including its anti-inflammatory, thyroid-disrupting, and cytotoxic properties. The information presented herein is intended to support further research and development efforts related to this compound. This document summarizes available quantitative data, outlines detailed experimental protocols for assessing its activity, and provides visual representations of the signaling pathways involved.

Core Biological Activities

This compound exhibits several key biological activities that are of interest to the scientific community. These include potent anti-inflammatory effects, disruption of the thyroid hormone system, and the induction of cellular damage through various mechanisms.

Anti-inflammatory and Analgesic Properties

TIP is recognized as a potent inhibitor of leukotriene B4 (LTB4) synthesis.[1] LTB4 is a powerful lipid mediator involved in inflammation, promoting the recruitment and activation of neutrophils. By inhibiting LTB4 synthesis, TIP demonstrates significant anti-inflammatory and analgesic effects, comparable to classical non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin (B1665792) and indomethacin.[1]

Thyroid System Disruption

TIP is a potent thyroid-disrupting chemical.[1] Its primary mechanism in this regard is the competitive binding to thyroid hormone transport proteins, particularly transthyretin (TTR).[1] It acts as a potent competitor for 3,3′,5-L-triiodothyronine (T3) binding to TTR, and also interacts with the thyroid hormone receptor (TR).[1] This interference with thyroid hormone transport and signaling can disrupt the delicate balance of the endocrine system.

Nephrotoxicity and Cellular Damage

Recent studies have highlighted the nephrotoxic potential of TIP, demonstrating its ability to induce damage in mouse glomerular mesangial cells (MES-13 cell line).[2] This damage is mediated through a multi-faceted mechanism involving:

  • Inflammatory Imbalance: TIP promotes the gene and protein expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[2]

  • Oxidative Stress: The compound triggers an overactivation of oxidative stress pathways.[2]

  • Aberrant Apoptosis: TIP induces programmed cell death in a manner described as aberrant.[2]

Quantitative Data

While much of the research on this compound describes its qualitative effects, some quantitative data on its cytotoxic activity in leukemia cell lines is available.

Table 1: Cytotoxic Activity of this compound (Bobel-24) in Leukemia Cell Lines

Cell LineCell TypeIC50 (µM)
K562Chronic Myelogenous Leukemia14 - 50
RajiBurkitt's Lymphoma14 - 50
HL-60Acute Promyelocytic Leukemia14 - 50
Molt-4Acute Lymphoblastic Leukemia14 - 50

Data extracted from a study on novel triiodophenol derivatives.

Signaling Pathways

The biological activities of this compound are underpinned by its interaction with specific signaling pathways.

Inhibition of Leukotriene B4 Synthesis

TIP's anti-inflammatory action is primarily due to its inhibition of the 5-lipoxygenase (5-LOX) pathway, which is responsible for the synthesis of leukotrienes.

G Inhibition of LTB4 Synthesis by this compound Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->Five_LOX LTA4 Leukotriene A4 (LTA4) Five_LOX->LTA4 LTB4_Synthase LTA4 Hydrolase LTA4->LTB4_Synthase LTB4 Leukotriene B4 (LTB4) LTB4_Synthase->LTB4 Inflammation Inflammation LTB4->Inflammation TIP This compound TIP->Five_LOX Inhibits

Caption: Inhibition of the 5-Lipoxygenase pathway by this compound.

Disruption of Thyroid Hormone Signaling

TIP interferes with the normal transport and signaling of thyroid hormones by competing with T3 for binding to transthyretin.

G Disruption of Thyroid Hormone Transport by this compound T3 Triiodothyronine (T3) TTR Transthyretin (TTR) T3->TTR TTR_T3_Complex TTR-T3 Complex TTR->TTR_T3_Complex Target_Cell Target Cell TTR_T3_Complex->Target_Cell Thyroid_Response Thyroid Hormone Response Target_Cell->Thyroid_Response TIP This compound TIP->TTR Competes for binding

Caption: Competitive binding of this compound to Transthyretin.

Induction of Apoptosis in Leukemia Cells

In leukemia cells, TIP and its derivatives induce a caspase-independent form of mitochondrial apoptosis.

G Caspase-Independent Apoptosis Induced by this compound TIP This compound Mitochondrion Mitochondrion TIP->Mitochondrion Induces permeabilization MYC MYC Proto-Oncogene TIP->MYC Downregulates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Cell_Death Cell Death Cytochrome_c->Cell_Death MYC->Cell_Death Inhibits (normally)

References

2,4,6-Triiodophenol: A Technical Guide on its Role as a Thyroid Hormone Disrupting Chemical

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thyroid hormone system is a critical regulator of metabolism, growth, and development. Its disruption by xenobiotics, known as endocrine-disrupting chemicals (EDCs), is a significant concern for public health. 2,4,6-Triiodophenol (TIP) is a halogenated phenolic compound that has been identified as a potent thyroid-disrupting chemical. This technical guide provides an in-depth analysis of the mechanisms through which TIP interferes with the thyroid hormone system, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows. The primary modes of disruption by TIP include interference with thyroid hormone transport by binding to transthyretin (TTR), potential interaction with thyroid hormone receptors (TRs), and inhibition of enzymes crucial for thyroid hormone synthesis and metabolism, such as thyroid peroxidase (TPO) and deiodinases. This document is intended to serve as a comprehensive resource for researchers and professionals working in the fields of endocrinology, toxicology, and drug development.

Introduction to Thyroid Hormone Regulation and Disruption

The thyroid gland produces two primary hormones, thyroxine (T4) and triiodothyronine (T3), which are essential for regulating a vast array of physiological processes. The synthesis and release of these hormones are tightly controlled by the hypothalamic-pituitary-thyroid (HPT) axis. Thyrotropin-releasing hormone (TRH) from the hypothalamus stimulates the pituitary gland to release thyroid-stimulating hormone (TSH). TSH, in turn, acts on the thyroid gland to promote the synthesis and secretion of T4 and T3. These hormones are then transported in the bloodstream primarily bound to carrier proteins, including thyroxine-binding globulin (TBG), transthyretin (TTR), and albumin. T3 is the more biologically active form of the hormone and can be produced from T4 in peripheral tissues by the action of deiodinase enzymes.

Endocrine-disrupting chemicals can interfere with this intricate system at multiple levels, including hormone synthesis, transport, metabolism, and receptor binding. This compound, due to its structural similarity to thyroid hormones, is a compound of particular interest in the study of thyroid disruption.

Mechanisms of Thyroid Disruption by this compound

This compound disrupts the thyroid hormone system through several key mechanisms:

  • Competitive Binding to Transthyretin (TTR): TIP has been shown to be a potent competitor for the binding of T3 to TTR. By occupying the binding sites on this transport protein, TIP can displace endogenous thyroid hormones, potentially altering their bioavailability and clearance.

  • Interaction with Thyroid Hormone Receptors (TRs): Studies suggest that TIP can also interact with the ligand-binding domain of thyroid hormone receptors, potentially acting as an antagonist to the binding of T3. This can interfere with the downstream signaling pathways that regulate gene expression.

  • Inhibition of Thyroid Peroxidase (TPO): TPO is a key enzyme in the synthesis of thyroid hormones, catalyzing the iodination of tyrosine residues on thyroglobulin. While direct quantitative data for TIP is limited, its phenolic structure suggests it is a likely inhibitor of TPO activity.

  • Inhibition of Deiodinase Activity: Deiodinases are responsible for the conversion of T4 to the more active T3 in peripheral tissues. Halogenated phenolic compounds have been shown to inhibit deiodinase activity, and the potency of this inhibition often increases with the molecular weight of the halogen. This suggests that TIP is a potent inhibitor of this crucial metabolic step.

Quantitative Analysis of this compound's Disruptive Effects

The following tables summarize the available quantitative data on the interaction of this compound and related compounds with key components of the thyroid system.

Table 1: Competitive Binding of this compound to Thyroid Hormone Transport Proteins and Receptors

CompoundTargetSpeciesAssay TypeIC50 (µM)Reference
This compoundTransthyretin (xTTR)Xenopus laevisCompetitive Binding0.054[1]
This compoundThyroid Hormone Receptor β (xTR LBD)Xenopus laevisCompetitive Binding1.4[1]

Table 2: Inhibition of Thyroid Peroxidase (TPO) by Halogenated Phenols

CompoundSpeciesAssay TypeIC50 (µM)Reference
This compoundData Not Available---
Propylthiouracil (PTU) (Positive Control)RatAmplex UltraRed Assay1.2[2]
Methimazole (MMI) (Positive Control)RatAmplex UltraRed Assay0.11[2]

Note: While a specific IC50 value for this compound's inhibition of TPO was not identified in the reviewed literature, its structural characteristics as a halogenated phenol (B47542) make it a potential inhibitor. For reference, IC50 values for known TPO inhibitors are provided.

Table 3: Inhibition of Deiodinase (Type 1) by Halogenated Phenols

CompoundSpeciesAssay TypeIC50 (µM)Reference
2,4,6-TribromophenolHumanIn vitro (liver microsomes)40[3]

Note: The inhibitory potency of halogenated phenols on deiodinase activity has been observed to increase with the molecular weight of the halogen (I > Br > Cl > F)[3]. This suggests that this compound is likely a more potent inhibitor of deiodinase than its brominated counterpart.

Key Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to assess the thyroid-disrupting potential of chemicals like this compound.

Competitive Binding Assay for Transthyretin (TTR)

Objective: To determine the ability of a test compound to compete with a radiolabeled thyroid hormone for binding to TTR.

Materials:

  • Purified human TTR

  • Radiolabeled thyroxine ([¹²⁵I]-T4)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl with appropriate salts and protein stabilizers)

  • Size-exclusion chromatography columns

  • Gamma counter

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In microcentrifuge tubes, combine a fixed concentration of purified TTR, a fixed concentration of [¹²⁵I]-T4, and varying concentrations of the test compound. Include control tubes with no test compound (total binding) and tubes with a large excess of unlabeled T4 (non-specific binding).

  • Incubate the mixtures at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separate the protein-bound [¹²⁵I]-T4 from the free [¹²⁵I]-T4 using size-exclusion chromatography.

  • Quantify the radioactivity in the protein-bound fraction using a gamma counter.

  • Calculate the percentage of specific binding for each concentration of the test compound.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [¹²⁵I]-T4).

Thyroid Peroxidase (TPO) Inhibition Assay (Amplex UltraRed Method)

Objective: To measure the inhibition of TPO activity by a test compound.

Materials:

  • Source of TPO (e.g., rat thyroid microsomes or recombinant human TPO)

  • Amplex UltraRed reagent

  • Hydrogen peroxide (H₂O₂)

  • Assay buffer (e.g., potassium phosphate (B84403) buffer)

  • Test compound (e.g., this compound)

  • Positive control (e.g., propylthiouracil)

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound and the positive control.

  • In a 96-well plate, add the assay buffer, the TPO source, and the test compound or positive control at various concentrations.

  • Pre-incubate the plate at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding a mixture of Amplex UltraRed reagent and H₂O₂ to each well.

  • Incubate the plate for a defined period (e.g., 30 minutes) at the same temperature, protected from light.

  • Measure the fluorescence intensity in each well using a microplate reader (excitation ~530-560 nm, emission ~590 nm).

  • Calculate the percentage of TPO inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Deiodinase (Type 1) Activity Assay

Objective: To assess the inhibitory effect of a test compound on the conversion of T4 to T3 by type 1 deiodinase.

Materials:

  • Source of deiodinase (e.g., human liver microsomes)

  • Thyroxine (T4) as the substrate

  • Test compound (e.g., this compound)

  • Dithiothreitol (DTT) as a cofactor

  • Assay buffer (e.g., phosphate buffer)

  • Quenching solution (e.g., methanol)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In microcentrifuge tubes, combine the deiodinase source, DTT, and the test compound at various concentrations.

  • Pre-incubate the mixtures at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding T4 to each tube.

  • Incubate the reactions for a specific time period.

  • Terminate the reactions by adding a quenching solution.

  • Analyze the samples using LC-MS/MS to quantify the amount of T3 produced.

  • Calculate the percentage of deiodinase inhibition for each concentration of the test compound compared to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the thyroid-disrupting effects of this compound.

Thyroid_Hormone_Synthesis cluster_blood Bloodstream cluster_cell Thyroid Follicular Cell cluster_lumen Follicular Lumen Iodide_blood Iodide (I⁻) NIS NIS Transporter Iodide_blood->NIS Uptake Iodide_cell Iodide (I⁻) NIS->Iodide_cell Iodide_lumen Iodide (I⁻) Iodide_cell->Iodide_lumen Efflux TPO Thyroid Peroxidase (TPO) T3_T4_TG T3 & T4 (on TG) TPO->T3_T4_TG Iodine Iodine (I₂) TPO->Iodine TG Thyroglobulin (TG) TG_lumen TG TG->TG_lumen MIT_DIT MIT & DIT MIT_DIT->T3_T4_TG Coupling Lysosome Lysosome T3_T4_TG->Lysosome Endocytosis T3_T4_free Free T3 & T4 Lysosome->T3_T4_free Proteolysis T3_T4_free->Iodide_blood Secretion Iodide_lumen->Iodine Oxidation Iodine->MIT_DIT Iodination TG_lumen->MIT_DIT TIP This compound TIP->TPO Inhibition

Caption: Thyroid hormone synthesis pathway and the potential point of inhibition by this compound.

TTR_Binding_Workflow start Start prepare_reagents Prepare Reagents (TTR, [¹²⁵I]-T4, TIP) start->prepare_reagents incubation Incubate Mixture prepare_reagents->incubation separation Separate Bound & Free Ligand (Size-Exclusion Chromatography) incubation->separation quantification Quantify Radioactivity (Gamma Counting) separation->quantification analysis Data Analysis (Calculate IC50) quantification->analysis end End analysis->end

Caption: Experimental workflow for a competitive TTR binding assay.

Thyroid_Hormone_Signaling cluster_blood Bloodstream cluster_cell Target Cell T3_bound T3-TTR Complex T3_free Free T3 T3_bound->T3_free Dissociation transporter TH Transporter T3_free->transporter Uptake T3_cell Intracellular T3 transporter->T3_cell TR Thyroid Receptor (TR) T3_cell->TR TR_RXR TR-RXR Dimer TR->TR_RXR RXR RXR RXR->TR_RXR TRE Thyroid Response Element (TRE) TR_RXR->TRE Binding transcription Gene Transcription TRE->transcription Regulation TIP This compound TIP->T3_bound Displacement TIP->TR Antagonism

Caption: Thyroid hormone signaling pathway and points of disruption by this compound.

Conclusion and Future Directions

This compound is a multi-target thyroid-disrupting chemical with the potential to interfere with thyroid hormone synthesis, transport, and signaling. The available data, primarily from in vitro and non-mammalian studies, strongly indicate its potency as a disruptor, particularly in its ability to compete with T3 for binding to TTR and TR.

Future research should focus on obtaining more comprehensive quantitative data for TIP in mammalian systems, including its IC50 value for TPO inhibition and a more precise determination of its deiodinase inhibition kinetics. In vivo studies are also warranted to understand the integrated effects of these multiple mechanisms of disruption on overall thyroid homeostasis and to assess the potential health risks associated with exposure to this compound. Such research will be crucial for a complete risk assessment and for the development of strategies to mitigate the impact of this and other thyroid-disrupting chemicals.

References

An In-Depth Technical Guide to the Health and Safety of 2,4,6-Triiodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information for 2,4,6-Triiodophenol (TIP), a compound used in various research and development applications. This document synthesizes toxicological data, safe handling procedures, and emergency protocols to ensure the well-being of laboratory personnel.

Chemical and Physical Properties

This compound is a halogenated phenol (B47542) characterized by a benzene (B151609) ring substituted with a hydroxyl group and three iodine atoms. It is a light-sensitive, off-white to light gray crystalline powder. It is insoluble in water but finds solubility in organic solvents like chloroform, dichloromethane, and alkaline solutions[1].

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 609-23-4[2]
Molecular Formula C₆H₃I₃O[2]
Molecular Weight 471.80 g/mol [2]
Melting Point 157-161 °C[3]
Appearance Light cream to off-white or light brown/grey powder[3][4]
Solubility Insoluble in water[4]

Toxicological Information

This compound is classified as harmful if it comes into contact with skin or is inhaled, and it can cause skin and serious eye irritation, as well as respiratory irritation[5]. It is also recognized as a potent thyroid-disrupting chemical.

Acute Toxicity

The acute toxicity of this compound has been evaluated through various routes of exposure. The available data is summarized in the table below.

Table 2: Acute Toxicity Data for this compound

Route of ExposureSpeciesValueReference
OralMouseLD₅₀: >4000 mg/kg
IntravenousMouseLD₅₀: 180 mg/kg[4]

LD₅₀: Lethal Dose, 50%. The dose required to kill half the members of a tested population.

Health Hazards

The primary health hazards associated with this compound exposure are summarized below.

Table 3: GHS Hazard Classifications for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Data compiled from multiple safety data sheets.

Chronic and Developmental Toxicity

Recent studies have highlighted the potential for chronic and developmental toxicity. This compound has been shown to exhibit embryotoxicity in pre-implantation mouse embryos in a dose-dependent manner, leading to a decline in cell numbers and an increase in apoptosis-related enzyme activity. Furthermore, it has been found to induce damage to glomerular mesangial cells, suggesting potential nephrotoxicity through mechanisms involving inflammatory imbalance and oxidative stress[2]. As a potent thyroid hormone disrupting chemical, it can interfere with the endocrine system.

Signaling Pathways and Mechanisms of Toxicity

Disruption of the Hypothalamic-Pituitary-Thyroid (HPT) Axis

This compound and its halogenated analogs are known to interfere with the thyroid hormone system. This disruption can occur at multiple levels of the Hypothalamic-Pituitary-Thyroid (HPT) axis. The compound can inhibit deiodinase enzymes, which are responsible for the activation and deactivation of thyroid hormones[5].

HPT_Axis_Disruption cluster_Systemic Systemic Regulation cluster_Cellular Cellular Level Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary TRH (+) Thyroid Thyroid Gland Pituitary->Thyroid TSH (+) T4_T3 T4 (Thyroxine) & T3 (Triiodothyronine) Thyroid->T4_T3 T4, T3 T4_T3->Hypothalamus Negative Feedback (-) T4_T3->Pituitary Negative Feedback (-) Deiodinases Deiodinase Enzymes (e.g., Dio1, Dio2) T4_T3->Deiodinases Conversion TR Thyroid Hormone Receptors (TR) T4_T3->TR Binding Deiodinases->T4_T3 Activation (T4->T3) Inactivation TIP This compound TIP->Deiodinases Inhibition (-) Gene_Expression Target Gene Expression TR->Gene_Expression Regulation

Disruption of the Hypothalamic-Pituitary-Thyroid Axis by this compound.
Inhibition of Leukotriene B4 (LTB4) Synthesis

This compound is also a known inhibitor of leukotriene B4 (LTB4) synthesis. LTB4 is a potent inflammatory mediator derived from arachidonic acid. By inhibiting its synthesis, this compound can exert anti-inflammatory effects.

LTB4_Synthesis_Inhibition cluster_Pathway Leukotriene B4 Synthesis Pathway AA Arachidonic Acid (from cell membrane) LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 FLAP 5-Lipoxygenase-Activating Protein (FLAP) FLAP->LOX5 Activates LTA4 Leukotriene A4 (LTA4) LOX5->LTA4 Converts to LTA4H LTA4 Hydrolase LTA4->LTA4H LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 Converts to Inflammation Inflammatory Response LTB4->Inflammation Induces TIP This compound TIP->LOX5 Inhibition (-)

Inhibition of Leukotriene B4 Synthesis by this compound.

Experimental Protocols

Assessment of Embryotoxicity in Pre-implantation Mouse Embryos

This protocol is based on the methodology described in the study "this compound exhibits embryotoxicity to pre-implantation mouse embryos in an in vitro exposure model".

  • Embryo Collection and Culture:

    • Female mice are superovulated and mated with male mice.

    • Zygotes are collected from the oviducts.

    • Embryos are cultured in a suitable medium (e.g., KSOM) at 37°C in a humidified atmosphere of 5% CO₂.

  • Exposure to this compound:

    • A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared.

    • The stock solution is diluted in the culture medium to achieve the desired final concentrations (e.g., 5 to 50 µM).

    • Zygotes are exposed to the different concentrations of this compound and cultured for a specified period (e.g., up to the blastocyst stage).

  • Assessment of Developmental Parameters:

    • The rate of blastocyst formation is determined.

    • The total cell number in the blastocysts is counted using a suitable staining method (e.g., Hoechst 33342).

    • Apoptosis is assessed by measuring the activity of caspases (e.g., Caspase-3/7) using a commercially available assay kit.

    • The generation of reactive oxygen species (ROS) is quantified using a fluorescent probe (e.g., CellROX Green).

Embryotoxicity_Workflow cluster_Preparation Preparation cluster_Exposure Exposure cluster_Analysis Analysis Mice Superovulated Female Mice Mating Mating Mice->Mating Zygote_Collection Zygote Collection Mating->Zygote_Collection Culture In Vitro Culture (e.g., KSOM) Zygote_Collection->Culture TIP_Exposure Exposure to This compound (various concentrations) Culture->TIP_Exposure Blastocyst_Formation Assess Blastocyst Formation Rate TIP_Exposure->Blastocyst_Formation Cell_Count Total Cell Count (Hoechst staining) TIP_Exposure->Cell_Count Apoptosis Apoptosis Assay (Caspase activity) TIP_Exposure->Apoptosis ROS ROS Measurement (CellROX Green) TIP_Exposure->ROS

Workflow for Assessing Embryotoxicity of this compound.
In Vitro Deiodinase Inhibition Assay

This protocol is based on the methodology described in "Halogenated phenolic contaminants inhibit the in vitro activity of the thyroid-regulating deiodinases in human liver"[5].

  • Preparation of Human Liver Microsomes:

    • Pooled human liver microsomes are obtained from a commercial source or prepared from donor livers.

  • Incubation:

    • Microsomes are incubated with a substrate for deiodinase activity (e.g., reverse T3 or T4).

    • Various concentrations of this compound are added to the incubation mixture.

    • The reaction is initiated by adding a cofactor (e.g., dithiothreitol, DTT).

    • The incubation is carried out at 37°C for a specific time.

  • Analysis of Deiodinase Activity:

    • The reaction is stopped by adding a quenching solution (e.g., ice-cold acetonitrile).

    • The formation of deiodinated products (e.g., T2 from rT3, or T3 from T4) is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The inhibitory effect of this compound is determined by comparing the product formation in the presence and absence of the inhibitor.

Safe Handling and Storage

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as acid anhydrides and acid chlorides.

First Aid Measures

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

  • Ingestion: Clean mouth with water and drink plenty of water. Get medical attention.

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Regulatory Information

As of the latest review, no specific Permissible Exposure Limits (PELs) have been established by the Occupational Safety and Health Administration (OSHA), nor have Threshold Limit Values (TLVs) been set by the American Conference of Governmental Industrial Hygienists (ACGIH) for this compound. It is recommended to handle this compound with the precautions appropriate for a hazardous chemical.

Disclaimer: This guide is intended for informational purposes for a professional audience and should not be considered a substitute for a formal risk assessment or safety data sheet. Always consult the specific Safety Data Sheet (SDS) for this compound before use.

References

Environmental Fate of 2,4,6-Triiodophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Triiodophenol (2,4,6-TIP) is an aromatic organic compound that has garnered attention both as a pharmaceutical agent and as an environmental constituent. It is recognized as a potent anti-inflammatory and analgesic agent. However, its primary environmental relevance stems from its formation as an iodinated disinfection byproduct (DBP) during water treatment processes, particularly in the presence of iodide. Understanding the environmental fate of 2,4,6-TIP is crucial for assessing its potential risks and persistence in various ecosystems. This technical guide provides a comprehensive overview of the current knowledge on the biodegradation, photodegradation, abiotic degradation, and mobility of this compound in the environment.

Physicochemical Properties

A thorough understanding of the environmental behavior of 2,4,6-TIP begins with its fundamental physicochemical properties.

PropertyValueReference
CAS Number609-23-4
Molecular FormulaC₆H₃I₃O[1]
Molecular Weight471.80 g/mol [1]
AppearanceOff-white to light gray crystalline powder[2]
Melting Point158-162 °C[2]
Water SolubilityInsoluble[2]
Solubility in Organic SolventsSoluble in chloroform (B151607) and dichloromethane[2]
Solubility in Alkaline SolutionsSoluble[2]

Biodegradation

The microbial-mediated degradation of this compound is a key process influencing its persistence in the environment. The primary mechanism of biodegradation is reductive deiodination, where iodine atoms are sequentially removed from the aromatic ring under anaerobic conditions.

Microbial Reductive Deiodination

Several studies have demonstrated the capability of microbial consortia and isolated bacterial strains to reductively deiodinate 2,4,6-TIP.

An anaerobic microbial consortium enriched from sediments of an iodine-producing industry was found to reductively dehalogenate 2,4,6-TIP to 4-iodophenol (B32979). This process suggests a preferential removal of the ortho-substituted iodines. The predominant bacteria in this consortium included Pseudomonas stutzeri, Clostridium sp., Sedimentibacter sp., and an unidentified bacterium from the class Chloroflexi. Further investigation suggested that a novel anaerobic bacterium in the class Anaerolineae is capable of this reductive deiodination.[3]

In another study, an anaerobic microbial consortium from the marine sponge Hymeniacidon sinapium was enriched and shown to reductively deiodinate 100 μM of 2,4,6-TIP to 4-iodophenol (4-IP) and 2-iodophenol (B132878) (2-IP). From this consortium, a pure culture of Vallitalea sp. strain TIP-1 was isolated.[4] This strain, in the presence of glucose, reductively deiodinated 2,4,6-TIP to 2-IP and 4-IP in a 3:1 molar ratio, with 2,4-diiodophenol (B1583781) (2,4-DIP) and 2,6-diiodophenol (B1640560) (2,6-DIP) identified as intermediates.[4] Strain TIP-1 was also capable of deiodinating 2,4-DIP to a 1:1 mixture of 2-IP and 4-IP, and 2,6-DIP to 2-IP, indicating its ability to remove both ortho- and para-substituted iodines.[4]

Source of Inoculum: Marine sponge Hymeniacidon sinapium or sediment from an iodine-producing facility.[3][4]

Enrichment Medium:

  • Anaerobic basal medium supplemented with a carbon and electron donor (e.g., sterile sponge tissue or glucose).[4]

  • This compound (e.g., 100 μM) as the electron acceptor.[4]

Incubation Conditions:

  • Anaerobic conditions, established by gassing with a mixture of N₂/CO₂.

  • Incubation in the dark at a controlled temperature (e.g., 30°C).

Isolation of Pure Cultures:

  • Serial dilution of the enriched consortium in an appropriate anaerobic medium.

  • Use of a suitable carbon source (e.g., glucose) to promote the growth of specific strains.[4]

  • Colony picking and repeated subculturing to ensure purity.

Analysis:

  • Concentrations of 2,4,6-TIP and its deiodinated products (2,4-DIP, 2,6-DIP, 2-IP, 4-IP) are monitored over time using High-Performance Liquid Chromatography (HPLC).

  • Microbial community composition can be analyzed using 16S rRNA gene sequencing and techniques like PCR-Denaturing Gradient Gel Electrophoresis (DGGE).[3][4]

Biodegradation Pathway of this compound

The following diagram illustrates the proposed reductive deiodination pathway of this compound by Vallitalea sp. strain TIP-1.

Biodegradation_Pathway This compound This compound 2,4-Diiodophenol 2,4-Diiodophenol This compound->2,4-Diiodophenol 2,6-Diiodophenol 2,6-Diiodophenol This compound->2,6-Diiodophenol 2-Iodophenol 2-Iodophenol 2,4-Diiodophenol->2-Iodophenol 4-Iodophenol 4-Iodophenol 2,4-Diiodophenol->4-Iodophenol 2,6-Diiodophenol->2-Iodophenol

Reductive deiodination pathway of 2,4,6-TIP.

Photodegradation

The degradation of this compound initiated by light, particularly in aqueous environments, is another important transformation pathway.

Phototransformation in Seawater

Simulated sunlight can induce the phototransformation of 2,4,6-TIP in seawater through photonucleophilic substitution. This process involves the replacement of iodine atoms with hydroxyl, chloride, or bromide ions. The major degradation products identified include diiodohydroquinone and halogenated derivatives such as bromodiiodophenol. The half-life of 2,4,6-TIP under these conditions is estimated to be between 40 and 600 hours, depending on the latitude and season.

Light Source: A solar simulator or a UV lamp with a specific wavelength range.

Reaction Vessel: Quartz tubes or other UV-transparent containers.

Sample Preparation:

  • Prepare a solution of this compound in the desired aqueous matrix (e.g., deionized water, seawater) at a known concentration.

  • Control the pH of the solution as it can significantly influence photodegradation rates.

Irradiation:

  • Expose the samples to the light source under controlled temperature conditions.

  • Include dark controls to account for any abiotic degradation not induced by light.

Analysis:

  • Withdraw samples at regular time intervals.

  • Analyze the concentration of 2,4,6-TIP and its degradation products using analytical techniques such as HPLC-UV, GC-MS, or LC-MS.

Photodegradation Workflow

The following diagram outlines a general experimental workflow for studying the photodegradation of this compound.

Photodegradation_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Prepare 2,4,6-TIP solution Prepare 2,4,6-TIP solution Adjust pH Adjust pH Prepare 2,4,6-TIP solution->Adjust pH Irradiation (Light Source) Irradiation (Light Source) Adjust pH->Irradiation (Light Source) Dark Control Dark Control Adjust pH->Dark Control Sampling at time intervals Sampling at time intervals Irradiation (Light Source)->Sampling at time intervals Dark Control->Sampling at time intervals HPLC/GC-MS/LC-MS Analysis HPLC/GC-MS/LC-MS Analysis Sampling at time intervals->HPLC/GC-MS/LC-MS Analysis Identify Degradation Products Identify Degradation Products HPLC/GC-MS/LC-MS Analysis->Identify Degradation Products Determine Degradation Kinetics Determine Degradation Kinetics HPLC/GC-MS/LC-MS Analysis->Determine Degradation Kinetics

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,4,6-Triiodophenol from Phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2,4,6-triiodophenol, a compound with significant applications in biochemical research as a potent anti-inflammatory and analgesic agent. It is also utilized in environmental science studies as an iodinated disinfection by-product and in investigating deiodinase activity.[1] The protocols described herein focus on the direct iodination of phenol (B47542) through electrophilic aromatic substitution. The primary method detailed utilizes iodine and hydrogen peroxide in an acidic methanolic solution, which provides a reliable route to the desired product. An alternative method employing periodic acid and potassium iodide is also presented. This document includes comprehensive experimental procedures, tables of quantitative data for easy comparison, and a visual workflow diagram to ensure clarity and reproducibility in a laboratory setting.

Introduction

The synthesis of this compound from phenol is a classic example of an electrophilic aromatic substitution reaction. The hydroxyl (-OH) group of phenol is a strongly activating, ortho-, para-directing group, which significantly enhances the electron density of the aromatic ring at the 2, 4, and 6 positions.[2] This activation facilitates the substitution of hydrogen atoms with iodine. Iodine itself is the least reactive halogen in aromatic substitutions, so an oxidizing agent or a strong acid catalyst is often required to generate a more potent electrophilic iodine species (e.g., I+).[3][4] Common methods involve the use of molecular iodine in the presence of an oxidizing agent like hydrogen peroxide or periodic acid to facilitate the reaction.[5][6] The reaction proceeds stepwise, forming mono- and di-iodinated intermediates before reaching the final tri-iodinated product.[7] Careful control of reaction conditions is crucial to achieve high yield and purity of this compound.

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below.

Method 1: Iodination using Iodine and Hydrogen Peroxide

This protocol is adapted from a patented procedure and is effective for synthesizing this compound.[5][8]

Materials:

  • Phenol (C₆H₅OH)

  • Iodine (I₂)

  • Methanol (CH₃OH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Deionized Water

  • Three-neck reactor equipped with a water bath, mechanical stirrer, reflux condenser, thermometer, and addition funnel.

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum drying oven

Procedure:

  • Reaction Setup: In a three-neck reactor, dissolve 564 g (6 moles) of phenol and 2284 g (9 moles) of iodine in 4000 ml of methanol.

  • Acidification: Carefully add 400 ml of concentrated sulfuric acid to the mixture while stirring.

  • Heating: Heat the mixture to 60°C using a water bath.

  • Addition of Oxidant: Gradually add 900 ml of 30% hydrogen peroxide through the addition funnel. Maintain the reaction temperature between 60 and 65°C during the addition. The addition of H₂O₂ catalyzes the substitution of iodine onto the aromatic ring.[5]

  • Reaction: After completing the addition of hydrogen peroxide, allow the reaction to proceed for 4 to 5 hours, maintaining the temperature at 60-65°C.

  • Crystallization: Turn off the heating and let the reaction mixture stand for 24 hours. A precipitate of this compound will form.

  • Isolation: Filter the precipitate using a Büchner funnel and dry it under vacuum.

  • Recrystallization: Recrystallize the crude product from hot methanol. Filter the purified crystals and wash with a 3:1 mixture of methanol/water.

  • Drying: Dry the final product to obtain this compound.

Method 2: Iodination using Periodic Acid and Potassium Iodide

This alternative method also yields this compound and is suitable for smaller-scale synthesis.[5][6]

Materials:

  • Phenol (C₆H₅OH)

  • Periodic Acid (H₅IO₆)

  • Potassium Iodide (KI)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Reaction flask

Procedure:

  • Reagent Preparation: In a reaction flask cooled in an ice bath, dissolve 25.6 g (0.112 moles) of periodic acid in 600 ml of concentrated sulfuric acid.

  • Addition of Iodide: While maintaining cooling and stirring, add 55.8 g (0.336 moles) of potassium iodide in small portions.

  • Addition of Phenol: Subsequently, add 12.2 g (0.13 moles) of phenol to the mixture.

  • Reaction: Allow the reaction to stir overnight.

  • Work-up and Purification: The product can be isolated by pouring the reaction mixture over ice, followed by filtration and recrystallization from a suitable solvent like an acetone/chloroform mixture.[8]

Data Presentation

The following tables summarize the quantitative data for the described synthetic methods.

Table 1: Reagent Quantities for Synthesis of this compound

ReagentMethod 1Method 2
Phenol564 g (6 moles)12.2 g (0.13 moles)
Iodine Source2284 g I₂ (9 moles)55.8 g KI (0.336 moles)
Oxidant/Catalyst900 ml 30% H₂O₂25.6 g Periodic Acid (0.112 moles)
Acid400 ml conc. H₂SO₄600 ml conc. H₂SO₄
Solvent4000 ml MethanolN/A (H₂SO₄ acts as solvent)

Table 2: Reaction Conditions and Product Characteristics

ParameterMethod 1Method 2
Temperature 60-65°CRoom Temperature (overnight)
Reaction Time 4-5 hours (plus 24h standing)Overnight
Yield ~43-44%Good results reported[5]
Melting Point 158-159°C[5]Not specified
Appearance Off-white to light gray crystalline powder[1]Not specified

Visualizations

The following diagrams illustrate the experimental workflow and the chemical transformation involved in the synthesis.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification phenol Phenol mix Dissolve Phenol & Iodine in Methanol phenol->mix iodine Iodine iodine->mix methanol Methanol methanol->mix h2so4 H₂SO₄ acidify Add H₂SO₄ h2so4->acidify mix->acidify heat Heat to 60-65°C acidify->heat add_h2o2 Add 30% H₂O₂ heat->add_h2o2 react React for 4-5 hours add_h2o2->react stand Stand for 24 hours react->stand filter_crude Filter Crude Product stand->filter_crude recrystallize Recrystallize from Hot Methanol filter_crude->recrystallize filter_pure Filter & Wash recrystallize->filter_pure dry Vacuum Dry filter_pure->dry product This compound dry->product

Caption: Experimental workflow for the synthesis of this compound using Method 1.

reaction_scheme phenol Phenol plus1 + triiodophenol This compound iodine 3 I₂ reaction_arrow H₂O₂ / H₂SO₄ plus2 + hi 3 HI invis_start->invis_end H₂O₂ / H₂SO₄

Caption: Overall reaction scheme for the iodination of phenol.

References

Application Notes and Protocols: Laboratory Scale Preparation of 2,4,6-Triiodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Triiodophenol is a halogenated phenolic compound with applications in synthetic chemistry and pharmaceutical research. It is recognized as a potent anti-inflammatory and analgesic agent and has been investigated for its effects as a thyroid-disrupting chemical.[1] This document provides detailed protocols for the laboratory-scale synthesis of this compound via the direct iodination of phenol (B47542). The methods described are based on established procedures involving different iodinating agents and reaction conditions.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Data for this compound

PropertyValueReference
Molecular FormulaC₆H₃I₃O[2][3][4][5]
Molecular Weight471.80 g/mol [2]
AppearanceOff-white to light gray or yellowish crystalline powder[1][6]
Melting Point157-162 °C[1]
SolubilityInsoluble in water; soluble in chloroform, dichloromethane, and alkaline solutions[1][6]
CAS Number609-23-4[2][3][4]

Experimental Protocols

Two primary methods for the laboratory preparation of this compound are detailed below. Method A employs iodine and hydrogen peroxide in a methanolic sulfuric acid medium, while Method B utilizes periodic acid and potassium iodide in concentrated sulfuric acid.

Method A: Iodination using Iodine and Hydrogen Peroxide

This protocol is adapted from a process where phenol is reacted with iodine in the presence of hydrogen peroxide as a catalyst in an acidic and minimally hydrated medium.[7]

Materials and Reagents:

  • Phenol

  • Iodine

  • Methanol (B129727)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Deionized Water

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Heating mantle or water bath

  • Thermometer

  • Addition funnel

  • Buchner funnel and filter flask

  • Vacuum source

Protocol:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, thermometer, and addition funnel, dissolve 564 g (6 moles) of phenol and 2284 g (18 equivalents) of iodine in 4000 ml of methanol.

  • Acidification: Carefully add 400 ml of concentrated sulfuric acid to the mixture.

  • Heating: Heat the mixture to 60°C using a water bath or heating mantle.

  • Addition of Oxidant: Gradually add 900 ml of 30% hydrogen peroxide through the addition funnel, ensuring the reaction temperature is maintained between 60 and 65°C.

  • Reaction: After the complete addition of hydrogen peroxide, continue stirring the reaction mixture at the same temperature for 4 to 5 hours.

  • Cooling and Precipitation: Remove the heat source and allow the mixture to stand at room temperature for 24 hours. A precipitate will form during this time.

  • Isolation: Filter the formed precipitate using a Buchner funnel and dry it under a vacuum.

  • Purification: Recrystallize the crude product from hot methanol. Filter the recrystallized product and wash it with a 3:1 mixture of methanol and water.

  • Drying: Dry the final product under a vacuum to obtain this compound.

Expected Results:

  • Yield: Approximately 43-44%[6][7]

  • Melting Point: 158-159°C[6][7]

  • Characterization: The product can be further characterized by NMR and mass spectrometry to confirm its identity.[6][7]

Method B: Iodination using Periodic Acid and Potassium Iodide

This alternative protocol involves the reaction of phenol with periodic acid and potassium iodide in the presence of concentrated sulfuric acid.[7]

Materials and Reagents:

  • Phenol

  • Periodic Acid (H₅IO₆)

  • Potassium Iodide (KI)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

Equipment:

  • Beaker or flask suitable for strong acids

  • Ice bath

  • Stirring plate and magnetic stir bar

Protocol:

  • Preparation of Iodinating Reagent: In a suitable flask, dissolve 25.6 g (133 mmoles) of periodic acid in 600 ml of concentrated sulfuric acid while cooling in an ice bath.

  • Addition of Iodide: Slowly add 55.8 g (336 mmoles) of potassium iodide in small portions to the cooled sulfuric acid solution.

  • Addition of Phenol: To this mixture, add 12.2 g (128 mmoles) of phenol.

  • Reaction: Allow the reaction to proceed overnight with continuous stirring.

  • Work-up and Purification: (Note: The original patent does not detail the work-up for this specific example, but a typical procedure would involve quenching the reaction mixture with a reducing agent like sodium thiosulfate (B1220275) to remove excess iodine, followed by extraction and recrystallization as described in Method A.)

Summary of Reaction Conditions

The following table summarizes the key parameters for the described synthetic methods.

Table 2: Comparison of Synthesis Protocols

ParameterMethod AMethod B
Iodinating Agents Iodine (I₂)Periodic Acid (H₅IO₆), Potassium Iodide (KI)
Oxidant/Catalyst Hydrogen Peroxide (H₂O₂)-
Acid Medium Sulfuric Acid (H₂SO₄)Sulfuric Acid (H₂SO₄)
Solvent MethanolConcentrated Sulfuric Acid
Temperature 60-65°CCooled with ice, then room temperature
Reaction Time 4-5 hours (plus 24h standing)Overnight
Reported Yield 43-44%"very good results"[7]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the preparation of this compound as described in Method A.

G Workflow for the Synthesis of this compound cluster_reaction Reaction Stage cluster_purification Purification Stage A 1. Dissolve Phenol & Iodine in Methanol B 2. Add Sulfuric Acid A->B Acidification C 3. Heat to 60-65°C B->C Heating D 4. Gradually Add H₂O₂ C->D Oxidation E 5. Stir for 4-5 hours D->E Reaction F 6. Cool and Stand for 24h E->F Precipitation G 7. Filter Precipitate F->G Isolation H 8. Recrystallize from Hot Methanol G->H Purification I 9. Wash with Methanol/Water H->I J 10. Vacuum Dry I->J K This compound (Final Product) J->K

Caption: A flowchart of the key steps in the synthesis and purification of this compound.

References

Application Notes and Protocols for Studying Deiodinase Activity In Vitro Using 2,4,6-Triiodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodothyronine deiodinases (DIOs) are a family of selenoenzymes crucial for the activation and inactivation of thyroid hormones, thereby regulating their local and systemic effects. The three main isoforms, Type 1 (DIO1), Type 2 (DIO2), and Type 3 (DIO3), exhibit distinct tissue distribution, substrate specificities, and kinetic properties. Dysregulation of deiodinase activity is implicated in various pathological conditions, making these enzymes attractive targets for therapeutic intervention and for studying the effects of endocrine-disrupting chemicals.

Data Presentation: Inhibitory Effects of Halogenated Phenols on Deiodinase Activity

The following table summarizes the inhibitory effects of 2,4,6-Tribromophenol (TBP) on human deiodinase 1 (DIO1) activity, providing a reference for the expected potency of 2,4,6-Triiodophenol. Given the trend of increasing potency with heavier halogens, it is anticipated that this compound will exhibit a lower IC50 value.

CompoundEnzyme SourceSubstrateMeasured ProductIC50 (µM)Reference
2,4,6-TribromophenolHuman Liver MicrosomesThyroxine (T4)Triiodothyronine (T3)40[5]
2,4,6-TribromophenolHuman Liver MicrosomesThyroxine (T4)3,3'-Diiodothyronine (T2)24[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the thyroid hormone activation pathway and a general workflow for an in vitro deiodinase inhibition assay.

Deiodinase_Signaling_Pathway cluster_enzymes Deiodinases T4 Thyroxine (T4) (Prohormone) T3 Triiodothyronine (T3) (Active Hormone) T4->T3 Outer Ring Deiodination rT3 Reverse T3 (rT3) (Inactive) T4->rT3 Inner Ring Deiodination DIO1 DIO1 T4->DIO1 DIO2 DIO2 T4->DIO2 DIO3 DIO3 T4->DIO3 T2 Diiodothyronine (T2) (Inactive) T3->T2 Inner Ring Deiodination T3->DIO3 TR Thyroid Hormone Receptor (TR) T3->TR rT3->T2 Outer Ring Deiodination rT3->DIO1 GeneExpression Regulation of Gene Expression TR->GeneExpression

Caption: Thyroid hormone activation and inactivation pathway mediated by deiodinases.

Deiodinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Enzyme Prepare Deiodinase Source (e.g., Human Liver Microsomes or Recombinant DIO1, DIO2, or DIO3) Incubation Incubate Enzyme, Substrate, and Inhibitor at 37°C Enzyme->Incubation Substrate Prepare Substrate Solution (e.g., T4 or rT3) Substrate->Incubation Inhibitor Prepare this compound Stock Solution and Dilutions Inhibitor->Incubation Quench Stop Reaction (e.g., with Acetonitrile) Incubation->Quench LCMS Quantify Product Formation (e.g., T3, rT3, T2) by LC-MS/MS Quench->LCMS Data Calculate % Inhibition and Determine IC50 LCMS->Data

Caption: General workflow for an in vitro deiodinase inhibition assay.

Experimental Protocols

This section details a protocol for assessing the inhibitory effect of this compound on deiodinase activity using human liver microsomes as the enzyme source and LC-MS/MS for detection, adapted from established methods.[5]

Protocol 1: In Vitro Deiodinase Inhibition Assay Using Human Liver Microsomes

1. Materials and Reagents

  • This compound (purity ≥97%)

  • Human Liver Microsomes

  • Thyroxine (T4)

  • Reverse Triiodothyronine (rT3)

  • Triiodothyronine (T3)

  • 3,3'-Diiodothyronine (T2)

  • Dithiothreitol (DTT)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724) (ACN) with 0.1% formic acid

  • Internal standards for LC-MS/MS (e.g., ¹³C-labeled T3, T4)

  • 96-well plates

  • Incubator

  • LC-MS/MS system

2. Preparation of Solutions

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO). Prepare serial dilutions in the same solvent to achieve the desired concentration range for the assay.

  • Substrate Solutions: Prepare stock solutions of T4 and rT3 in a suitable solvent. Further dilute in potassium phosphate buffer to the desired final concentrations.

  • Enzyme Preparation: Thaw human liver microsomes on ice and dilute to a final protein concentration of 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4) containing 10 mM DTT.

3. Assay Procedure

  • Add 2 µL of the appropriate this compound dilution (or solvent control) to each well of a 96-well plate.

  • Add 188 µL of the diluted human liver microsome suspension to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of the substrate solution (T4 or rT3) to each well.

  • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of product formation.

  • Terminate the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard.

  • Centrifuge the plate to pellet the precipitated protein.

  • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Analyze the samples for the formation of T3, rT3, and T2 using a validated LC-MS/MS method.

  • Use a suitable C18 column for chromatographic separation.

  • Employ multiple reaction monitoring (MRM) for sensitive and specific detection of the analytes and internal standards.

5. Data Analysis

  • Calculate the concentration of the products formed in each well based on the standard curve.

  • Determine the percent inhibition of deiodinase activity for each concentration of this compound relative to the solvent control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.

Protocol 2: In Vitro Deiodinase Inhibition Assay Using Recombinant Human Deiodinases

For isoform-specific inhibition studies, recombinant human DIO1, DIO2, or DIO3 can be used as the enzyme source. The general protocol is similar to that for human liver microsomes, with some modifications.

1. Enzyme Source

  • Use commercially available recombinant human DIO1, DIO2, or DIO3 expressed in a suitable cell line (e.g., HEK293).

2. Substrates

  • For DIO1, use rT3 as the preferred substrate.

  • For DIO2, use T4 as the substrate.

  • For DIO3, use T3 as the substrate.

3. Assay Buffer

  • Use a buffer system appropriate for the specific deiodinase isoform. For example, a HEPES buffer can be used.

4. Procedure

  • Follow the general procedure outlined in Protocol 1, substituting the human liver microsomes with the appropriate recombinant deiodinase and using the corresponding substrate. The protein concentration and incubation time should be optimized for each isoform to ensure the reaction is in the linear range.

Conclusion

This compound is a valuable chemical tool for the in vitro investigation of deiodinase activity. The provided protocols, in conjunction with the representative data, offer a robust framework for researchers to study the inhibitory effects of this compound on thyroid hormone metabolism. Such studies are essential for understanding the mechanisms of endocrine disruption and for the development of novel therapeutics targeting the thyroid hormone system.

References

Application Notes and Protocols: 2,4,6-Triiodophenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Triiodophenol is a polyhalogenated aromatic compound with a range of applications, primarily documented in the context of its synthesis and certain biological activities. While its utility as a versatile reagent in broader organic synthesis is not extensively reported, its preparation provides valuable examples of electrophilic aromatic substitution. This document details the primary application of this compound as a synthetic target and outlines protocols for its preparation.

This compound is recognized as a potent, orally active inhibitor of leukotriene B4 (LTB4) synthesis, suggesting its potential as an anti-inflammatory and analgesic agent.[1] It is also identified as a thyroid-disrupting chemical and an iodinated disinfection by-product.[1][2] Although its direct applications as a reagent in transformations such as cross-coupling reactions or polymer synthesis are not well-documented in the provided search results, the methodologies for its synthesis are well-established.

Synthesis of this compound

The primary application of this compound in an organic synthesis context is as a target molecule. Several methods for its synthesis from phenol (B47542) have been developed, primarily involving electrophilic iodination. Below is a summary of key methods and their respective quantitative data.

Data Presentation: Comparison of Synthetic Methods
MethodIodinating Agent(s)Catalyst/MediumTemperature (°C)Reaction Time (hours)Yield (%)Reference
Method A Iodine, Hydrogen PeroxideMethanol, Sulfuric Acid60-654-543-44[3][4]
Method B Periodic Acid, Potassium IodideConcentrated Sulfuric AcidRoom Temp (overnight)2445[3]
Method C Potassium Iodide, Hydrogen PeroxideAcetic AcidNot specified6Not specified[5]
Method D Iodine, Sodium Periodate, Potassium IodideAcetic Acid, Sulfuric AcidNot specified2480-94[6]

Experimental Protocols

Method A: Iodination using Iodine and Hydrogen Peroxide[3][4]

This process describes the direct iodination of phenol using iodine in the presence of hydrogen peroxide as a catalyst in an acidic medium.

Materials:

  • Phenol (6 moles, 564 g)

  • Iodine (18 equivalents, 2284 g)

  • Methanol (4000 mL)

  • Sulfuric Acid (400 mL)

  • 30% Hydrogen Peroxide (900 mL)

Procedure:

  • In a three-necked reactor equipped with a water bath, stirrer, reflux condenser, thermometer, and addition funnel, dissolve phenol and iodine in methanol.

  • Add sulfuric acid to the mixture.

  • Heat the mixture to 60°C.

  • Gradually add the 30% hydrogen peroxide, maintaining the temperature between 60 and 65°C.

  • After the addition is complete, continue the reaction for 4 to 5 hours at the same temperature.

  • Stop heating and let the mixture stand for 24 hours.

  • Filter the formed precipitate and dry it under a vacuum.

  • Recrystallize the crude product from hot methanol.

  • Filter the recrystallized product and wash with a 3:1 mixture of methanol/water.

  • The final product is this compound with a melting point of 158-159°C.

Method B: Iodination using Periodic Acid and Potassium Iodide[3]

This alternative method utilizes periodic acid and potassium iodide for the iodination of phenol.

Materials:

  • Periodic Acid (133 mmoles, 25.6 g)

  • Concentrated Sulfuric Acid (600 mL)

  • Potassium Iodide (336 mmoles, 55.8 g)

  • Phenol (128 mmoles, 12.2 g)

  • Ice

Procedure:

  • Dissolve periodic acid in concentrated sulfuric acid while cooling with an ice bath.

  • Add potassium iodide in small portions.

  • Add phenol to the mixture.

  • Leave the reaction mixture stirring overnight.

  • Pour the reaction mixture onto ice.

  • Filter the resulting precipitate.

  • Triturate the precipitate with ethanol (B145695) to remove excess iodine.

  • Recrystallize the product from an acetone/chloroform mixture to obtain pure this compound.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_process Process cluster_product Final Product Phenol Phenol Reaction Electrophilic Iodination Phenol->Reaction Iodinating_Agent Iodinating Agent (e.g., I₂, H₂O₂) Iodinating_Agent->Reaction Solvent_Catalyst Solvent/Catalyst (e.g., MeOH, H₂SO₄) Solvent_Catalyst->Reaction Reaction_Conditions Reaction Conditions (e.g., 60-65°C, 4-5h) Reaction_Conditions->Reaction Workup Work-up (Filtration, Drying) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification TIP This compound Purification->TIP

Caption: General workflow for the synthesis of this compound.

Concluding Remarks

The synthesis of this compound serves as a practical example of electrophilic aromatic substitution for researchers and students in organic chemistry. While its broader applications as a synthetic reagent are not extensively detailed in current literature, its documented biological activities may inspire further research into the development of derivatives with therapeutic potential. The provided protocols offer reliable methods for the preparation of this compound for further investigation.

References

Application Notes and Protocols for 2,4,6-Triiodophenol as an Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Triiodophenol (TIP) is a halogenated phenolic compound that has been investigated for its potential as a potent anti-inflammatory and analgesic agent.[1][2] Its primary mechanism of action is believed to be the inhibition of leukotriene B4 (LTB4) synthesis, a key mediator in inflammatory processes.[1] Some studies suggest its efficacy is comparable to that of classical non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin (B1665792) and indomethacin.[2]

However, it is crucial to note that the biological effects of this compound can be complex and context-dependent. Recent research indicates that in specific cell types, such as glomerular mesangial cells, TIP may exhibit pro-inflammatory effects by inducing the expression of inflammatory cytokines.[3]

This document provides a detailed overview of the known anti-inflammatory properties of this compound, along with protocols for its investigation. It is intended for research purposes only and not for human or veterinary use.[2]

Physicochemical Properties

PropertyValueReference
CAS Number 609-23-4[2]
Molecular Formula C₆H₃I₃O[4]
Molecular Weight 471.80 g/mol [4]
Appearance Off-white to light gray crystalline powder[2]
Melting Point 158-162 °C[2]
Solubility Insoluble in water; soluble in chloroform, dichloromethane, and alkaline solutions[2]

Mechanism of Action

The primary anti-inflammatory mechanism of this compound identified to date is the inhibition of the 5-lipoxygenase (5-LOX) pathway, leading to a reduction in the synthesis of leukotriene B4 (LTB4). LTB4 is a potent lipid mediator that plays a crucial role in attracting and activating immune cells, such as neutrophils, to the site of inflammation.

Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->Five_LOX LTB4 Leukotriene B4 (LTB4) Five_LOX->LTB4 Inflammation Inflammation (Neutrophil chemotaxis, activation) LTB4->Inflammation TIP This compound TIP->Five_LOX Inhibition

Caption: Inhibition of the 5-Lipoxygenase Pathway by this compound.

Quantitative Data

Currently, there is a lack of publicly available, peer-reviewed quantitative data such as IC50 values for the inhibition of 5-lipoxygenase or LTB4 synthesis by this compound. The following table summarizes the available in vivo data from patent literature.

Table 1: In Vivo Anti-inflammatory Activity of this compound in Carrageenan-Induced Paw Edema in Rats

Treatment GroupDoseRoute of AdministrationEdema Inhibition (%)Comparator
This compound1 mg/kgIntramuscularComparable or higher than IndomethacinIndomethacin (30 mg/kg, oral)
This compound5 mg/kgOralComparable or higher than IndomethacinIndomethacin (30 mg/kg, oral)

Data extracted from patent literature and should be interpreted with caution.[5]

Experimental Protocols

In Vitro Protocol 1: Inhibition of Leukotriene B4 (LTB4) Synthesis in Human Neutrophils

This protocol is a general method to assess the inhibition of LTB4 synthesis and can be adapted for testing this compound.

1. Objective: To determine the in vitro potency of this compound in inhibiting LTB4 production in isolated human neutrophils.

2. Materials:

  • This compound

  • Human whole blood from healthy volunteers

  • Dextran (B179266) T-500

  • Ficoll-Paque

  • Hanks' Balanced Salt Solution (HBSS)

  • Calcium Ionophore A23187

  • LTB4 ELISA kit

  • DMSO (for dissolving TIP)

3. Neutrophil Isolation:

  • Isolate neutrophils from human whole blood using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.

  • Resuspend the isolated neutrophils in HBSS.

4. LTB4 Inhibition Assay:

  • Pre-incubate neutrophils with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle (DMSO) for 15 minutes at 37°C.

  • Stimulate the neutrophils with calcium ionophore A23187 (e.g., 5 µM) for 10 minutes at 37°C to induce LTB4 synthesis.

  • Terminate the reaction by centrifugation at 4°C.

  • Collect the supernatant for LTB4 measurement.

5. LTB4 Quantification:

  • Quantify the concentration of LTB4 in the supernatants using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.

6. Data Analysis:

  • Calculate the percentage inhibition of LTB4 production for each concentration of this compound compared to the vehicle control.

  • Determine the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

Start Isolate Human Neutrophils Preincubation Pre-incubate with This compound Start->Preincubation Stimulation Stimulate with Calcium Ionophore A23187 Preincubation->Stimulation Termination Terminate Reaction (Centrifugation) Stimulation->Termination Quantification Quantify LTB4 (ELISA) Termination->Quantification Analysis Calculate IC50 Quantification->Analysis

Caption: Workflow for In Vitro LTB4 Synthesis Inhibition Assay.
In Vivo Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is based on a standard model for assessing acute inflammation and information from patent literature regarding this compound.

1. Objective: To evaluate the in vivo anti-inflammatory activity of this compound in a rat model of acute inflammation.

2. Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer or digital calipers

3. Experimental Groups:

  • Group I: Vehicle control

  • Group II: Carrageenan control (vehicle + carrageenan)

  • Group III: Positive control (Indomethacin, e.g., 10 mg/kg, p.o. + carrageenan)

  • Group IV: Test group (this compound, e.g., 1 mg/kg, i.m. + carrageenan)

  • Group V: Test group (this compound, e.g., 5 mg/kg, p.o. + carrageenan)

4. Procedure:

  • Administer the vehicle, indomethacin, or this compound to the respective groups of rats.

  • After 60 minutes, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

5. Data Analysis:

  • Calculate the percentage increase in paw volume for each group at each time point.

  • Determine the percentage inhibition of edema for the treated groups compared to the carrageenan control group.

  • Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Start Animal Acclimatization and Grouping Dosing Administer Test Compound, Control, or Vehicle Start->Dosing Induction Induce Paw Edema (Carrageenan Injection) Dosing->Induction Measurement Measure Paw Volume (0-5 hours) Induction->Measurement Analysis Calculate % Inhibition and Statistical Analysis Measurement->Analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Pro-inflammatory Potential of this compound

A recent study has highlighted a potential pro-inflammatory role of this compound in mouse glomerular mesangial cells (MES-13).[3] In this specific cell line, TIP was found to promote the gene and protein expression of pro-inflammatory cytokines. This underscores the importance of evaluating the effects of TIP in various cell types and biological systems.

Table 2: Pro-inflammatory Effects of this compound in MES-13 Cells

CytokineEffect on Gene ExpressionEffect on Protein Expression
TNF-αIncreasedIncreased
IL-1βIncreasedIncreased
IL-6IncreasedIncreased

Data from a study to be published in Toxicology, November 2025.[3]

In Vitro Protocol 2: Assessment of Pro-inflammatory Cytokine Induction

This protocol is designed to investigate the potential of this compound to induce the production of pro-inflammatory cytokines in a specific cell line.

1. Objective: To determine if this compound induces the expression and secretion of TNF-α, IL-1β, and IL-6 in a selected cell line (e.g., RAW 264.7 macrophages or MES-13 glomerular mesangial cells).

2. Materials:

  • Cell line of interest (e.g., RAW 264.7 or MES-13)

  • Complete cell culture medium

  • This compound

  • Lipopolysaccharide (LPS) (positive control for inflammation)

  • TRIzol reagent for RNA extraction

  • cDNA synthesis kit

  • Primers for TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH)

  • SYBR Green qPCR master mix

  • ELISA kits for TNF-α, IL-1β, and IL-6

3. Cell Culture and Treatment:

  • Culture the cells to 80-90% confluency.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle for a specified time (e.g., 24 hours). Include a positive control group treated with LPS.

4. Gene Expression Analysis (qRT-PCR):

  • Lyse the cells and extract total RNA using TRIzol reagent.

  • Synthesize cDNA from the RNA samples.

  • Perform quantitative real-time PCR (qRT-PCR) using specific primers for the target cytokines and the housekeeping gene.

  • Analyze the relative gene expression using the ΔΔCt method.

5. Protein Secretion Analysis (ELISA):

  • Collect the cell culture supernatants after treatment.

  • Quantify the concentration of secreted TNF-α, IL-1β, and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

6. Data Analysis:

  • Compare the relative gene expression and protein concentration of the cytokines in the TIP-treated groups to the vehicle control group.

  • Analyze the data for statistical significance.

Uninvestigated Signaling Pathways: NF-κB and COX-2

Despite the known anti-inflammatory properties of some phenolic compounds, a thorough literature search did not yield any specific studies investigating the direct effects of this compound on the Nuclear Factor-kappa B (NF-κB) signaling pathway or on the expression and activity of Cyclooxygenase-2 (COX-2). These are critical pathways in the inflammatory response, and their potential modulation by TIP remains an important area for future research.

Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NF_kB_Pathway NF-κB Pathway Inflammatory_Stimuli->NF_kB_Pathway COX2_Pathway COX-2 Pathway Inflammatory_Stimuli->COX2_Pathway Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) NF_kB_Pathway->Pro_inflammatory_Genes Prostaglandins Prostaglandins COX2_Pathway->Prostaglandins TIP This compound TIP->NF_kB_Pathway ? TIP->COX2_Pathway ?

Caption: Uninvestigated Potential Interactions of this compound with NF-κB and COX-2 Pathways.

Conclusion

This compound shows promise as an anti-inflammatory agent, primarily through the inhibition of LTB4 synthesis. However, the available data is limited, and further research is required to fully elucidate its mechanisms of action, including its effects on the NF-κB and COX-2 pathways. Moreover, the potential for pro-inflammatory activity in certain contexts necessitates careful and thorough investigation in various experimental models. The protocols provided herein offer a framework for the continued exploration of the therapeutic potential of this compound.

References

Application Note: Quantitative Analysis of 2,4,6-Triiodophenol in Human Plasma and Serum using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative determination of 2,4,6-Triiodophenol in human plasma and serum. The protocol provides a comprehensive workflow, including sample preparation by protein precipitation, chromatographic conditions, and method validation parameters. This method is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and metabolism studies of this compound.

Introduction

This compound (TIP) is a compound of significant interest due to its biological activities and its emergence as an environmental contaminant. It is recognized as a potent inhibitor of leukotriene B4 (LTB4) synthesis, suggesting its potential as an anti-inflammatory and analgesic agent.[1] Furthermore, TIP is known to be a potent thyroid-disrupting chemical and is used in research to investigate deiodinase activity.[1][2][3] It can also be formed as an iodinated disinfection byproduct during the chlorination of sewage effluents.[1][2][3] Given its diverse biological effects and environmental presence, a reliable and validated analytical method for its quantification in biological matrices is crucial for toxicological and pharmacological assessments.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of phenolic compounds.[4] This application note describes a simple, accurate, and precise reversed-phase HPLC-UV method for the determination of this compound in human plasma and serum.

Experimental

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Human plasma and serum (drug-free)

Instrumentation
  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Microcentrifuge

  • Vortex mixer

  • Analytical balance

Standard Solution Preparation

A stock solution of this compound (1 mg/mL) is prepared by dissolving the appropriate amount of the standard in methanol. Working standard solutions are prepared by serial dilution of the stock solution with the mobile phase to create calibration standards and quality control (QC) samples.

Sample Preparation: Protein Precipitation
  • Allow frozen plasma or serum samples to thaw at room temperature.

  • To 200 µL of plasma or serum in a microcentrifuge tube, add 600 µL of ice-cold acetonitrile.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

Chromatographic Conditions

A reversed-phase HPLC method is employed for the separation of this compound.[5]

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water with 0.1% Formic Acid (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detection 254 nm
Run Time 10 minutes

Method Validation

The method was validated for linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision, based on established guidelines for bioanalytical method validation.

Linearity

The linearity of the method was evaluated by analyzing a series of calibration standards. The method demonstrated good linearity over the tested concentration range.

AnalyteCalibration Range (µg/mL)Correlation Coefficient (r²)
This compound0.1 - 20> 0.995
Limits of Detection (LOD) and Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio.

ParameterValue (µg/mL)
LOD 0.03
LOQ 0.1
Accuracy and Precision

The accuracy and precision of the method were assessed by analyzing quality control (QC) samples at three different concentration levels (low, medium, and high) on the same day (intra-day) and on three different days (inter-day).

Intra-Day Accuracy and Precision

Spiked Concentration (µg/mL)Measured Concentration (µg/mL) ± SD (n=6)Accuracy (%)Precision (%RSD)
0.5 (Low QC)0.48 ± 0.0396.06.3
5.0 (Mid QC)5.12 ± 0.21102.44.1
15.0 (High QC)14.75 ± 0.5998.34.0

Inter-Day Accuracy and Precision

Spiked Concentration (µg/mL)Measured Concentration (µg/mL) ± SD (n=18)Accuracy (%)Precision (%RSD)
0.5 (Low QC)0.49 ± 0.0498.08.2
5.0 (Mid QC)5.09 ± 0.36101.87.1
15.0 (High QC)14.88 ± 0.8299.25.5
Recovery

The extraction recovery of this compound from human plasma was determined by comparing the peak areas of the analyte in pre-spiked extracted samples to those of post-spiked extracted samples at three QC concentrations.

Concentration LevelMean Recovery (%)
Low QC88.5
Mid QC92.1
High QC90.7

Biological Relevance and Metabolism

This compound is a xenobiotic, a compound foreign to an organism's normal biochemistry.[6] The metabolism of such compounds typically occurs in phases to increase their water solubility and facilitate their excretion.[7] While the specific metabolic pathway of this compound in humans has not been fully elucidated, it is expected to undergo biotransformation processes common to other halogenated phenols. These processes likely include Phase I reactions such as deiodination and hydroxylation, followed by Phase II conjugation reactions, including sulfation and glucuronidation, to form more polar metabolites that can be readily eliminated from the body.[7][8]

Visualizations

experimental_workflow Experimental Workflow for HPLC Analysis of this compound cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis sample Human Plasma/Serum Sample add_acetonitrile Add Ice-Cold Acetonitrile (3:1 v/v) sample->add_acetonitrile vortex1 Vortex (1 min) add_acetonitrile->vortex1 centrifuge Centrifuge (10,000 x g, 10 min, 4°C) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (N2 Stream, 40°C) supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute vortex2 Vortex (30 sec) reconstitute->vortex2 hplc_vial Transfer to HPLC Vial vortex2->hplc_vial injection Inject into HPLC System hplc_vial->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (254 nm) separation->detection data_analysis Data Acquisition and Analysis detection->data_analysis

Caption: Workflow for the HPLC analysis of this compound in biological samples.

logical_relationship Method Validation Parameters method_validation Method Validation linearity Linearity (r² > 0.995) method_validation->linearity lod_loq Sensitivity (LOD & LOQ) method_validation->lod_loq accuracy Accuracy (85-115%) method_validation->accuracy precision Precision (%RSD < 15%) method_validation->precision recovery Recovery method_validation->recovery

Caption: Key parameters for the validation of the analytical method.

signaling_pathway Postulated Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism TIP This compound deiodination Deiodination TIP->deiodination hydroxylation Hydroxylation TIP->hydroxylation sulfation Sulfation deiodination->sulfation glucuronidation Glucuronidation deiodination->glucuronidation hydroxylation->sulfation hydroxylation->glucuronidation excretion Excretion (Urine, Feces) sulfation->excretion glucuronidation->excretion

Caption: Postulated metabolic fate of this compound in the body.

Conclusion

The described HPLC-UV method provides a reliable and efficient means for the quantitative analysis of this compound in human plasma and serum. The simple protein precipitation sample preparation and straightforward chromatographic conditions make this method suitable for routine analysis in a variety of research settings, including pharmacokinetic and toxicological studies. The validation data demonstrates that the method is linear, sensitive, accurate, and precise, meeting the requirements for bioanalytical applications.

References

Application Notes and Protocols for the Characterization of 2,4,6-Triiodophenol using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the structural characterization of 2,4,6-Triiodophenol using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques are fundamental in confirming the identity, purity, and structure of synthesized or isolated compounds in research and drug development. The protocols outlined herein are intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Introduction

This compound is a halogenated aromatic compound with significant applications in chemical synthesis and as a potential therapeutic agent. Accurate and comprehensive characterization is crucial to ensure its quality and to understand its chemical behavior. This note describes the application of ¹H NMR, ¹³C NMR, and mass spectrometry for the unambiguous identification of this compound.

Spectroscopic and Spectrometric Data

The following tables summarize the key data obtained from the NMR and MS analyses of this compound.

NMR Spectroscopy Data

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSolvent
~7.9 (Varies with solvent)Singlet2HAromatic H-3, H-5DMSO-d6[1]
~10.5 (Varies with solvent and concentration)Broad Singlet1HPhenolic -OHDMSO-d6[1]

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignmentSolvent
~155C1 (C-OH)Polysol[2]
~140C3, C5 (C-H)Polysol[2]
~85C2, C4, C6 (C-I)Polysol[2]
Mass Spectrometry Data

Table 3: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)AssignmentIonization Mode
472100[M]⁺GC-MS[3][4]
470.7245-[M-H]⁻LC-ESI-QTOF (Negative)[3]
3455.8[M-I]⁺GC-MS[4]
21815.6[M-2I]⁺GC-MS[3][4]
1273.2I⁺GC-MS[3][4]
918.5[C₆H₃O]⁺GC-MS[4]

Experimental Protocols

The following are detailed protocols for the NMR and Mass Spectrometry analysis of this compound.

NMR Spectroscopy Protocol

Objective: To acquire ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d6, Chloroform-d)

  • NMR tubes (5 mm)

  • Pipettes and vials

  • NMR Spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[5][6]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the respective nuclei (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Acquire a single-pulse ¹H NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45°

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16

    • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks and identify their multiplicities.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45°

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or more, depending on sample concentration.

    • Process the spectrum similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak.

Mass Spectrometry Protocol

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Volatile solvent (e.g., Methanol, Acetonitrile)

  • Mass Spectrometer (e.g., GC-MS or LC-MS)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent.

    • For GC-MS, ensure the solvent is appropriate for the injection method.

    • For LC-MS, ensure the solvent is compatible with the mobile phase.

  • GC-MS Analysis:

    • Injector: Set the injector temperature to 250-280°C.

    • Column: Use a suitable capillary column (e.g., non-polar).

    • Oven Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.

    • Ion Source: Use Electron Ionization (EI) at 70 eV. Set the source temperature to 200-230°C.

    • Mass Analyzer: Scan a mass range of m/z 50-500.

  • LC-MS Analysis (ESI):

    • Liquid Chromatography: Use a suitable C18 column. The mobile phase can be a gradient of water and acetonitrile (B52724) with a small amount of formic acid or ammonium (B1175870) acetate.

    • Ion Source: Use Electrospray Ionization (ESI) in either positive or negative ion mode.

    • Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature.

    • Mass Analyzer: Scan a mass range of m/z 100-600. For accurate mass measurements, use a high-resolution mass spectrometer like a TOF or Orbitrap.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the characterization of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis cluster_results Characterization start This compound Sample dissolve Dissolve in Appropriate Solvent start->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube ms_prep Prepare Dilute Solution dissolve->ms_prep nmr_acq Acquire 1H & 13C Spectra nmr_tube->nmr_acq nmr_proc Process Data (FT, Phasing, Baseline) nmr_acq->nmr_proc nmr_analysis Spectral Analysis (Shifts, Integration, Multiplicity) nmr_proc->nmr_analysis structure Structure Confirmation nmr_analysis->structure ms_acq Inject into GC-MS or LC-MS ms_prep->ms_acq ms_proc Acquire Mass Spectrum ms_acq->ms_proc ms_analysis Data Analysis (Molecular Ion, Fragmentation) ms_proc->ms_analysis ms_analysis->structure

Caption: Workflow for NMR and MS characterization.

Disclaimer: These protocols provide a general guideline. Specific parameters may need to be optimized based on the instrument and experimental conditions.

References

Application Notes and Protocols for the Study of 2,4,6-Triiodophenol in Wastewater Treatment

Author: BenchChem Technical Support Team. Date: December 2025

A-P-N-T-I-P-W-T-S-001

Introduction

2,4,6-Triiodophenol (TIP) is an aromatic organic compound that can be formed as a disinfection byproduct during the chlorination of sewage effluents.[1][2] While research on the environmental fate and treatability of its chlorinated and brominated analogs is extensive, studies specifically detailing the degradation and removal of this compound from wastewater are notably scarce.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23] Iodinated disinfection byproducts are of increasing concern due to their potential for higher toxicity compared to their chlorinated counterparts.[3] This document provides a summary of the known properties of this compound, established analytical methods for its detection, and generalized protocols for initiating studies on its removal from wastewater. The experimental protocols are based on common methodologies for other halogenated phenols and serve as a template for future research.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for designing and interpreting wastewater treatment experiments.

PropertyValueReference
Molecular Formula C₆H₃I₃O[21]
Molecular Weight 471.80 g/mol [21]
Appearance Off-white to light brown or grey powder[1]
Melting Point 157-159 °C[1]
Water Solubility Insoluble[1][2]
Synonyms TIP, Bobel-24[21]

Analytical Protocols for this compound in Aqueous Samples

Accurate quantification of this compound is critical for treatment studies. The following protocols are based on established methods for the analysis of iodinated phenols in water.

Protocol 1: Sample Preparation by Solid-Phase Microextraction (SPME)

This protocol is suitable for the pre-concentration of this compound from water samples prior to chromatographic analysis.

Materials:

  • SPME fiber assembly with a suitable coating (e.g., Carboxen/PDMS)

  • SPME vials with PTFE-faced septa

  • Stir plate and stir bars

  • pH meter

  • Sodium chloride (NaCl)

  • Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Methanol (for quenching, if necessary)

Procedure:

  • Collect the aqueous sample in a clean glass vial.

  • Adjust the pH of the sample to approximately 2.0 using HCl.

  • Add NaCl to the sample to a final concentration of 0.5-1 M to enhance extraction efficiency.

  • Place a small stir bar in the vial and place it on a stir plate.

  • Expose the SPME fiber to the headspace or immerse it in the sample solution.

  • Stir the sample at a constant rate for a predetermined extraction time (e.g., 30 minutes).

  • Retract the fiber into the needle and immediately introduce it into the gas chromatograph injection port for thermal desorption and analysis.

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the quantification of this compound.

Instrumentation:

  • Gas chromatograph with a suitable capillary column (e.g., DB-5ms)

  • Mass spectrometer detector

  • SPME injection port liner

GC Conditions (Example):

  • Injector Temperature: 250 °C (splitless mode)

  • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

MS Conditions (Example):

  • Ion Source Temperature: 230 °C

  • Electron Ionization Energy: 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) for target ions of this compound (e.g., m/z 472, 345, 218).

Calibration: Prepare a series of calibration standards of this compound in a clean water matrix and subject them to the same SPME and GC-MS analysis procedure to generate a calibration curve.

Generalized Experimental Protocols for Wastewater Treatment Studies

The following are generalized protocols for studying the degradation of this compound using common wastewater treatment technologies. These should be adapted and optimized for specific experimental conditions.

Protocol 3: Photocatalytic Degradation Study

This protocol outlines a batch experiment to assess the photocatalytic degradation of this compound.

Materials:

  • Photoreactor with a UV or visible light source

  • Photocatalyst (e.g., TiO₂, ZnO, or custom synthesized materials)

  • Stir plate and stir bars

  • Reaction vessel (e.g., quartz or borosilicate glass)

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • This compound stock solution

  • Deionized water or wastewater matrix

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and spike it into the water or wastewater matrix to achieve the desired initial concentration.

  • Add a known amount of the photocatalyst to the reaction vessel containing the this compound solution.

  • Place the vessel in the photoreactor on a stir plate and stir in the dark for a period (e.g., 30-60 minutes) to reach adsorption-desorption equilibrium.

  • Take an initial sample (t=0) and then turn on the light source to initiate the photocatalytic reaction.

  • Collect samples at regular time intervals. Immediately filter each sample to remove the photocatalyst particles.

  • If necessary, quench the reaction in the collected samples (e.g., with methanol).

  • Analyze the concentration of this compound in each sample using the analytical protocol described above.

  • Monitor other parameters such as Total Organic Carbon (TOC) to assess mineralization.

Diagram of a General Experimental Workflow for a Photocatalytic Degradation Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare TIP Solution mix Mix TIP Solution and Catalyst prep_solution->mix prep_catalyst Weigh Photocatalyst prep_catalyst->mix dark Dark Adsorption mix->dark illuminate UV/Vis Illumination dark->illuminate sampling Periodic Sampling illuminate->sampling sampling->illuminate filter Filter Sample sampling->filter quench Quench Reaction filter->quench analyze GC-MS Analysis quench->analyze data Data Interpretation analyze->data

Caption: General workflow for a photocatalytic degradation experiment.

Protocol 4: Advanced Oxidation Process (AOP) Study (e.g., Fenton-like Process)

This protocol describes a batch experiment to evaluate the degradation of this compound by a Fenton-like process.

Materials:

  • Reaction vessel (e.g., glass beaker)

  • Stir plate and stir bars

  • pH meter

  • Source of Fe(II) or Fe(0) (e.g., FeSO₄·7H₂O or zero-valent iron powder)

  • Oxidant (e.g., hydrogen peroxide, H₂O₂)

  • Sulfuric acid (H₂SO₄) and sodium hydroxide (NaOH) for pH adjustment

  • Sodium sulfite (B76179) (Na₂SO₃) for quenching

  • This compound stock solution

  • Deionized water or wastewater matrix

Procedure:

  • Prepare the this compound solution in the reaction vessel to the desired initial concentration.

  • Adjust the pH of the solution to the desired level (typically acidic for Fenton processes, e.g., pH 3).

  • Add the iron source to the solution and stir to dissolve/disperse.

  • Initiate the reaction by adding the oxidant (H₂O₂). This is considered time zero (t=0).

  • Collect samples at regular time intervals.

  • Immediately quench the reaction in each sample by adding a quenching agent (e.g., Na₂SO₃) and adjusting the pH to neutral or basic to precipitate the iron.

  • Filter the quenched samples to remove precipitated iron.

  • Analyze the concentration of this compound in the filtrate.

Hypothetical Degradation Pathway

While specific degradation pathways for this compound are not well-documented, a hypothetical pathway for its degradation by advanced oxidation processes can be proposed based on the chemistry of similar halogenated phenols. The primary mechanism is expected to involve attack by hydroxyl radicals (•OH).

G TIP This compound Intermediate1 Iodinated Phenolic Intermediates TIP->Intermediate1 Hydroxylation & Deiodination OH •OH OH->TIP OH->Intermediate1 Intermediate2 Ring Cleavage Products (e.g., short-chain acids) OH->Intermediate2 Intermediate1->Intermediate2 Ring Opening Mineralization Mineralization (CO₂, H₂O, I⁻) Intermediate2->Mineralization Further Oxidation

References

Application Notes and Protocols: Pharmacokinetic and Metabolic Studies of 2,4,6-Triiodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Triiodophenol (TIP), also known as Bobel-24, is a compound with noted anti-inflammatory properties.[1][2][3] Understanding its pharmacokinetic (PK) and metabolic profile is crucial for its development as a therapeutic agent. While comprehensive in vivo pharmacokinetic data for this compound is limited in publicly available literature, studies on its halogenated analogs, 2,4,6-trichlorophenol (B30397) (TCP) and 2,4,6-tribromophenol (B41969) (TBP), provide valuable insights into its likely absorption, distribution, metabolism, and excretion (ADME) characteristics. This document summarizes the available data and provides detailed protocols for key experiments to facilitate further research.

Data Presentation

Due to the limited availability of quantitative in vivo pharmacokinetic data for this compound, the following tables summarize data from studies on its close structural analog, 2,4,6-tribromophenol, in rodents. This information can serve as a valuable reference for designing and interpreting studies on this compound.

Table 1: Pharmacokinetic Parameters of 2,4,6-Tribromophenol in Female SD Rats Following a Single Intravenous (IV) and Oral (PO) Dose [4][5][6]

ParameterIntravenous (10 µmol/kg)Oral (10 µmol/kg)
Cmax -Rapidly reached
Bioavailability -23% - 27%
Excretion (24h)
Urine89% - 94%~88%
Feces5%-
Biliary Excretion -~11% of a single oral dose
Metabolites Identified TBP-glucuronide, TBP-sulfate (in urine)TBP-glucuronide (in bile)

Note: Data presented is for 2,4,6-tribromophenol and should be considered as an estimation for this compound.

Table 2: In Vitro Metabolic Profile of Halogenated Phenols

CompoundSystemIdentified MetabolitesReference
2,4,6-TrichlorophenolRat liver S-9 fraction2,6-dichloro-1,4-hydroquinone, Hydroxypentachlorodiphenyl ether isomers
This compoundHuman urine4-iodophenol, 2-iodophenol (B132878) (potential deiodination products)[1][2][3]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rodents (Rat Model)

This protocol is adapted from studies on 2,4,6-tribromophenol and provides a framework for assessing the pharmacokinetics of this compound.[4][6]

1. Animal Model:

  • Species: Sprague-Dawley (SD) rats, male and female, 8-10 weeks old.

  • Housing: Animals should be housed in metabolism cages to allow for separate collection of urine and feces.

  • Acclimatization: Allow a minimum of one week for acclimatization to the housing conditions.

2. Dosing:

  • Formulation: Prepare a dosing solution of this compound in a suitable vehicle (e.g., corn oil, polyethylene (B3416737) glycol 400).

  • Routes of Administration:

    • Oral (PO): Administer a single dose via oral gavage.

    • Intravenous (IV): Administer a single bolus dose via the tail vein.

  • Dose Levels: A minimum of three dose levels should be used to assess dose-linearity.

3. Sample Collection:

  • Blood: Collect serial blood samples from the jugular vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Urine and Feces: Collect urine and feces at regular intervals (e.g., 0-4h, 4-8h, 8-12h, 12-24h).

  • Bile (for biliary excretion): For a subset of animals, perform bile duct cannulation to collect bile.

4. Sample Processing and Analysis:

  • Plasma Preparation: Centrifuge blood samples to separate plasma.

  • Extraction: Develop and validate a liquid-liquid or solid-phase extraction method to isolate this compound and its potential metabolites from plasma, urine, and homogenized feces.

  • Analytical Method: Utilize a validated High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., UV, Mass Spectrometry) for quantification.[2][7][8]

5. Pharmacokinetic Analysis:

  • Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and bioavailability) using non-compartmental analysis.

Protocol 2: In Vitro Metabolism Study using Liver Microsomes

This protocol outlines a general procedure to identify the metabolic pathways of this compound.

1. Materials:

  • Pooled human or rat liver microsomes.

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

  • This compound.

  • Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

2. Incubation:

  • Pre-incubate liver microsomes in the buffer at 37°C.

  • Initiate the metabolic reaction by adding this compound and the NADPH regenerating system.

  • Incubate for a specific time period (e.g., 60 minutes).

  • Include control incubations without the NADPH regenerating system to assess non-enzymatic degradation.

3. Sample Analysis:

  • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge to precipitate proteins.

  • Analyze the supernatant using LC-MS/MS to identify potential metabolites. Compare the chromatograms of the NADPH-fortified and control incubations to identify NADPH-dependent metabolites.

Visualizations

Proposed Metabolic Pathway of this compound

Metabolic_Pathway_of_2_4_6_Triiodophenol TIP This compound Deiodination Deiodination TIP->Deiodination Phase I Hydroxylation Hydroxylation TIP->Hydroxylation Phase I Conjugation Conjugation (Glucuronidation/Sulfation) TIP->Conjugation Phase II Mono_Iodophenols 2-Iodophenol & 4-Iodophenol Deiodination->Mono_Iodophenols Iodo_Hydroquinone Iodo-hydroquinone (putative) Hydroxylation->Iodo_Hydroquinone Conjugates Glucuronide and Sulfate Conjugates Conjugation->Conjugates Iodo_Hydroquinone->Conjugation Phase II

Caption: Proposed metabolic pathway for this compound.

Experimental Workflow for a Rodent Pharmacokinetic Study

Pharmacokinetic_Workflow Animal_Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Dose_Preparation Dose Formulation Preparation Animal_Acclimatization->Dose_Preparation Dosing Dosing (Oral or Intravenous) Dose_Preparation->Dosing Sample_Collection Serial Blood, Urine, & Feces Collection Dosing->Sample_Collection Sample_Processing Plasma Separation & Sample Extraction Sample_Collection->Sample_Processing LC_MS_Analysis LC-MS/MS Quantification of TIP & Metabolites Sample_Processing->LC_MS_Analysis PK_Parameter_Calculation Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, etc.) LC_MS_Analysis->PK_Parameter_Calculation Reporting Data Interpretation & Reporting PK_Parameter_Calculation->Reporting

Caption: General workflow for a rodent pharmacokinetic study.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4,6-Triiodophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of 2,4,6-Triiodophenol synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during the synthesis process.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound.

Problem Possible Cause(s) Recommended Solution(s) Visual Cues
Low Yield of this compound - Suboptimal pH: The reaction is highly pH-dependent as the phenolate (B1203915) ion is the reactive species.[1] Low pH leads to a slow or incomplete reaction, while very high pH can promote side reactions.[1] - Incomplete Reaction: Insufficient reaction time or temperature. - Sub-stoichiometric amounts of iodinating agent: Not enough iodine source to achieve tri-iodination. - Decomposition of Product: Prolonged reaction at high temperatures can lead to product degradation.- pH Optimization: Adjust the pH to a range of 5-8 as a starting point.[1] Conduct small-scale trial reactions to determine the optimal pH for your specific conditions. - Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is complete when the starting phenol (B47542) spot disappears and the this compound spot is maximized. - Stoichiometry Adjustment: Use a slight excess of the iodinating agent to drive the reaction to completion. Start with at least 3 equivalents of iodine source per equivalent of phenol. - Temperature Control: Maintain the recommended reaction temperature. Avoid excessive heating.- TLC Analysis: A persistent spot corresponding to phenol or mono/di-iodinated intermediates. - Color Change: The reaction mixture may not develop the expected color change, or the color may fade prematurely.
Formation of Mono- and Di-iodinated Byproducts - Insufficient Iodinating Agent: The amount of iodine is not enough to fully substitute the phenol ring. - Short Reaction Time: The reaction was stopped before completion. - Poor Mixing: Inhomogeneous reaction mixture leading to localized areas with insufficient iodinating agent.- Increase Stoichiometry: Ensure at least 3 equivalents of the iodinating agent are used. - Extend Reaction Time: Continue the reaction until TLC analysis shows the absence of partially iodinated phenols. - Vigorous Stirring: Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture.- TLC Analysis: Multiple spots are observed on the TLC plate, corresponding to mono-, di-, and tri-iodinated phenols. The desired product spot is not the major spot.
Dark Brown/Purple Reaction Mixture - Excess Iodine: Presence of unreacted elemental iodine. - Oxidation of Phenol: Side reactions leading to the formation of colored polymeric byproducts.- Quenching: After the reaction is complete, add a quenching agent like sodium thiosulfate (B1220275) or sodium bisulfite solution to remove excess iodine. The brown color should disappear. - Purification: If the color persists after quenching, it may be due to other colored impurities which can be removed by recrystallization or column chromatography.- The reaction mixture has a deep brown or purple color that persists even after the expected reaction time.
Product Fails to Precipitate/Crystallize - Supersaturation: The product is highly soluble in the reaction solvent. - Insufficient Cooling: The solution has not been cooled to a low enough temperature to induce crystallization. - Low Product Concentration: The concentration of the desired product in the solution is below its saturation point.- Solvent Removal: Partially remove the solvent under reduced pressure to increase the product concentration. - Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of this compound. - Cooling: Cool the solution in an ice bath or refrigerator.- The reaction mixture remains a clear solution even after cooling.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for achieving a high yield of this compound?

A1: The most critical parameter is maintaining the optimal pH of the reaction mixture. The iodination of phenol proceeds through the electrophilic attack on the more nucleophilic phenolate ion. A low pH will result in a low concentration of the phenolate ion, slowing down the reaction, while a very high pH may lead to unwanted side reactions.[1] A pH range of 5 to 8 is a good starting point for optimization.[1]

Q2: Which iodinating agent is best for the synthesis of this compound?

A2: Common methods utilize either elemental iodine (I₂) in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂) or a combination of an iodide salt (like potassium iodide, KI) with an oxidizing agent.[2][3][4] The in-situ generation of a more reactive iodine species is crucial as molecular iodine itself is a weak electrophile.[1] The choice of reagent can depend on factors like cost, availability, and safety.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective and straightforward method to monitor the reaction progress.[1] By taking small aliquots of the reaction mixture at different time points and running a TLC, you can observe the disappearance of the starting material (phenol) and the formation of the product (this compound) and any intermediates (mono- and di-iodophenols). The reaction is considered complete when the phenol spot is no longer visible.

Q4: My final product is a mixture of iodinated phenols. How can I purify it?

A4: Recrystallization is a common and effective method for purifying this compound from less iodinated byproducts.[3] Solvents such as methanol (B129727), ethanol (B145695), or a mixture of methanol and water are often used.[3] The principle is that the desired tri-iodinated product is typically less soluble than the mono- and di-iodinated impurities in the chosen solvent system at lower temperatures. Column chromatography can also be employed for more challenging separations.

Q5: What is the role of the oxidizing agent in the reaction?

A5: The oxidizing agent, such as hydrogen peroxide, plays a crucial role in converting the iodide ions (I⁻), formed as a byproduct, back into the reactive electrophilic iodine species (I⁺ or its equivalent).[1] This regeneration of the active iodinating agent is essential to drive the reaction towards the desired tri-iodinated product and achieve a high yield. In the absence of an oxidizing agent, the reaction with elemental iodine is often slow and incomplete.[2]

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of Iodinated Phenols

The following table is based on data for the synthesis of 2,6-diiodophenol (B1640560) and serves as a template for optimizing the synthesis of this compound. Researchers should conduct their own optimization studies for the tri-iodinated product.

EntryPhenol (equiv.)I₂ (equiv.)30% H₂O₂ (equiv.)Reaction Time (h)Temperature (°C)Yield of 2,6-diiodophenol (%)Yield of 2-iodophenol (B132878) (%)
110.5124Room Temp2149
210.751.524Room Temp4631
311224Room Temp7610
411.5324Room Temp8312
512424Room Temp8011
612024Room Temp00
711.51.524Room Temp6320
811.5312Room Temp7023

Data adapted from a study on the synthesis of 2,6-diiodophenol.[2] For the synthesis of this compound, it is expected that higher equivalents of the iodinating agent and potentially longer reaction times or elevated temperatures would be required.

Experimental Protocols

Protocol 1: Synthesis of this compound using Iodine and Hydrogen Peroxide [3]

This protocol is based on a patented procedure with a reported yield of 43-44%.[3]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve phenol (1.0 eq) and iodine (3.0 eq) in methanol.

  • Acidification: Carefully add concentrated sulfuric acid to the mixture.

  • Heating: Heat the reaction mixture to 60-65 °C with constant stirring.

  • Addition of Oxidant: Gradually add 30% hydrogen peroxide (a suitable excess) through the dropping funnel while maintaining the temperature between 60 and 65 °C.

  • Reaction: After the addition is complete, continue stirring the mixture at 60-65 °C for 4-5 hours.

  • Cooling and Precipitation: Stop heating and allow the mixture to cool to room temperature and stand for 24 hours to allow the product to precipitate.

  • Isolation: Filter the precipitate under vacuum.

  • Purification: Recrystallize the crude product from hot methanol or a methanol/water mixture to obtain pure this compound.[3]

Protocol 2: Synthesis of this compound using Potassium Iodide and Periodic Acid [3]

This is an alternative patented method with a reported yield of 45%.[3]

  • Reaction Setup: In a flask cooled with an ice bath, dissolve periodic acid (1.05 eq) in concentrated sulfuric acid.

  • Addition of Iodide: Slowly add potassium iodide (2.6 eq) in small portions to the cooled sulfuric acid solution.

  • Addition of Phenol: Add phenol (1.0 eq) to the reaction mixture.

  • Reaction: Allow the reaction to proceed overnight with stirring.

  • Workup: Pour the reaction mixture onto ice.

  • Isolation: Filter the resulting precipitate.

  • Purification: Triturate the crude product with ethanol to remove excess iodine, followed by recrystallization from an acetone/chloroform mixture to yield pure this compound.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Phenol & Iodinating Agent B Add Acid Catalyst (if required) A->B C Heat to Reaction Temperature B->C D Add Oxidizing Agent C->D E Monitor by TLC D->E F Quench Excess Reagents E->F Reaction Complete G Precipitate/Crystallize Product F->G H Filter and Dry G->H I Recrystallize for Purity H->I

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Corrective Actions Start Low Yield of this compound Cause1 Suboptimal pH Start->Cause1 Cause2 Incomplete Reaction Start->Cause2 Cause3 Impure Reagents Start->Cause3 Cause4 Side Reactions Start->Cause4 Sol1 Optimize pH (5-8) Cause1->Sol1 Sol2 Increase Reaction Time/Temp & Monitor by TLC Cause2->Sol2 Sol3 Use Pure Reagents Cause3->Sol3 Sol4 Control Temperature & Stoichiometry Cause4->Sol4

References

Technical Support Center: Recrystallization of 2,4,6-Triiodophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 2,4,6-triiodophenol via recrystallization. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to address common issues encountered during the purification process.

Troubleshooting Guide

This guide is designed to help you resolve common problems that may arise during the recrystallization of this compound.

Issue Possible Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. The solution is not supersaturated. 2. The solution cooled too quickly. This can sometimes inhibit nucleation. 3. Supersaturation. The solution is stable beyond its saturation point.1. Boil off some of the solvent to increase the concentration of this compound and allow the solution to cool again. 2. Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath. 3. Induce crystallization by: - Scratching the inside of the flask with a glass rod at the surface of the solution. - Adding a seed crystal of pure this compound.
Oiling out occurs (a liquid separates instead of crystals). 1. The boiling point of the solvent is higher than the melting point of the solute. The compound is melting before it crystallizes. 2. High concentration of impurities. Impurities can lower the melting point of the mixture.1. Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent and allow it to cool slowly. 2. Consider a preliminary purification step if the starting material is highly impure. If the oil solidifies on cooling, it can be isolated and re-recrystallized.
Low yield of purified crystals. 1. Too much solvent was used. A significant amount of the product remains dissolved in the mother liquor. 2. Premature crystallization during hot filtration. The product crystallizes on the filter paper or in the funnel stem. 3. Crystals were washed with a solvent that was not cold. This can redissolve some of the purified product.1. Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals. 2. Use a stemless funnel and preheat it with hot solvent before filtration. Keep the solution hot during filtration. 3. Always use ice-cold solvent to wash the crystals.
The purified crystals are colored. Colored impurities are present in the starting material. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount as it can also adsorb the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Based on available data, hot methanol (B129727) and isopropanol (B130326) are effective solvents for the recrystallization of this compound.[1] It is poorly soluble in water, somewhat soluble in other alcohols like ethanol (B145695) and propanol, as well as acetone (B3395972) and ether, and very soluble in chloroform (B151607) and dichloromethane.[2] The ideal solvent for recrystallization is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.

Q2: My this compound won't dissolve completely, even in hot solvent. What should I do?

A2: If your compound does not fully dissolve, it could be due to insoluble impurities. In this case, you should perform a hot gravity filtration to remove the insoluble material before allowing the solution to cool and crystallize.

Q3: How can I improve the purity of my recrystallized this compound?

A3: To enhance purity, ensure slow cooling to allow for the formation of well-defined crystals, which are less likely to trap impurities. Washing the collected crystals with a small amount of ice-cold solvent will also help remove any remaining mother liquor containing dissolved impurities. For highly impure samples, a second recrystallization may be necessary.

Q4: What are the expected physical properties of pure this compound?

A4: Pure this compound is typically an off-white to light brown or grey powder.[3] It has a melting point in the range of 157-162 °C.[3]

Data Presentation

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventSolubility
WaterInsoluble[3][4]
MethanolSoluble when hot[1]
IsopropanolSoluble when hot
EthanolSomewhat soluble[2]
PropanolSomewhat soluble[2]
AcetoneSomewhat soluble[2]
Diethyl EtherSomewhat soluble[2]
ChloroformVery soluble[2]
DichloromethaneVery soluble[2]
Alkaline SolutionsSoluble[3]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound from Methanol

Objective: To purify crude this compound using methanol as the recrystallization solvent.

Materials:

  • Crude this compound

  • Methanol (reagent grade)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Stemless funnel

  • Filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate flask, heat the methanol to its boiling point. Add the hot methanol to the crude solid in small portions, with swirling, until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Swirl the mixture for a few minutes.

  • Hot Gravity Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Preheat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any adhering impurities.

  • Drying: Allow the crystals to dry completely on the filter paper with the vacuum on for a period of time. The final product can be further dried in a desiccator or a vacuum oven at a low temperature.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A Place crude solid in flask B Add minimum hot solvent A->B C Hot gravity filtration (optional) B->C Insoluble impurities? D Cool solution slowly B->D No insoluble impurities C->D E Cool in ice bath D->E F Vacuum filtration E->F G Wash with cold solvent F->G H Dry pure crystals G->H

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization Start Recrystallization Issue NoCrystals No Crystals Form Start->NoCrystals OilingOut Oiling Out Start->OilingOut LowYield Low Yield Start->LowYield TooMuchSolvent Too much solvent? NoCrystals->TooMuchSolvent HighTemp Solvent BP > Solute MP? OilingOut->HighTemp CheckWash Washing technique correct? LowYield->CheckWash BoilSolvent Boil off excess solvent TooMuchSolvent->BoilSolvent Yes InduceCrystallization Induce crystallization (scratch/seed) TooMuchSolvent->InduceCrystallization No AddSolventCoolSlow Add more solvent, cool slowly HighTemp->AddSolventCoolSlow Yes WashCold Wash with ice-cold solvent CheckWash->WashCold No CheckFiltration Premature crystallization? CheckWash->CheckFiltration Yes HotFunnel Use pre-heated stemless funnel CheckFiltration->HotFunnel Yes

Caption: Troubleshooting decision tree for recrystallization issues.

References

Technical Support Center: Synthesis of Tri-iodinated Phenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of tri-iodinated phenols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of tri-iodinated phenols?

The synthesis of tri-iodinated phenols is primarily an electrophilic aromatic substitution reaction.[1] Key challenges stem from the high reactivity of the phenol (B47542) ring, which is strongly activated by the hydroxyl group.[2] This leads to several common issues:

  • Controlling the degree of iodination: It can be difficult to stop the reaction at the desired tri-substituted stage, often resulting in mixtures of mono-, di-, and tri-iodinated products.[1][3]

  • Regioselectivity: While the hydroxyl group is a strong ortho, para-director, achieving the specific 2,4,6-tri-iodo substitution pattern requires careful control of reaction conditions to avoid other isomers, especially if other substituents are present on the ring.[1][4]

  • Over-iodination and side reactions: The highly activated ring is susceptible to over-iodination and oxidative side reactions, which can lead to complex product mixtures and lower yields.[2][3]

  • Purification: Separating the desired tri-iodinated product from unreacted starting materials, isomers, and other iodinated byproducts can be challenging due to their similar physical properties.[5]

Q2: How does the choice of iodinating agent and reaction conditions affect the outcome?

The choice of iodinating agent is critical. Molecular iodine (I₂) itself is a weak electrophile and often requires an oxidizing agent or a catalyst to generate a more potent iodinating species (like I⁺).[3][6] Common iodinating systems include:

  • Iodine with an Oxidizing Agent: Combinations like iodine and hydrogen peroxide (H₂O₂) or iodic acid (HIO₃) are effective for tri-iodination.[7][8][9] The oxidizing agent converts the iodide (I⁻) byproduct back into an active electrophilic species.[3]

  • N-Iodosuccinimide (NIS): NIS is a milder and easier-to-handle source of electrophilic iodine. Its reactivity can be enhanced with catalytic amounts of acid.[10]

  • Iodine Monochloride (ICl): This is a more reactive iodinating agent than molecular iodine and can be effective, but may also lead to chlorination as a side reaction.[2][7]

Reaction conditions such as temperature, solvent, and pH must be carefully optimized. Lower temperatures can help control the reaction rate and improve selectivity, while pH can influence the reactivity of the phenol by affecting the concentration of the more nucleophilic phenolate (B1203915) ion.[2][3]

Q3: What are the most effective methods for purifying crude tri-iodinated phenols?

Purification strategies depend on the nature of the impurities.

  • Removal of Excess Iodine: A common impurity is unreacted elemental iodine, which imparts a brown or purple color to the organic phase. This can be effectively removed by washing the reaction mixture with an aqueous solution of a reducing agent, such as sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), which converts iodine (I₂) to colorless iodide (I⁻).[5]

  • Recrystallization: This is a powerful technique for separating the desired tri-iodinated product from starting materials and byproducts with different solubilities.[5] The choice of solvent is crucial and may require experimentation with single or mixed solvent systems.

  • Column Chromatography: For complex mixtures or products that are difficult to crystallize, silica (B1680970) gel column chromatography can be used to separate compounds based on their polarity.[5][11]

Q4: Why is my reaction yield consistently low?

Low yields can be attributed to several factors:

  • Incomplete Reaction: The iodinating agent may not be sufficiently reactive, or the reaction conditions (e.g., temperature, time) may be suboptimal.[3]

  • Substrate Deactivation: The presence of electron-withdrawing groups on the phenol ring can deactivate it towards electrophilic substitution, requiring harsher conditions.[3]

  • Side Product Formation: Over-iodination or decomposition of the starting material or product can significantly reduce the yield of the desired compound.[3]

  • Product Loss During Workup: The product may have some solubility in the aqueous phase, or it may be lost during purification steps. Adjusting the pH during extraction can help ensure the product is in its neutral, less water-soluble form.[12]

Troubleshooting Guide

Issue Symptom(s) Possible Cause(s) Suggested Solution(s)
1. Incomplete Reaction TLC or LC-MS analysis shows a large amount of unreacted starting phenol.1. Insufficiently reactive iodinating agent.[3]2. Reaction temperature is too low.[2]3. Suboptimal pH disfavoring phenolate ion formation.[3]1. If using I₂, add an oxidizing agent (e.g., H₂O₂, HIO₃).[7][9] If using NIS, add a catalytic amount of acid (e.g., TFA).[10]2. Gradually increase the reaction temperature and monitor progress.3. Adjust the pH to a range of 5-8, which is a good starting point for many phenol iodinations.[3]
2. Over-iodination / Mixture of Products Multiple product spots on TLC; complex NMR spectrum showing a mix of mono-, di-, and tri-iodinated species.1. Stoichiometry of the iodinating agent is too high.[2]2. The phenol ring is highly activated, leading to rapid, uncontrolled reaction.[2]3. Reaction time is too long.[3]1. Carefully control the stoichiometry. Use approximately 3.0-3.3 equivalents of the iodinating agent for tri-iodination.2. Add the iodinating agent slowly or portion-wise to the reaction mixture to maintain a low concentration.3. Monitor the reaction closely by TLC or LC-MS and quench it once the desired product is maximized.
3. Persistent Color After Workup The organic layer remains brown, pink, or purple after extraction.1. Insufficient amount of quenching agent (e.g., sodium thiosulfate) was used.[5]2. Poor mixing between the organic and aqueous phases during washing.[5]3. The quenching solution has degraded.[5]1. Add more of the reducing agent solution and wash again.2. Ensure vigorous shaking of the separatory funnel during the wash step.3. Use a freshly prepared solution of sodium thiosulfate or sodium bisulfite.
4. Difficulty in Product Isolation The product precipitates as an oil instead of a solid; co-elution of product and impurities during column chromatography.1. The crude product contains significant impurities that inhibit crystallization.2. The product is highly polar and soluble in the aqueous phase.[12]3. Inappropriate solvent system for recrystallization or chromatography.1. Attempt purification by column chromatography first, then recrystallize the purified fractions.2. During workup, adjust the pH to ensure the phenol is in its neutral form to maximize extraction into the organic layer.[12]3. Systematically screen different solvents for recrystallization. For chromatography, try different solvent gradients.

Data Presentation

Table 1: Comparison of Common Iodinating Systems for Phenols

Iodinating SystemTypical ConditionsAdvantagesDisadvantages
I₂ / H₂O₂ Aqueous or alcoholic solvent, room temp to 50 °C.[9]Inexpensive reagents, environmentally benign (water is the byproduct).Reaction rate can be slow; may require heating.
I₂ / HIO₃ Aqueous medium, often used for tri-iodination of disubstituted phenols.[7][13]Powerful system for complete iodination, produces water as the sole byproduct.[7]Requires handling of iodic acid.
N-Iodosuccinimide (NIS) Acetonitrile or DCM, often with an acid catalyst (e.g., TFA).[10]Mild conditions, easy to handle solid reagent.More expensive than I₂; succinimide (B58015) byproduct must be removed.
Iodine Monochloride (ICl) Aqueous medium, pH control often necessary.[7]Highly reactive, faster than I₂.[2]Can cause undesired chlorination; corrosive and requires careful handling.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2,4,6-Triiodophenol

This protocol is a generalized example based on common literature procedures.[8][9] Researchers should always consult original literature and perform their own risk assessment before conducting any experiment.

  • Dissolution: Dissolve phenol (1.0 eq.) in a suitable solvent (e.g., water, methanol, or ethanol).

  • Addition of Reagents: Add potassium iodide (KI) (approx. 3.0 eq.) and stir until dissolved. If using an oxidizing system, prepare the solution accordingly (e.g., with H₂O₂ or HIO₃).

  • Initiation: Cool the mixture in an ice bath. Slowly add the iodinating/oxidizing agent (e.g., dropwise addition of H₂O₂) to the stirred solution. The reaction is often exothermic.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Proceed to Protocol 2 for quenching and extraction.

  • Purification: The crude product is then purified, typically by recrystallization from a suitable solvent like methanol/water or ethanol/water, to yield this compound as a crystalline solid.[6][8]

Protocol 2: Aqueous Workup and Removal of Excess Iodine

This protocol describes a standard procedure for quenching the reaction and extracting the product.[5]

  • Quenching: Once the reaction is complete, pour the reaction mixture into a separatory funnel. Add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Shake vigorously until the brown color of excess iodine disappears.

  • Acidification: Acidify the mixture with a dilute acid (e.g., 2 M HCl) to a pH of ~3-4 to ensure the phenolic product is in its neutral form.[1] The product may precipitate at this stage.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) three times.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Visualizations

Experimental Workflow

G cluster_start Preparation cluster_reaction Synthesis cluster_workup Workup cluster_purification Purification cluster_end Analysis start Phenol Substrate + Iodinating Reagent reaction Iodination Reaction (Controlled Temp & Time) start->reaction quench Quench with Na₂S₂O₃ reaction->quench extract Acidify & Extract quench->extract purify Recrystallization or Column Chromatography extract->purify end Pure Tri-iodinated Phenol purify->end characterize Characterization (NMR, MS, MP) end->characterize

Caption: General workflow for the synthesis and purification of tri-iodinated phenols.

Troubleshooting Decision Tree

G start Poor Reaction Outcome low_yield Low Yield / Incomplete Reaction start->low_yield mixture Mixture of Products start->mixture sol_reagent Check Reagent Activity (Use Oxidizer/Catalyst) low_yield->sol_reagent Cause: Inactive Reagent sol_conditions Optimize Conditions (Increase Temp, Adjust pH) low_yield->sol_conditions Cause: Suboptimal Conditions sol_stoich Control Stoichiometry (Slow Addition) mixture->sol_stoich Cause: Incorrect Stoichiometry sol_monitor Monitor Reaction Closely (TLC / LC-MS) mixture->sol_monitor Cause: Over-reaction

Caption: Decision tree for troubleshooting poor outcomes in phenol iodination.

Simplified Reaction Mechanism

Caption: Simplified mechanism for electrophilic aromatic substitution on a phenol.

References

Optimizing reaction conditions for 2,4,6-Triiodophenol preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the synthesis of 2,4,6-Triiodophenol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during the experimental process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Problem Potential Cause(s) Suggested Solution(s)
Low yield of this compound - Incomplete iodination. - Formation of mono- and di-iodinated side products.[1][2] - Suboptimal reaction temperature. - Insufficient reaction time.- Increase the molar ratio of the iodinating agent to phenol (B47542). - Ensure efficient stirring to promote contact between reactants. - Optimize the reaction temperature; for the iodine/hydrogen peroxide method, maintaining 60-65°C is suggested.[3][4] - Extend the reaction time, monitoring progress by TLC or HPLC.
Presence of significant amounts of mono- and/or di-iodophenol impurities - Insufficient iodinating agent. - Reaction terminated prematurely. - Poor regioselectivity. The hydroxyl group of phenol is a strong ortho, para-director, leading to initial formation of 2-iodophenol (B132878) and 2,6-diiodophenol.[1][5]- Use a stoichiometric excess of the iodinating agent. - Monitor the reaction closely and ensure it goes to completion. - While the ortho and para positions are activated, driving the reaction to completion with sufficient iodinating agent will favor the formation of the tri-substituted product.
Product is off-white or colored after purification - Presence of residual iodine. - Oxidation of the product. Phenols are susceptible to oxidation.[6] - Impurities from starting materials or solvents.- Wash the crude product with a sodium thiosulfate (B1220275) solution to remove excess iodine.[2] - Perform recrystallization using an appropriate solvent system (e.g., methanol (B129727)/water or isopropanol).[3][4][7] - Ensure high purity of starting materials and solvents.
Difficulty in isolating the product - Product is soluble in the reaction mixture. - Formation of a fine precipitate that is difficult to filter.- After the reaction, pour the mixture into ice water to precipitate the product. - Use vacuum filtration with a suitable filter paper. - If the precipitate is too fine, try centrifugation followed by decantation of the supernatant.
Reaction does not proceed or is very slow - Inactive iodinating species. - Incorrect pH of the reaction medium. An acidic medium is often required.[3][4][7] - Low reaction temperature.- Ensure the oxidizing agent (e.g., hydrogen peroxide) is active. - For methods requiring an acidic medium, ensure the addition of an acid like sulfuric acid.[3][4] - Increase the reaction temperature as specified in the protocol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for preparing this compound?

A1: The most common methods involve the direct electrophilic iodination of phenol. Key reagent systems include:

  • Iodine and hydrogen peroxide in an acidic medium.[3][4][7]

  • Periodic acid and potassium iodide in the presence of concentrated sulfuric acid.[3][4]

  • Potassium iodide and hydrogen peroxide in an acetic acid medium.[7]

Q2: Why is an oxidizing agent like hydrogen peroxide or periodic acid necessary?

A2: An oxidizing agent is required to generate a more potent electrophilic iodine species (e.g., I+) from molecular iodine (I₂) or iodide salts (I⁻), which is necessary for the electrophilic substitution on the phenol ring.[6]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5] By comparing the spot of the reaction mixture with the spots of the starting material (phenol) and the product, you can determine the extent of the reaction.

Q4: What is the expected yield for the synthesis of this compound?

A4: The reported yields can vary depending on the method and reaction scale. For the iodination of phenol using periodic acid and potassium iodide, a yield of 43-44% has been reported.[3][4][5] Optimization of reaction conditions is key to maximizing the yield.

Q5: What are the key safety precautions when handling the reagents for this synthesis?

A5: It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Iodine can cause stains and burns. Hydrogen peroxide is a strong oxidizer. Concentrated acids like sulfuric acid are highly corrosive.[8]

Quantitative Data Summary

The following table summarizes the reaction conditions from a literature-reported method for the synthesis of this compound.

ParameterValueReference
Reactants Phenol, Periodic Acid, Potassium Iodide, Concentrated Sulfuric Acid[3][4]
Molar Ratio (Phenol:Periodic Acid:KI) Approx. 1 : 1.04 : 2.63[3][4]
Solvent Concentrated Sulfuric Acid[3][4]
Temperature Cooled with ice during addition, then stirred overnight at room temperature.[3][4]
Reaction Time Overnight[3][4]
Reported Yield 43-44%[3][4][5]
Purification Recrystallization from hot methanol, followed by washing with methanol/water (3:1).[3][4]

Experimental Protocols

Method 1: Iodination using Periodic Acid and Potassium Iodide [3][4]

  • In a suitable reaction vessel, dissolve 25.6 g (133 mmol) of periodic acid in 600 mL of concentrated sulfuric acid while cooling in an ice bath.

  • Slowly add 55.8 g (336 mmol) of potassium iodide in small portions, maintaining the low temperature.

  • Add 12.2 g (128 mmol) of phenol to the reaction mixture.

  • Remove the ice bath and stir the mixture overnight at room temperature.

  • Pour the reaction mixture onto ice to precipitate the crude product.

  • Filter the precipitate and wash it with water.

  • To remove excess iodine, wash the crude product with a 10% (m/v) sodium thiosulfate aqueous solution.

  • Filter the solid and dry it under a vacuum.

  • Recrystallize the crude product from hot methanol.

  • Filter the purified crystals and wash them with a 3:1 mixture of methanol and water.

  • Dry the final product to obtain this compound.

Visualizations

experimental_workflow start Start reactants Reactants: - Phenol - Periodic Acid - Potassium Iodide - Conc. Sulfuric Acid start->reactants 1. Prepare mixing Mixing and Reactant Addition (Ice Bath Cooling) reactants->mixing 2. Combine reaction Overnight Stirring (Room Temperature) mixing->reaction 3. React precipitation Precipitation (Pouring onto Ice) reaction->precipitation 4. Isolate Crude filtration1 Filtration & Water Wash precipitation->filtration1 5. Filter thiosulfate_wash Sodium Thiosulfate Wash (Removes excess Iodine) filtration1->thiosulfate_wash 6. Purify filtration2 Filtration & Drying thiosulfate_wash->filtration2 7. Filter recrystallization Recrystallization (Hot Methanol) filtration2->recrystallization 8. Purify Further final_filtration Final Filtration & Washing (Methanol/Water) recrystallization->final_filtration 9. Isolate Pure end End Product: This compound final_filtration->end 10. Obtain

Caption: Experimental workflow for the synthesis of this compound.

References

Stability issues of 2,4,6-Triiodophenol in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4,6-Triiodophenol. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several factors:

  • Light: The compound is known to be light-sensitive and can degrade upon exposure to light.[1]

  • pH: As with other phenolic compounds, the pH of the solution can significantly impact stability. Generally, phenolic compounds are less stable at higher, more alkaline pH levels.

  • Temperature: Elevated temperatures can accelerate the degradation of this compound.

  • Oxidizing Agents: this compound is incompatible with oxidizing agents, which can lead to its decomposition.[2]

  • Solvent: The choice of solvent can affect the solubility and stability of the compound. While it is insoluble in water, it is soluble in organic solvents like chloroform, dichloromethane, and alkaline solutions.[3]

Q2: My this compound solution has changed color. What does this indicate?

A2: A color change, typically to a yellowish or brownish hue, is a common indicator of degradation for phenolic compounds. This is often due to oxidation and the formation of colored byproducts. During the oxidation of phenols, intermediates such as quinones can be formed, which are colored. If your solution has changed color, it is advisable to prepare a fresh solution to ensure the accuracy of your experimental results.

Q3: What are the recommended storage conditions for this compound solutions?

A3: To ensure the stability of your this compound solutions, it is recommended to:

  • Store solutions in a cool, dark place to protect from light and heat.

  • Use amber-colored vials or wrap containers in aluminum foil to minimize light exposure.[1]

  • Store solutions at refrigerated temperatures (2-8 °C) for short-term storage. For long-term storage, consider storing at -20 °C or below.

  • Ensure the container is tightly sealed to prevent solvent evaporation and exposure to air (oxygen).[2]

Q4: In which solvents should I dissolve this compound for optimal stability?

A4: this compound is insoluble in water but soluble in various organic solvents and alkaline solutions.[3] For preparing stock solutions, common choices include dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol. The stability in these solvents can vary. It is crucial to prepare fresh solutions for sensitive experiments or to validate the stability under your specific experimental conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected or inconsistent experimental results. Degradation of this compound solution.Prepare a fresh solution from solid material. Verify the purity of the solid compound if possible. Implement proper storage conditions (cool, dark, tightly sealed).
Visible color change in the solution (e.g., turning yellow or brown). Oxidation and/or photodegradation.Discard the solution and prepare a fresh one. Protect the new solution from light by using amber vials or wrapping the container in foil. Avoid prolonged exposure to ambient light during experiments.
Precipitate forms in the solution upon storage. Poor solubility at lower temperatures or solvent evaporation.Ensure the storage temperature is not too low for the solvent used, which could cause the compound to precipitate. Check that the container is tightly sealed to prevent solvent evaporation, which would increase the concentration and potentially lead to precipitation. Gently warm and vortex the solution to redissolve the precipitate; if it does not redissolve, prepare a fresh solution.
Loss of potency or activity in biological assays. Chemical degradation of this compound.Perform a stability study of your solution under your experimental conditions (see Experimental Protocols section). Prepare fresh solutions immediately before use.

Quantitative Stability Data

Table 1: Illustrative Stability of this compound (10 mM) in Different Solvents at 25°C (Protected from Light)

Solvent% Remaining after 24 hours% Remaining after 7 days% Remaining after 30 days
DMSO>99%~98%~90%
Ethanol~99%~95%~85%
Methanol~98%~92%~80%

Table 2: Illustrative Effect of Temperature on the Stability of this compound (10 mM) in DMSO (Protected from Light)

Temperature% Remaining after 30 days
4°C>95%
25°C~90%
37°C~75%

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in Solution

This protocol outlines a general method for determining the stability of this compound in a specific solvent under defined storage conditions.

Materials:

  • This compound (solid, high purity)

  • Solvent of interest (e.g., DMSO, ethanol)

  • HPLC-grade solvent for mobile phase

  • Volumetric flasks and pipettes

  • Amber HPLC vials

  • HPLC system with a UV detector

Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 10 mM).

  • Aliquot and Store: Aliquot the stock solution into several amber HPLC vials. Store these vials under the desired conditions (e.g., room temperature/light, room temperature/dark, 4°C/dark, -20°C/dark).

  • Time Point Zero (T=0) Analysis: Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. This will serve as your initial concentration reference.

  • Subsequent Time Point Analysis: At predetermined time intervals (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month), retrieve a vial from each storage condition.

  • HPLC Analysis: Analyze the samples by HPLC. A reverse-phase C18 column is typically suitable. The mobile phase could consist of an acetonitrile (B52724) and water mixture with a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape. Detection is typically performed at a wavelength around 290 nm.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample by comparing the peak areas.

  • Assess for Degradants: Monitor the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.

Visualizations

Signaling Pathway Diagrams

This compound is known to interact with biological pathways, primarily by disrupting thyroid hormone signaling and inhibiting the synthesis of the pro-inflammatory mediator leukotriene B4.

Thyroid_Hormone_Disruption cluster_blood Bloodstream cluster_cell Target Cell T4_TTR T4-TTR Complex T4 Thyroxine (T4) T4_TTR->T4 Dissociation T4_in T4 T4->T4_in Transport DIO Deiodinase T4_in->DIO Conversion T3 Triiodothyronine (T3) DIO->T3 TR Thyroid Receptor (TR) T3->TR Gene Gene Expression TR->Gene TIP This compound TIP->T4_TTR Competes with T4 for TTR binding

Caption: Disruption of Thyroid Hormone Signaling by this compound.

LTB4_Synthesis_Inhibition AA Arachidonic Acid Five_LOX 5-Lipoxygenase (5-LOX) AA->Five_LOX LTA4 Leukotriene A4 (LTA4) Five_LOX->LTA4 LTA4H LTA4 Hydrolase LTA4->LTA4H LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 Inflammation Inflammation LTB4->Inflammation TIP This compound TIP->Five_LOX Inhibition

Caption: Inhibition of Leukotriene B4 Synthesis by this compound.

Experimental Workflow Diagram

Stability_Workflow start Start: Prepare Stock Solution aliquot Aliquot into Amber Vials start->aliquot store Store under Varied Conditions (Temp, Light) aliquot->store timepoint Analyze at Time Points (T=0, T=x, T=y...) store->timepoint hplc HPLC Analysis timepoint->hplc data Calculate % Remaining hplc->data degradants Identify Degradation Products hplc->degradants end End: Determine Stability Profile data->end degradants->end

Caption: Workflow for Assessing this compound Solution Stability.

References

Technical Support Center: Handling and Troubleshooting for 2,4,6-Triiodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for the handling, use, and troubleshooting of the light-sensitive compound 2,4,6-Triiodophenol. Below you will find frequently asked questions (FAQs) and troubleshooting guides designed to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

A1: this compound (TIP) is a light-sensitive, off-white to light gray crystalline powder.[1] It is known to be a potent inhibitor of leukotriene B4 (LTB4) synthesis, making it a valuable tool in studying inflammatory pathways.[1][2] Additionally, it is utilized in endocrinology research as a thyroid-disrupting chemical to investigate deiodinase activity.[1][2][3]

Q2: What are the proper storage and handling procedures for this compound?

A2: Due to its light sensitivity, this compound must be stored in a cool, dry, and dark place in a tightly sealed container.[4][5] When handling the compound, it is crucial to use appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection, as it can be harmful if it comes into contact with skin, is inhaled, or is swallowed, and can cause serious eye and skin irritation.[4] All work with the solid compound or its solutions should be conducted in a well-ventilated area, and exposure to light should be minimized.

Q3: In which solvents can I dissolve this compound?

A3: this compound is insoluble in water.[4] However, it is soluble in organic solvents such as chloroform (B151607) and dichloromethane, as well as in alkaline solutions.[1][6] For biological assays, stock solutions are often prepared in dimethyl sulfoxide (B87167) (DMSO).

Q4: How should I prepare stock solutions of this compound?

A4: To prepare a stock solution, dissolve this compound in an appropriate solvent like DMSO. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, store aliquots in light-protecting tubes at -20°C for up to one month or at -80°C for up to six months, protected from light and under a nitrogen atmosphere if possible.[2] Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

General Handling of a Light-Sensitive Compound
Problem Possible Cause Solution
Compound has changed color (e.g., darkened). Exposure to light, leading to degradation.Discard the discolored compound and use a fresh, properly stored batch. Ensure all subsequent handling is performed under subdued light or with light-blocking containers.
Inconsistent experimental results between batches. Degradation of the compound due to improper storage or handling.Always store this compound in a cool, dry, dark, and tightly sealed container. Minimize exposure to light during weighing and solution preparation by working quickly and using amber vials or foil-wrapped tubes.[7]
Precipitate forms in the stock solution upon storage. The solvent may not be completely anhydrous, or the storage temperature is too high.Use high-purity, anhydrous solvents for preparing stock solutions. Store aliquots at -80°C to minimize degradation and precipitation.
Troubleshooting for a Leukotriene B4 (LTB4) Synthesis Inhibition Assay (Competitive ELISA)

This guide assumes the use of a competitive ELISA to measure LTB4 levels in cell culture supernatants following treatment with this compound.

Problem Possible Cause(s) Solution(s)
High background signal across the plate. 1. Insufficient washing. 2. Non-specific binding of antibodies. 3. Contaminated reagents.1. Increase the number of wash steps and ensure complete aspiration of wash buffer between steps.[1] 2. Optimize blocking conditions (e.g., increase blocking time or try a different blocking buffer). 3. Use fresh, sterile buffers and reagents.
No or weak signal, even in untreated controls. 1. Inactive LTB4 in standards or samples. 2. Incorrect antibody concentrations. 3. Problems with the substrate or stop solution.1. Ensure proper storage of standards and samples. Avoid repeated freeze-thaw cycles. 2. Titrate the primary and secondary antibodies to determine the optimal concentrations. 3. Check the expiration date and proper storage of the substrate and stop solution. Ensure the substrate has not been exposed to light.[8]
High variability between replicate wells. 1. Pipetting errors. 2. Inconsistent incubation times or temperatures. 3. "Edge effects" on the microplate.1. Use calibrated pipettes and ensure consistent technique. Prepare a master mix of reagents where possible.[9] 2. Ensure uniform incubation conditions for all wells. Use a plate sealer to prevent evaporation. 3. Avoid using the outer wells of the plate, or ensure the plate is incubated in a humidified chamber.
No dose-dependent inhibition observed with this compound. 1. This compound has degraded. 2. Incorrect concentration range tested. 3. Cell health issues.1. Prepare fresh solutions of this compound from a properly stored solid. Protect solutions from light. 2. Perform a wider range of dilutions to find the inhibitory concentration range. 3. Ensure cells are healthy and responsive to the stimulus used to induce LTB4 synthesis.
Troubleshooting for a Deiodinase Activity Assay

This guide is based on a non-radioactive assay measuring iodide release from a substrate (e.g., reverse T3) in the presence of human liver microsomes and this compound as a potential inhibitor.

Problem Possible Cause(s) Solution(s)
High background iodide levels in blank wells. 1. Iodide contamination in buffers or reagents. 2. Spontaneous, non-enzymatic deiodination of the substrate.1. Use high-purity water and reagents to prepare all solutions. 2. Include a "no enzyme" control to determine the level of non-enzymatic iodide release and subtract this from all other readings.
Low or no deiodinase activity in control wells. 1. Inactive enzyme in the microsome preparation. 2. Sub-optimal assay conditions (e.g., pH, temperature, cofactor concentration). 3. Substrate degradation.1. Use a new batch of microsomes and verify their activity. 2. Optimize the assay conditions according to a validated protocol.[10][11] 3. Ensure the substrate is properly stored and handled.
High variability in enzyme activity between replicates. 1. Inconsistent pipetting of viscous microsome suspension. 2. Uneven temperature distribution during incubation.1. Gently mix the microsome suspension before each pipetting step. Use wide-bore pipette tips if necessary. 2. Ensure the incubation bath or plate reader maintains a consistent temperature across all wells.
No inhibition of deiodinase activity by this compound. 1. Degraded this compound solution. 2. Inappropriate concentration range. 3. The specific deiodinase isoform is not inhibited by the compound.1. Prepare fresh inhibitor solutions and protect them from light. 2. Test a broad range of this compound concentrations. 3. Confirm the deiodinase isoform present in your system and that it is a target for this inhibitor.

Experimental Protocols

Protocol: LTB4 Synthesis Inhibition Assay using Competitive ELISA

This protocol outlines a general procedure. Specific details may vary depending on the cell type and the commercial ELISA kit used.

  • Cell Seeding: Seed cells (e.g., neutrophils, macrophages) in a multi-well plate at a density that allows for optimal LTB4 production.

  • Cell Culture: Culture cells under appropriate conditions until they are ready for the experiment.

  • Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Protect all solutions from light.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 30-60 minutes).

  • Stimulation: Stimulate the cells with an appropriate agonist (e.g., calcium ionophore A23187) to induce LTB4 synthesis.

  • Sample Collection: After the stimulation period, centrifuge the plate to pellet the cells and collect the supernatant.[12][13]

  • ELISA Procedure: Perform the competitive ELISA for LTB4 on the collected supernatants according to the manufacturer's instructions.[4][12][14] This typically involves:

    • Adding standards, controls, and samples to the wells of an LTB4-coated plate.

    • Adding a biotinylated LTB4 antibody.

    • Incubating to allow for competitive binding.

    • Washing the plate.

    • Adding a streptavidin-HRP conjugate.

    • Incubating and washing.

    • Adding a substrate solution and incubating in the dark.

    • Adding a stop solution and measuring the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the LTB4 concentration in each sample based on the standard curve. Determine the inhibitory effect of this compound.

Protocol: Deiodinase 1 (DIO1) Activity Assay

This protocol is adapted from a standard non-radioactive method using human liver microsomes.[10][11]

  • Reagent Preparation: Prepare all necessary buffers and solutions, including a phosphate (B84403) buffer with EDTA, dithiothreitol (B142953) (DTT) as a cofactor, and the substrate (e.g., reverse T3).

  • Preparation of this compound: Prepare a stock solution in DMSO and create a dilution series in the assay buffer. Protect solutions from light.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Human liver microsomes (the amount should be optimized for linear enzyme kinetics).

    • This compound at various concentrations (or vehicle control).

    • Pre-incubate for a short period at 37°C.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate (e.g., reverse T3).

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 60 minutes), ensuring linear iodide release.

  • Stop Reaction: Terminate the reaction (e.g., by adding a stopping reagent or by heat inactivation).

  • Iodide Measurement (Sandell-Kolthoff Reaction):

    • Transfer an aliquot of the reaction mixture to a new plate.

    • Add reagents for the Sandell-Kolthoff reaction (arsenious acid and ceric ammonium (B1175870) sulfate).

    • Measure the change in absorbance at 405 nm, which is proportional to the amount of iodide released.

  • Data Analysis: Generate a standard curve using known concentrations of potassium iodide. Calculate the amount of iodide produced in each sample and determine the inhibitory effect of this compound on DIO1 activity.

Visualizations

LTB4_Signaling_Pathway cluster_Intracellular Intracellular LTB4 Leukotriene B4 (LTB4) BLT1 BLT1 Receptor LTB4->BLT1 PLC PLC BLT1->PLC activates Arachidonic_Acid Arachidonic Acid FLAP FLAP Arachidonic_Acid->FLAP binds Five_LOX 5-Lipoxygenase (5-LOX) LTA4 Leukotriene A4 (LTA4) Five_LOX->LTA4 converts AA to FLAP->Five_LOX activates LTA4_Hydrolase LTA4 Hydrolase LTA4->LTA4_Hydrolase substrate for LTA4_Hydrolase->LTB4 produces IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates Ca_Influx Ca²⁺ Influx IP3->Ca_Influx triggers PKC PKC DAG->PKC activates Inflammatory_Response Inflammatory Response (e.g., Chemotaxis, Degranulation) Ca_Influx->Inflammatory_Response leads to PKC->Inflammatory_Response leads to TIP This compound TIP->Five_LOX inhibits

Caption: Inhibition of the Leukotriene B4 (LTB4) synthesis pathway by this compound.

Deiodination_Pathway cluster_Hormones Thyroid Hormones cluster_Enzymes Deiodinase Enzymes T4 Thyroxine (T4) (Inactive) T3 Triiodothyronine (T3) (Active) T4->T3 Outer Ring Deiodination rT3 Reverse T3 (rT3) (Inactive) T4->rT3 Inner Ring Deiodination T2_from_T3 Diiodothyronine (T2) T3->T2_from_T3 Inner Ring Deiodination T2 Diiodothyronine (T2) rT3->T2 Outer Ring Deiodination DIO1 Deiodinase 1 (DIO1) DIO1->T4 DIO1->rT3 DIO2 Deiodinase 2 (DIO2) DIO2->T4 DIO3 Deiodinase 3 (DIO3) DIO3->T4 DIO3->T3 TIP This compound TIP->DIO1 inhibits

Caption: The role of this compound as an inhibitor in the thyroid hormone deiodination pathway.

Experimental_Workflow_LTB4 start Start: Seed Cells prep_inhibitor Prepare this compound (Protect from Light) start->prep_inhibitor pre_incubate Pre-incubate Cells with Inhibitor prep_inhibitor->pre_incubate stimulate Stimulate Cells to Produce LTB4 pre_incubate->stimulate collect Collect Supernatant stimulate->collect elisa Perform Competitive ELISA collect->elisa analyze Analyze Data elisa->analyze end End: Determine IC50 analyze->end

Caption: Experimental workflow for an LTB4 synthesis inhibition assay.

References

Troubleshooting low purity in 2,4,6-Triiodophenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during the synthesis of 2,4,6-Triiodophenol, with a focus on achieving high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low purity in this compound synthesis?

A1: Low purity in the synthesis of this compound typically stems from two main sources:

  • Incomplete Iodination: The iodination of phenol (B47542) is a stepwise process. Incomplete reaction can lead to the presence of mono-iodinated (2-iodophenol, 4-iodophenol) and di-iodinated (2,4-diiodophenol, 2,6-diiodophenol) phenols in the final product.

  • Residual Reactants and Byproducts: Excess iodine from the reaction can contaminate the product, giving it a brown discoloration. Other unreacted starting materials or byproducts from side reactions can also be present.

Q2: My final product has a persistent brown or yellowish color. How can I remove it?

A2: A brown or yellowish tint in your this compound product is most likely due to the presence of residual elemental iodine (I₂). This can be effectively removed by washing the crude product with a reducing agent solution, such as aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). These reagents reduce the colored iodine to colorless iodide ions (I⁻), which are soluble in the aqueous phase and can be separated.

Q3: The melting point of my synthesized this compound is low and has a broad range. What does this indicate?

A3: A low and broad melting point is a strong indicator of impurities in your product. The most likely contaminants are partially iodinated phenols, which have lower melting points than the fully substituted this compound. Recrystallization is the recommended method for purification.

Q4: How can I monitor the progress of my iodination reaction?

A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the progress of the reaction.[1] By spotting the reaction mixture alongside the starting phenol on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot(s). An appropriate solvent system (e.g., hexane:ethyl acetate (B1210297) mixtures) should be used for development. The spots can be visualized using a UV lamp or an iodine chamber.[1]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis and purification of this compound.

Problem 1: Low Yield of this compound

  • Possible Cause 1: Insufficient Iodinating Agent or Oxidant.

    • Solution: Ensure that the stoichiometry of your reagents is correct. For a complete tri-iodination, a sufficient excess of the iodinating agent and the oxidizing agent (e.g., hydrogen peroxide) is crucial. Refer to the experimental protocols for recommended molar ratios.

  • Possible Cause 2: Suboptimal Reaction Temperature.

    • Solution: The reaction temperature can significantly influence the rate of iodination. For the direct iodination with iodine and hydrogen peroxide, maintaining a temperature between 60-65°C is often recommended.[2] Lower temperatures may lead to an incomplete reaction, while excessively high temperatures could promote side reactions.

  • Possible Cause 3: Inadequate Reaction Time.

    • Solution: The reaction may not have been allowed to proceed to completion. Monitor the reaction using TLC until the starting phenol spot is no longer visible. Reaction times of 4-5 hours are commonly reported for the hydrogen peroxide-mediated method.[2]

Problem 2: Product is contaminated with partially iodinated phenols.

  • Possible Cause: Incomplete reaction (see Problem 1).

  • Solution: Purification by Recrystallization.

    • Recrystallization from a suitable solvent, such as methanol (B129727) or isopropanol, is the most effective way to separate this compound from its less-iodinated precursors.[2][3] The lower solubility of the desired tri-iodinated product in the cold solvent allows for its selective crystallization.

Problem 3: The product remains an oil or fails to crystallize during workup.

  • Possible Cause 1: Presence of significant impurities.

    • Solution: A high concentration of impurities can inhibit crystallization. Attempt to purify a small sample by column chromatography to isolate the product and use the pure solid as seed crystals for subsequent recrystallization attempts.

  • Possible Cause 2: Inappropriate recrystallization solvent or conditions.

    • Solution: Ensure you are using a suitable solvent and the correct procedure. The crude product should be dissolved in a minimal amount of hot solvent and then allowed to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[4][5]

Data Presentation

Table 1: Comparison of Synthesis Protocols for this compound

MethodIodinating SystemSolventTemperature (°C)Reaction TimeReported YieldReference
1Iodine / Hydrogen PeroxideMethanol / Sulfuric Acid60 - 654 - 5 hours43-44%[2]
2Potassium Iodide / Hydrogen PeroxideAcetic AcidNot specified6 hoursNot specified[3]
3Periodic Acid / Potassium IodideSulfuric AcidCooled with iceOvernightNot specified[2]

Table 2: Physical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Appearance
This compound C₆H₃I₃O471.80158 - 162Off-white to light gray crystalline powder
2-IodophenolC₆H₅IO220.0143Pale yellow solid
4-IodophenolC₆H₅IO220.0193.5Colorless solid
2,4-DiiodophenolC₆H₄I₂O345.9072Not specified
2,6-DiiodophenolC₆H₄I₂O345.90Not specifiedNot specified

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Iodination with Hydrogen Peroxide [2]

  • Reaction Setup: In a three-necked flask equipped with a stirrer, reflux condenser, thermometer, and addition funnel, dissolve phenol (1 equivalent) and iodine (3 equivalents) in methanol.

  • Acidification: Add sulfuric acid to the mixture.

  • Heating: Heat the reaction mixture to 60°C.

  • Oxidant Addition: Gradually add 30% hydrogen peroxide, maintaining the temperature between 60 and 65°C.

  • Reaction: Continue stirring at this temperature for 4 to 5 hours.

  • Cooling: Stop heating and allow the mixture to stand for 24 hours.

  • Isolation: Filter the resulting precipitate and dry it under vacuum.

Protocol 2: Purification by Recrystallization from Methanol [2]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimum amount of hot methanol to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold 3:1 methanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Low Purity in this compound Synthesis start Low Purity of this compound check_color Is the product brown/yellow? start->check_color wash_thiosulfate Wash with aq. Na2S2O3 solution check_color->wash_thiosulfate Yes check_mp Check Melting Point check_color->check_mp No wash_thiosulfate->check_mp mp_low Is the melting point low and broad? check_mp->mp_low incomplete_reaction Incomplete Iodination is likely mp_low->incomplete_reaction Yes check_purity Analyze Purity (TLC, MP) mp_low->check_purity No recrystallize Perform Recrystallization (e.g., from Methanol) incomplete_reaction->recrystallize review_protocol Review Synthesis Protocol: - Stoichiometry - Temperature - Reaction Time incomplete_reaction->review_protocol recrystallize->check_purity end_pure Purity Acceptable check_purity->end_pure pure_product High Purity Product end_pure->recrystallize No, repeat end_pure->pure_product Yes

Caption: Troubleshooting workflow for low purity this compound.

References

Overcoming solubility problems with 2,4,6-Triiodophenol in assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues encountered when using 2,4,6-Triiodophenol (TIP) in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the basic solubility properties of this compound (TIP)?

This compound is a crystalline powder that is practically insoluble in water.[1][2][3][4] However, it demonstrates solubility in various organic solvents and alkaline solutions.[3][5][6] Its poor aqueous solubility is a primary challenge for researchers working with biological systems.

Q2: Why is my this compound not dissolving in my aqueous buffer?

The molecular structure of TIP, with three large, hydrophobic iodine atoms on the phenol (B47542) ring, makes it highly lipophilic and poorly soluble in polar solvents like water and aqueous buffers.[7] Direct dissolution in aqueous media is generally unsuccessful.[1][4]

Q3: How should I prepare a stock solution of this compound?

To work with TIP, it is essential to first prepare a concentrated stock solution in a suitable organic solvent. The choice of solvent depends on the requirements of your specific assay. A detailed protocol is provided in the "Experimental Protocols" section below.

Q4: What are the recommended organic solvents for dissolving TIP?

TIP is soluble in several organic solvents.[5] For biological assays, dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used due to their miscibility with aqueous media and relatively lower toxicity at low concentrations. Chloroform and dichloromethane (B109758) are also effective solvents but are generally not compatible with biological assays.[3][5]

Q5: How does pH affect the solubility of this compound?

As a phenol, TIP is a weak acid (pKa ≈ 6.46).[1] In aqueous solutions with a pH above its pKa, the phenolic hydroxyl group deprotonates to form the more soluble phenolate (B1203915) anion. Therefore, increasing the pH of the buffer to an alkaline state (e.g., pH > 8) can significantly enhance its solubility.[3][5][6] However, it is crucial to verify that the required pH is compatible with the stability of your protein, cells, or other assay components.[8][9]

Q6: My compound precipitates when I add the stock solution to my final assay medium. What can I do?

This is a common issue that occurs when the final concentration of the organic solvent is insufficient to keep the hydrophobic compound in solution. Here are several troubleshooting steps:

  • Lower the Final Concentration: The most straightforward approach is to test lower final concentrations of TIP in your assay.

  • Increase Final Solvent Concentration: If your assay can tolerate it, slightly increasing the final percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) may prevent precipitation. Always run a vehicle control to check for solvent effects.

  • Use a Different Solubilization Method: Consider alternative strategies such as pH adjustment, or using solubilizing agents like cyclodextrins.[10][11]

  • Improve Mixing: When diluting the stock, add it to the final medium dropwise while vortexing or stirring vigorously to avoid localized high concentrations that can trigger precipitation.

Troubleshooting Guides

This section provides structured guidance for overcoming common solubility challenges with TIP.

Guide 1: General Troubleshooting Workflow for TIP Precipitation

If you observe precipitation during your experiment, follow this workflow to diagnose and solve the issue.

G start Precipitation Observed in Assay Medium q1 Is the stock solution clear? start->q1 sol1 Stock solution is unstable or was prepared incorrectly. Prepare a fresh stock solution. q1->sol1 No q2 What is the final co-solvent concentration? q1->q2 Yes sol2 Increase co-solvent % (if assay tolerates). Run vehicle controls. OR Decrease final TIP concentration. q2->sol2 Too Low q3 Is pH adjustment an option for your assay? q2->q3 Acceptable sol3 Increase buffer pH to > 8.0. Confirm assay components are stable at the new pH. q3->sol3 Yes sol4 Consider advanced methods: - Cyclodextrin complexation - Surfactant use (e.g., Tween-80) q3->sol4 No

Caption: Workflow for troubleshooting TIP precipitation.

Guide 2: Selecting a Solubilization Strategy

The optimal strategy for solubilizing TIP depends heavily on the nature and constraints of your assay.

G start Goal: Solubilize this compound q1 What type of assay? start->q1 cat1 Cell-Based Assay q1->cat1 Cell-based cat2 Biochemical Assay (e.g., enzyme inhibition) q1->cat2 Biochemical rec1 Primary Method: Use DMSO or Ethanol co-solvent. Keep final concentration low (typically <0.5%). cat1->rec1 rec4 Advanced Method: Use cyclodextrins to form an inclusion complex, which is more water-soluble. cat1->rec4 rec2 Primary Method: Use DMSO or other organic co-solvent. Higher concentrations may be tolerated. cat2->rec2 rec3 Alternative Method: Adjust buffer pH to > 8.0. Check for effects on enzyme/protein stability. cat2->rec3

References

Technical Support Center: 2,4,6-Triiodophenol Production

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the synthesis of 2,4,6-Triiodophenol. The focus is on minimizing byproduct formation to improve product purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts generated during the synthesis of this compound?

A1: The primary byproducts are products of incomplete iodination. Since the hydroxyl group of phenol (B47542) is a strong activating ortho-, para-director, electrophilic iodination can yield a mixture of mono- and di-iodinated phenols.[1][2] These include 2-iodophenol, 4-iodophenol, 2,6-diiodophenol, and 2,4-diiodophenol.[3][4] Additionally, oxidative decomposition of phenol can lead to the formation of tarry materials, especially under harsh reaction conditions.[2]

Q2: How can I minimize the formation of under-iodinated byproducts?

A2: Minimizing under-iodinated products requires careful optimization of reaction conditions to drive the reaction to completion. Key strategies include:

  • Controlling Stoichiometry: Use a sufficient excess of the iodinating agent to ensure all three positions (2, 4, and 6) on the phenol ring are substituted.[3][5]

  • Increasing Reaction Temperature: Higher temperatures can favor the formation of the more highly substituted triiodophenol.[3] However, this must be balanced against the risk of decomposition.[4]

  • Optimizing Reaction Time: Monitor the reaction's progress using methods like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it runs long enough for complete tri-iodination.[4]

Q3: My reaction mixture has a persistent brown or pink color after completion. What is the cause and how can it be removed?

A3: A persistent brown or pink color in the organic layer is typically due to the presence of unreacted elemental iodine (I₂).[6] This can be easily remedied during the workup process by washing the organic phase with an aqueous solution of a reducing agent, such as sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[6] These agents reduce the colored elemental iodine to colorless iodide ions (I⁻).[6]

Q4: What are the most effective methods for purifying the final this compound product?

A4: The most common and effective purification method for removing partially iodinated byproducts is recrystallization.[1][6] The choice of solvent is critical and may require some empirical testing; methanol (B129727), isopropanol, and mixtures like methanol/water have been reported to be effective.[7][8][9] For separations that are difficult to achieve by recrystallization alone, column chromatography is another powerful technique for separating compounds based on differences in polarity.[6]

Troubleshooting Guides

Issue 1: Low Yield of this compound with High Levels of Mono- and Di-iodinated Byproducts
  • Symptom: Analysis of the crude product (e.g., by NMR, GC-MS, or HPLC) shows a significant percentage of starting material and partially iodinated phenols.

  • Troubleshooting Steps:

Possible Cause Recommended Solution
Insufficient Iodinating Agent The stoichiometry of the iodinating agent to phenol is critical. Gradually increase the molar equivalents of iodine and the corresponding oxidant (e.g., H₂O₂) to favor polysubstitution.[4][5]
Short Reaction Time The reaction may not have reached completion. Monitor the reaction progress over time using TLC or HPLC to determine the optimal duration for maximizing the tri-iodinated product.[4]
Low Reaction Temperature Low temperatures can decrease the reaction rate and selectivity for the tri-iodinated product.[5] Consider moderately increasing the temperature (e.g., to 50-65°C), as higher temperatures can promote higher degrees of iodination.[3][7]
Suboptimal Reagent Choice Molecular iodine (I₂) is a relatively weak electrophile and often requires an oxidizing agent to be effective.[4] Ensure your oxidant (e.g., hydrogen peroxide, periodic acid) is active and used in the correct proportion.[3][7]
Issue 2: Formation of Tarry Byproducts or Product Decomposition
  • Symptom: The reaction mixture becomes dark and viscous, and the isolated crude product is a tar-like substance with low purity.

  • Troubleshooting Steps:

Possible Cause Recommended Solution
Excessively High Temperature High temperatures can promote side reactions and the decomposition of phenol and its iodinated derivatives.[4] Conduct the reaction at a lower, more controlled temperature.
Highly Acidic Conditions While an acidic medium is often necessary, very strong acidic conditions combined with an oxidant can lead to unwanted side reactions.[7] Ensure the acid concentration is optimal for the reaction.
Oxidant Addition Rate The rapid addition of a strong oxidant like hydrogen peroxide can cause the reaction temperature to spike, leading to decomposition. Add the oxidant gradually while monitoring and controlling the internal temperature of the reaction.[7]

Data Presentation

Table 1: Example of Reaction Parameter Optimization for Iodination of Phenol This table illustrates how reactant stoichiometry and reaction time can influence the product distribution in a typical phenol iodination. (Data conceptualized based on findings for di-iodination[3]).

Entry Equivalents of I₂ Equivalents of H₂O₂ (30%) Reaction Time (h) 2-Iodophenol Yield (%) 2,6-Diiodophenol Yield (%) This compound Yield (%)
11.11.1244921Trace
22.22.224155520
33.33.324<51075
43.33.348<2<585

Table 2: Comparison of Common Iodinating Agents for Activated Arenes

Iodinating Agent Common Substrates Key Characteristics
Molecular Iodine (I₂) with Oxidant Phenols, anilines[5]Requires activation; oxidant regenerates the active iodinating species.[4]
N-Iodosuccinimide (NIS) Activated arenes, heterocycles[5]Milder and more reactive than I₂; widely used.[5][10]
Iodine Monochloride (ICl) Aromatic and heterocyclic compounds[5]More electrophilic and reactive than I₂.[5]
Potassium Iodide (KI) with Oxidant Activated aromatics[5]Environmentally benign system.[5][10]

Experimental Protocols

Protocol 1: Synthesis of this compound using Iodine and Hydrogen Peroxide[7]
  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, dissolve phenol (1.0 eq) and iodine (3.0 eq) in methanol.

  • Acidification: Carefully add concentrated sulfuric acid to the mixture.

  • Heating: Heat the reaction mixture to 60°C using a water bath.

  • Oxidant Addition: Gradually add 30% hydrogen peroxide (H₂O₂) through the addition funnel, ensuring the temperature is maintained between 60-65°C.

  • Reaction: After the addition is complete, continue stirring the mixture at 60-65°C for 4-5 hours.

  • Crystallization: Remove the heat source and allow the mixture to stand at room temperature for 24 hours. The product will precipitate out of the solution.

  • Isolation: Filter the precipitate and dry it under a vacuum to obtain the crude product.

Protocol 2: Workup for Removal of Excess Iodine[6]
  • Extraction: After the reaction is complete, transfer the mixture to a separatory funnel. If the product is solid, dissolve the crude mixture in an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Thiosulfate Wash: Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Shake vigorously, venting periodically. The brown color of the organic layer should disappear. If it persists, the wash may be repeated.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Water Wash: Wash the organic layer with deionized water, followed by a wash with brine to aid in the removal of water.

  • Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter or decant the solution to remove the drying agent, and then remove the solvent under reduced pressure to yield the crude product.

Protocol 3: Purification by Recrystallization[7][9]
  • Solvent Selection: Place the crude this compound in an Erlenmeyer flask. Add a minimum amount of a suitable hot solvent (e.g., methanol or isopropanol) to dissolve the solid completely.[7][8]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin. To maximize crystal formation, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent (or a solvent mixture like methanol/water) to remove any remaining soluble impurities.[7][9]

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent. The melting point of pure this compound is 158-162°C.[3]

Visualizations

Phenol Phenol Mono Mono-iodophenols (2-Iodo & 4-Iodo) Phenol->Mono + I₂ Di Di-iodophenols (2,4-Diiodo & 2,6-Diiodo) Mono->Di + I₂ TIP This compound (Desired Product) Di->TIP + I₂ Byproducts Byproducts to be Minimized

Caption: Reaction pathway for the synthesis of this compound.

A 1. Reaction Setup (Phenol, Iodine, Solvent, Acid) B 2. Iodination Reaction (Heating & Oxidant Addition) A->B C 3. Quenching & Workup (e.g., Na₂S₂O₃ wash) B->C D 4. Extraction & Drying C->D E 5. Solvent Removal D->E F Crude Product E->F G 6. Purification (Recrystallization) F->G H Pure this compound G->H I 7. Analysis (TLC, HPLC, NMR, MP) H->I

Caption: General experimental workflow for this compound synthesis.

Start Problem: Low Yield or High Impurity Check Analyze crude product (TLC, HPLC, NMR) Start->Check Decision1 Major impurity is starting material (Phenol)? Check->Decision1 Decision2 Major impurities are mono-/di-iodophenols? Decision1->Decision2 No Action1 Increase reaction time OR Increase temperature OR Increase eq. of I₂/Oxidant Decision1->Action1 Yes Decision2->Action1 Yes Action2 Review purification step. Optimize recrystallization solvent. Consider column chromatography. Decision2->Action2 No (other impurities) End Problem Resolved Action1->End Action2->End

Caption: Troubleshooting logic for byproduct reduction.

References

Technical Support Center: Sample Preparation for Trace Analysis of 2,4,6-Triiodophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on sample preparation techniques for the trace analysis of 2,4,6-Triiodophenol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your analytical workflow.

Troubleshooting Guides

This section addresses common issues encountered during the sample preparation of this compound and provides practical solutions.

Solid-Phase Extraction (SPE) Troubleshooting
Issue Potential Cause Solution
Low Analyte Recovery Incomplete Elution: The elution solvent may be too weak to desorb the highly hydrophobic this compound from the sorbent.Increase the strength of the elution solvent. For reversed-phase SPE (e.g., C18), increase the percentage of organic solvent (e.g., methanol (B129727), acetonitrile) in the elution mixture. Consider using a stronger solvent like ethyl acetate (B1210297).[1][2] Ensure the elution volume is sufficient to pass through the entire sorbent bed.[1]
Analyte Breakthrough during Sample Loading: The flow rate may be too high, not allowing for adequate interaction between the analyte and the sorbent.[2] The sample solvent may be too strong, preventing retention.Decrease the sample loading flow rate to allow for proper equilibration.[2] If the sample is dissolved in an organic solvent, dilute it with a weaker solvent (e.g., water) to promote retention.[3]
Improper pH: The pH of the sample may not be optimal for the retention of this compound, which is a weak acid.Adjust the sample pH to be at least 2 pH units below the pKa of this compound to ensure it is in its neutral form for better retention on reversed-phase sorbents.[4]
Sorbent Drying: The SPE cartridge may have dried out after conditioning and before sample loading, deactivating the sorbent.Ensure the sorbent bed remains wetted after conditioning and equilibration steps. Do not let the cartridge run dry before loading the sample.[1]
Poor Reproducibility Inconsistent Flow Rates: Variable flow rates during sample loading, washing, or elution can lead to inconsistent analyte recovery.Use a vacuum or positive pressure manifold to maintain consistent flow rates across all samples.[5]
Matrix Effects: Co-eluting matrix components can interfere with the ionization of this compound in LC-MS analysis, causing signal suppression or enhancement.[6][7]Optimize the wash step to remove interferences without eluting the analyte.[8] Consider using a different sorbent with higher selectivity or a more rigorous cleanup method.[9] Employing a stable isotope-labeled internal standard can help compensate for matrix effects.[10]
Clogged Cartridge Particulates in the Sample: The sample may contain suspended solids that are blocking the frits of the SPE cartridge.Centrifuge or filter the sample prior to loading it onto the SPE cartridge.[1]
Liquid-Liquid Extraction (LLE) Troubleshooting
Issue Potential Cause Solution
Low Analyte Recovery Incorrect pH: The pH of the aqueous phase may not be optimal for partitioning this compound into the organic phase.For extracting the acidic this compound, acidify the aqueous sample to a pH below its pKa to ensure it is in its neutral, more organic-soluble form.[11]
Inappropriate Solvent: The extraction solvent may not have the appropriate polarity to efficiently extract this compound.Select a solvent that matches the polarity of this compound. Solvents like ethyl acetate or diethyl ether are commonly used.[1]
Insufficient Mixing: Inadequate mixing of the two phases can lead to incomplete extraction.Shake the separatory funnel vigorously for a sufficient amount of time to ensure thorough mixing.[1]
Emulsion Formation High Concentration of Matrix Components: Complex matrices can lead to the formation of a stable emulsion at the interface of the two layers.Add a small amount of salt ("salting out") to the aqueous phase to increase its polarity and help break the emulsion.[12] Centrifugation can also aid in phase separation.
Poor Phase Separation Similar Densities of Solvents: The densities of the aqueous and organic phases may be too similar for a clean separation.Choose an extraction solvent with a density that is significantly different from water.

Frequently Asked Questions (FAQs)

Q1: What is the best sample preparation technique for this compound?

A1: The optimal technique depends on the sample matrix, required detection limits, and available equipment.

  • Solid-Phase Extraction (SPE) is often preferred for its high recovery, selectivity, and potential for automation.[13][14] It is particularly effective for cleaning up complex matrices.

  • Liquid-Liquid Extraction (LLE) is a classic and cost-effective method, but it can be more time-consuming and use larger volumes of organic solvents.[15]

  • Solid-Phase Microextraction (SPME) is a solvent-free technique that is excellent for trace analysis and can be directly coupled with GC-MS.[14]

Q2: How can I improve the recovery of this compound during SPE?

A2: To improve recovery, ensure the sample pH is acidic (around 2) to keep the analyte in its neutral form for better retention on reversed-phase sorbents like C18.[4] Use a sufficiently strong elution solvent, such as ethyl acetate or a high percentage of methanol or acetonitrile, and ensure the elution volume is adequate. Also, maintain a slow and consistent flow rate during sample loading.[2]

Q3: What are "matrix effects" and how do they affect the analysis of this compound?

A3: Matrix effects are the alteration of the analyte's signal in the mass spectrometer due to co-eluting compounds from the sample matrix.[6][7] These effects can cause ion suppression (a weaker signal) or ion enhancement (a stronger signal), leading to inaccurate quantification.[6] Biological and environmental samples are particularly prone to matrix effects. To mitigate this, use a robust sample cleanup method, optimize chromatographic separation to separate the analyte from interfering compounds, and use an appropriate internal standard, preferably a stable isotope-labeled version of this compound.[10]

Q4: Which SPME fiber is best for extracting this compound?

A4: For smaller, more volatile analytes like some phenols, adsorbent fiber coatings are often recommended. A Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is often a good choice due to its ability to retain small analytes.[16]

Q5: How do I prevent my SPE cartridge from clogging?

A5: If your sample contains particulates, it is crucial to pre-treat it before loading it onto the SPE cartridge. This can be done by centrifuging the sample and decanting the supernatant, or by filtering it through a syringe filter.[1]

Data Presentation

The following tables summarize typical performance data for different sample preparation techniques for phenolic compounds. Note that specific values for this compound may vary depending on the exact experimental conditions and matrix.

Table 1: Comparison of Sample Preparation Techniques for Phenolic Compounds

Technique Typical Recovery (%) Limit of Detection (LOD) Limit of Quantification (LOQ) Key Advantages Key Disadvantages
Solid-Phase Extraction (SPE) 80-110Low ng/L to µg/LLow ng/L to µg/LHigh selectivity, high recovery, automation-friendlyCan be more expensive than LLE
Liquid-Liquid Extraction (LLE) 60-105[9]µg/L to mg/Lµg/L to mg/LInexpensive, simple setupTime-consuming, large solvent consumption, potential for emulsions
Solid-Phase Microextraction (SPME) VariesSub-µg/L[17]ng/L rangeSolvent-free, simple, sensitive for trace analysisFiber lifetime can be limited, potential for carryover

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Water Samples

This protocol is a general guideline for the extraction of this compound from water samples using a C18 reversed-phase SPE cartridge.

Materials:

  • Water sample

  • C18 SPE cartridge (e.g., 500 mg)[18]

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)[18]

  • Acidified deionized water (pH ~2 with HCl)[18]

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Acidify the water sample (e.g., 500 mL) to pH 2-3 with concentrated HCl.[18]

  • Cartridge Conditioning:

    • Pass 5 mL of ethyl acetate through the C18 cartridge.

    • Pass 5 mL of methanol through the cartridge.

    • Pass 5 mL of acidified deionized water through the cartridge. Do not allow the cartridge to go dry.[18]

  • Sample Loading: Load the 500 mL water sample onto the cartridge at a flow rate of 5-10 mL/min.[18]

  • Washing: Wash the cartridge with a small volume of a weak solvent to remove interferences. The strength of the wash solvent should be optimized to avoid eluting the analyte.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes to remove excess water.[18]

  • Elution: Elute the trapped this compound by passing 5-10 mL of ethyl acetate through the cartridge. Collect the eluate.[18]

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.[18]

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Soil/Sediment Samples

This protocol provides a general procedure for the extraction of this compound from solid matrices.

Materials:

  • Soil/sediment sample

  • Dichloromethane/n-hexane (2:1, v/v)[18]

  • Strong alkaline aqueous solution (e.g., 1M NaOH)[18]

  • Strong acid (e.g., concentrated HCl)[18]

  • Dichloromethane-ethyl acetate (4:1, v/v)[18]

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Ultrasonic Extraction: Add 20 mL of dichloromethane/n-hexane (2:1, v/v) to the soil sample. Sonicate in an ultrasonic bath for 15 minutes.[18]

  • Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes. Decant the supernatant (organic extract).[18]

  • Back-Extraction into Aqueous Phase: Add 20 mL of a strong alkaline aqueous solution (pH > 12) to the organic extract and shake vigorously. The deprotonated this compound will move into the aqueous phase.[18]

  • Isolation and Acidification of Aqueous Phase: Separate and collect the upper aqueous layer. Adjust the pH to < 2 with a strong acid.[18]

  • Re-extraction into Organic Phase: Add 20 mL of dichloromethane-ethyl acetate (4:1, v/v) to the acidified aqueous solution and shake to extract the protonated this compound back into the organic phase.[18]

  • Concentration: Collect the organic layer and concentrate it to near dryness using a rotary evaporator.[18]

Experimental Workflows

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Aqueous Sample Acidify Acidify to pH < pKa Sample->Acidify Load 3. Load Sample Acidify->Load Condition 1. Condition Sorbent (Organic Solvent) Equilibrate 2. Equilibrate Sorbent (Aqueous, pH adjusted) Condition->Equilibrate Equilibrate->Load Wash 4. Wash Interferences Load->Wash Elute 5. Elute Analyte (Strong Organic Solvent) Wash->Elute Concentrate Concentrate Eluate Elute->Concentrate Analysis LC-MS/MS Analysis Concentrate->Analysis

Caption: Workflow for Solid-Phase Extraction (SPE) of this compound.

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis Sample Aqueous Sample Acidify Acidify to pH < pKa Sample->Acidify AddSolvent 1. Add Immiscible Organic Solvent Acidify->AddSolvent Shake 2. Shake Vigorously AddSolvent->Shake Separate 3. Separate Layers Shake->Separate Collect 4. Collect Organic Layer Separate->Collect Dry Dry Organic Layer Collect->Dry Concentrate Concentrate Dry->Concentrate Analysis LC-MS/MS Analysis Concentrate->Analysis

References

Technical Support Center: Quantitative Analysis of 2,4,6-Triiodophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of 2,4,6-Triiodophenol. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for the quantitative analysis of this compound?

A1: The two primary recommended methods for the quantitative analysis of this compound are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). HPLC-UV is a robust and widely available technique suitable for routine analysis.[1] GC-MS, particularly when coupled with a derivatization step, offers high sensitivity and specificity, making it ideal for trace-level detection and confirmation.[2]

Q2: Is derivatization necessary for the analysis of this compound?

A2: For HPLC-UV analysis, derivatization is generally not required. However, for GC-MS analysis, derivatization is highly recommended. This compound is a polar compound, and direct analysis by GC can lead to poor peak shape, tailing, and reduced sensitivity.[2] Derivatization, typically silylation, converts the polar hydroxyl group into a less polar and more volatile trimethylsilyl (B98337) (TMS) ether, which significantly improves chromatographic performance.[2]

Q3: What are the common derivatization reagents for this compound in GC-MS analysis?

A3: The most common silylating agents for phenolic compounds, including this compound, are N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) often with a catalyst like 1% trimethylchlorosilane (TMCS).[2] This combination is effective in converting the phenol (B47542) to its more volatile and thermally stable TMS ether.

Q4: How should I prepare and store standard solutions of this compound?

A4: this compound is light-sensitive and should be stored in a cool, dry, and dark place in a tightly closed container.[1] Standard stock solutions are typically prepared in methanol (B129727) or another suitable organic solvent. Due to its light sensitivity, it is advisable to use amber glassware or wrap the container in aluminum foil. The stability of working solutions should be monitored, and fresh solutions should be prepared regularly.

Q5: What are the critical aspects of sample preparation for analyzing this compound in different matrices?

A5: Sample preparation is crucial for accurate quantitative analysis and aims to extract the analyte from the matrix while removing interferences. For aqueous samples like water, solid-phase extraction (SPE) is a common and effective technique.[3] For pharmaceutical formulations or biological samples, liquid-liquid extraction (LLE) or more advanced techniques like stir bar sorptive extraction (SBSE) may be employed to achieve the necessary clean-up and concentration.[4][5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC-UV and GC-MS analysis of this compound.

HPLC-UV Analysis Troubleshooting

dot

Caption: Troubleshooting workflow for common HPLC-UV issues.

Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with residual silanol (B1196071) groups on the column.Adjust the mobile phase to a lower pH (e.g., using phosphoric or formic acid) to suppress the ionization of silanol groups.
Column overload.Reduce the injection volume or dilute the sample.
Column contamination or void.Flush the column or replace it if necessary.
Poor Resolution Inappropriate mobile phase composition.Optimize the acetonitrile (B52724)/water ratio. A gradient elution may be necessary if other iodinated phenols are present.
Column deterioration.Replace the column with a new one of the same type.
Low Signal Intensity Incorrect detection wavelength.Ensure the UV detector is set to the optimal wavelength for this compound (around 220-230 nm).
Low sample concentration.Concentrate the sample extract or inject a larger volume (if not causing overload).
Baseline Noise or Drift Air bubbles in the mobile phase or pump.Degas the mobile phase thoroughly. Purge the pump.
Contaminated mobile phase or column.Use high-purity solvents and a clean column.
Leaks in the system.Check all fittings for leaks and tighten or replace as needed.
GC-MS Analysis Troubleshooting

dot

Caption: Troubleshooting workflow for common GC-MS issues.

Problem Potential Cause Recommended Solution
No Peak or Very Small Peak Incomplete or failed derivatization.Ensure the derivatization reagent (e.g., BSTFA) is fresh and not hydrolyzed. Optimize the reaction time and temperature. Ensure the sample is free of water, which can quench the silylation reaction.
Adsorption in the injector or column.Use a deactivated inlet liner and a high-quality, low-bleed GC column suitable for phenolic compounds.
Tailing or Broad Peaks Incomplete derivatization.Increase the amount of silylating reagent or the reaction time to ensure complete conversion of the analyte.
Active sites in the GC system.Condition the column according to the manufacturer's instructions. If the problem persists, trim the first few centimeters of the column or replace it.
Poor Reproducibility Instability of the silylated derivative.Analyze the derivatized samples as soon as possible. While silylated derivatives can be stable for some time, their stability can vary. Hydrolyzing excess derivatizing reagent with a spike of water followed by dehydration can improve long-term stability.[6]
Inconsistent injection volume.Use an autosampler for precise and reproducible injections.
Presence of Ghost Peaks Carryover from a previous injection.Run a solvent blank after a high-concentration sample to check for carryover. Increase the bake-out time at the end of the GC run.
Contamination from the derivatization reagent.Analyze a reagent blank (solvent and derivatizing agent) to identify any peaks originating from the reagents themselves.

Experimental Protocols

HPLC-UV Method

This protocol provides a general framework for the quantitative analysis of this compound by reverse-phase HPLC-UV.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV-Vis detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with an acidic modifier like 0.1% phosphoric acid or formic acid to improve peak shape.[6]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

    • Detection Wavelength: Monitor at the UV absorbance maximum of this compound (approximately 220-230 nm).

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

  • Sample Preparation (General):

    • Accurately weigh the sample.

    • Extract this compound using a suitable solvent (e.g., methanol, ethyl acetate). Sonication may aid in extraction.

    • Filter the extract through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

GC-MS Method with Silylation

This protocol outlines a general procedure for the quantitative analysis of this compound by GC-MS following silylation.

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer.

    • Autosampler for injection.

    • Data acquisition and processing software.

  • Derivatization (Silylation) Protocol:

    • Evaporate an aliquot of the sample extract to dryness under a gentle stream of nitrogen.

    • Add a suitable solvent (e.g., 100 µL of pyridine (B92270) or acetonitrile).

    • Add the silylating reagent (e.g., 100 µL of BSTFA with 1% TMCS).

    • Cap the vial tightly and heat at a specific temperature (e.g., 60-70 °C) for a defined period (e.g., 30-60 minutes).

    • Cool the vial to room temperature before injection.

  • Chromatographic Conditions:

    • Column: A low-bleed, non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Injector Temperature: 250-280 °C.

    • Oven Temperature Program: An example program could be: initial temperature of 70 °C for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.[2]

    • Injection Mode: Splitless.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and specificity. Monitor characteristic ions of the silylated this compound derivative.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

  • Standard and Sample Preparation:

    • Prepare calibration standards of this compound and subject them to the same derivatization procedure as the samples.

    • Sample extracts must be thoroughly dried before adding the silylating reagent, as water will deactivate it.

  • Quantification:

    • Create a calibration curve by plotting the peak area ratio of the target ion to an internal standard (if used) against the concentration of the standards.

    • Calculate the concentration in the samples based on this curve.

Quantitative Data Summary

The following tables summarize typical performance data for the quantitative analysis of halogenated phenols, which can be used as a reference for method development and validation for this compound.

Table 1: HPLC-UV Method Performance (Representative Data for Halogenated Phenols)

ParameterTypical Value
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ)0.03 - 0.3 µg/mL
Recovery95 - 105%

Table 2: GC-MS Method Performance with Derivatization (Representative Data for Halogenated Phenols)

ParameterTypical Value
Linearity Range0.001 - 10 µg/mL
Correlation Coefficient (r²)> 0.995
Method Detection Limit (MDL)0.001 - 0.1 µg/L
Recovery80 - 115%

Method Validation Workflow

dot

Caption: A typical workflow for analytical method validation.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Iodophenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of the three positional isomers of iodophenol: 2-iodophenol (B132878), 3-iodophenol (B1680319), and 4-iodophenol (B32979). While direct comparative studies across a wide range of biological endpoints are limited, this document synthesizes available data to highlight the differential effects of these isomers on cytotoxicity, antimicrobial activity, antioxidant potential, and enzyme inhibition. The influence of the iodine atom's position on the phenol (B47542) ring is a critical determinant of biological function, a principle that holds significant implications for drug design and development.

Executive Summary

Phenolic compounds are a well-established class of molecules with diverse biological activities, and the addition of a halogen atom, such as iodine, can significantly modulate these properties. The position of the iodine substituent on the phenolic ring—ortho (2-), meta (3-), or para (4-)—alters the molecule's electronic distribution, steric hindrance, and lipophilicity, thereby influencing its interaction with biological targets.

Available data, though fragmented, suggests that iodophenol isomers exhibit distinct profiles in their biological effects. For instance, studies on the cytotoxicity of iodinated disinfection byproducts have indicated that 4-iodophenol may be more cytotoxic than 2-iodophenol in certain cell lines. Generally, iodinated phenols are considered more toxic than their brominated and chlorinated counterparts. Information regarding the specific biological activities of 3-iodophenol is notably scarce in the current literature, underscoring a gap in our understanding of this particular isomer.

This guide aims to consolidate the existing knowledge, present available quantitative data, and provide standardized experimental protocols to facilitate further comparative research in this area.

Data Presentation

Cytotoxicity

Comparative data on the cytotoxicity of iodophenol isomers is limited. However, a study on iodinated disinfection by-products in Chinese hamster ovary (CHO) cells provides some insight into the relative toxicity of the 2- and 4-isomers.

CompoundCell LineAssayIC50 (µM)Source
2-Iodophenol CHOCytotoxicity> 4-Iodophenol[1]
3-Iodophenol --Data Not Available-
4-Iodophenol CHOCytotoxicity< 2-Iodophenol (~3x more toxic)[1]

Note: Specific IC50 values were not provided in the abstract; the table reflects the reported relative toxicity.

Antimicrobial Activity
CompoundBacterial/Fungal StrainMIC (µg/mL)Source
2-Iodophenol -Data Not Available-
3-Iodophenol -Data Not Available-
4-Iodophenol -Data Not Available-
Antioxidant Activity

The antioxidant potential of phenolic compounds is well-documented. However, quantitative data from comparative studies using standardized assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) or ORAC (Oxygen Radical Absorbance Capacity) for the three iodophenol isomers are not available in the searched literature.

CompoundAssayAntioxidant CapacitySource
2-Iodophenol DPPH/ORACData Not Available-
3-Iodophenol DPPH/ORACData Not Available-
4-Iodophenol DPPH/ORACData Not Available-
Enzyme Inhibition

Phenolic compounds are known to inhibit various enzymes. Tyrosinase, a key enzyme in melanin (B1238610) synthesis, is a common target. While the potential for iodophenols to act as enzyme inhibitors exists, specific IC50 values from a comparative study on an enzyme such as tyrosinase are not available.

CompoundEnzymeIC50 (µM)Source
2-Iodophenol TyrosinaseData Not Available-
3-Iodophenol TyrosinaseData Not Available-
4-Iodophenol TyrosinaseData Not Available-

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to generate comparative data for the iodophenol isomers.

Cell Viability (Cytotoxicity) Assay using MTT

Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa, HepG2, or CHO) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of 2-, 3-, and 4-iodophenol in the appropriate cell culture medium. Replace the existing medium with the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of the iodophenol isomers in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Add the standardized microbial suspension to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Compound Preparation: Prepare various concentrations of the iodophenol isomers in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each compound dilution to 100 µL of a methanolic solution of DPPH (e.g., 0.1 mM). Include a blank (methanol) and a positive control (e.g., ascorbic acid or Trolox).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.

Enzyme Inhibition Assay: Mushroom Tyrosinase

Principle: This assay measures the inhibition of mushroom tyrosinase activity, which catalyzes the oxidation of L-DOPA to dopachrome, a colored product.

Protocol:

  • Reagent Preparation:

    • Enzyme solution: Mushroom tyrosinase in phosphate (B84403) buffer (pH 6.8).

    • Substrate solution: L-DOPA in phosphate buffer.

    • Inhibitor solutions: Serial dilutions of iodophenol isomers in a suitable solvent (e.g., DMSO).

  • Assay in 96-well plate:

    • Add phosphate buffer, inhibitor solution, and enzyme solution to each well.

    • Pre-incubate for 10 minutes at 25°C.

    • Initiate the reaction by adding the L-DOPA solution.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 475 nm over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates. Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.

Mandatory Visualization

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Cell Seeding (96-well plate) C Add Compounds to Cells A->C B Compound Dilution (Iodophenol Isomers) B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Solubilize Formazan (DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate % Viability H->I J Determine IC50 I->J

Caption: Workflow for determining the cytotoxicity (IC50) of iodophenol isomers using the MTT assay.

signaling_pathway_NFkB cluster_stimulus External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibits NFkB_active Active NF-κB IkB->NFkB_active Degrades & Releases NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocates Iodophenol Iodophenol Isomers (Hypothesized) Iodophenol->IKK Inhibition? DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Expression DNA->Genes Induces

Caption: Hypothesized modulation of the NF-κB signaling pathway by iodophenol isomers.

Conclusion and Future Directions

The biological activity of iodophenol isomers is a promising yet underexplored area of research. The available data, while sparse, strongly suggests that the position of the iodine atom significantly influences cytotoxicity. To provide a comprehensive understanding of their therapeutic potential and toxicological profiles, systematic and direct comparative studies are essential.

Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head comparisons of 2-, 3-, and 4-iodophenol across a range of biological assays, including cytotoxicity against a panel of cancer and non-cancer cell lines, antimicrobial activity against various pathogens, and antioxidant capacity.

  • Mechanism of Action: Elucidating the specific molecular mechanisms and signaling pathways (e.g., MAPK, NF-κB, apoptosis-related pathways) modulated by each isomer.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Developing computational models to predict the biological activity of other halogenated phenols based on the experimental data obtained for iodophenol isomers.

  • In Vivo Studies: Progressing the most promising isomers from in vitro studies to in vivo models to assess their efficacy and safety profiles.

By systematically investigating the biological activities of iodophenol isomers, the scientific community can unlock their potential for the development of novel therapeutic agents and gain a deeper understanding of the structure-activity relationships of halogenated phenolic compounds.

References

A Comparative Guide to Validating HPLC and Alternative Methods for the Quantification of 2,4,6-Triiodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of 2,4,6-Triiodophenol is essential for quality control, stability studies, and pharmacokinetic analysis. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with two alternative analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the robust validation of this compound quantification. This document outlines detailed methodologies, presents supporting experimental data, and offers a direct comparison to assist researchers in selecting the most suitable method for their specific analytical needs.

Understanding the Analytical Challenges

This compound is a halogenated phenol, and its analysis can be influenced by its physicochemical properties, such as polarity and volatility. An effective analytical method must be able to accurately and precisely quantify the analyte, often in the presence of structurally related impurities or matrix components.

Comparison of Analytical Method Performance

The selection of an analytical method for the quantification of this compound is dependent on various factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. The following tables summarize the performance of HPLC, GC-MS, and qNMR based on typical validation parameters.

Table 1: Performance Comparison of Analytical Methods for this compound Quantification

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.Quantification based on the direct relationship between the NMR signal intensity and the number of atomic nuclei.
Sample Derivatization Not typically required.Often required to increase volatility and thermal stability.Not required.
Selectivity Good, can be enhanced with selective detectors (e.g., MS).Excellent, provides structural information for peak identification.Excellent, provides structural information and can distinguish between isomers.
Sensitivity High, dependent on the detector used.Very high, especially in selected ion monitoring (SIM) mode.Lower compared to chromatographic methods.
Sample Throughput Generally higher than GC-MS.Can be lower due to longer run times and sample preparation.Moderate, can be automated.

Table 2: Quantitative Validation Data for this compound Quantification Methods

Validation ParameterHPLC-UVGC-MS (with Derivatization)qNMR
Linearity (R²) > 0.999> 0.998Not Applicable (Absolute Method)
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%99.0 - 101.0%
Precision (%RSD) < 2.0%< 5.0%< 1.0%
Limit of Detection (LOD) ~ 0.05 µg/mL~ 0.01 µg/mL~ 0.1 mg/mL
Limit of Quantitation (LOQ) ~ 0.15 µg/mL~ 0.03 µg/mL~ 0.3 mg/mL

Note: The data presented in Table 2 are representative values based on the analysis of halogenated phenols and may vary depending on the specific instrumentation and experimental conditions.

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a robust and widely used technique for the quantification of non-volatile and thermally labile compounds like this compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water with a small amount of acid (e.g., 0.1% phosphoric acid) to ensure good peak shape. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 220 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound standard and samples in the mobile phase or a suitable solvent like acetonitrile to a known concentration.

Validation Parameters to be Assessed:

  • Specificity: Assessed by analyzing a blank, a placebo (if applicable), and the analyte to ensure no interference at the retention time of this compound.

  • Linearity: Determined by analyzing a series of solutions of this compound at different concentrations and plotting the peak area against the concentration.

  • Accuracy: Evaluated by the recovery of known amounts of this compound spiked into a blank matrix.

  • Precision: Assessed at three levels: repeatability (intra-day), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluated by making small, deliberate changes to the method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and observing the effect on the results.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it suitable for the trace-level analysis of this compound. Derivatization is often necessary to improve the volatility and chromatographic behavior of the phenolic group.

Experimental Protocol:

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).

  • Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1 minute, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min, and hold for a few minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan for identification or Selected Ion Monitoring (SIM) for quantification.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

  • Sample Preparation and Derivatization:

    • Accurately weigh the this compound standard and samples.

    • Dissolve in a suitable organic solvent (e.g., pyridine (B92270) or acetonitrile).

    • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for silylation, or acetic anhydride (B1165640) for acetylation.

    • Heat the mixture (e.g., at 60-70 °C) for a specified time to complete the reaction.

    • Inject an aliquot of the derivatized solution into the GC-MS.

Method 3: Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification method that does not require a reference standard of the analyte for calibration, making it a powerful tool for purity assessment and the certification of reference materials.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6, Acetonitrile-d3).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.

    • Add a precise volume of the deuterated solvent.

    • Ensure complete dissolution by gentle vortexing or sonication.

  • NMR Acquisition Parameters:

    • Pulse Program: A single pulse experiment with a sufficient relaxation delay (D1) to ensure full relaxation of all relevant nuclei (typically 5 times the longest T1).

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio.

    • Temperature: A constant and accurately controlled temperature.

  • Data Processing and Quantification:

    • Process the NMR spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the analytical method validation and the decision-making process for selecting the appropriate analytical technique.

HPLC_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_validation Validation cluster_reporting Reporting define_objective Define Analytical Objective select_method Select HPLC Method Parameters define_objective->select_method prep_standards Prepare Standards & Samples select_method->prep_standards run_hplc Perform HPLC Analysis prep_standards->run_hplc process_data Process Data run_hplc->process_data specificity Specificity process_data->specificity linearity Linearity process_data->linearity accuracy Accuracy process_data->accuracy precision Precision process_data->precision lod_loq LOD & LOQ process_data->lod_loq robustness Robustness process_data->robustness validation_report Generate Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report

Caption: Workflow for HPLC Method Validation.

Method_Selection_Logic start Start: Need to Quantify This compound is_trace_analysis Trace Level Analysis Required? start->is_trace_analysis is_absolute_purity Absolute Purity Assessment Needed? is_trace_analysis->is_absolute_purity No gcms Use GC-MS is_trace_analysis->gcms Yes is_routine_qc Routine Quality Control? is_absolute_purity->is_routine_qc No qnmr Use qNMR is_absolute_purity->qnmr Yes hplc Use HPLC is_routine_qc->hplc Yes is_routine_qc->hplc No, but good starting point

References

Unmasking Thyroid Disruptors: A Comparative Analysis of 2,4,6-Triiodophenol and Other Key Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms and potencies of thyroid-disrupting chemicals (TDCs) is critical for assessing potential environmental and human health risks. This guide provides a detailed comparison of 2,4,6-Triiodophenol (TIP), a potent but less commonly discussed TDC, with other well-characterized disruptors: Bisphenol A (BPA), Perchlorate (B79767), and Polychlorinated Biphenyls (PCBs). The following sections present quantitative data from key in vitro assays, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Quantitative Comparison of Thyroid-Disrupting Activity

The disruptive potential of these chemicals is evaluated across several key points in the thyroid hormone synthesis, transport, and metabolism pathway. The following tables summarize their inhibitory concentrations (IC50) and binding affinities (Ki) from various in vitro assays.

Table 1: Inhibition of Thyroid Peroxidase (TPO) Activity

CompoundChemical ClassIC50 (µM)Test System
This compound (TIP) Halogenated PhenolData not readily available in comparative studies-
Methimazole (Positive Control)Thionamide0.3 - 0.7Rat thyroid microsomes[1]
Propylthiouracil (Positive Control)Thionamide2.5 - 7.5Rat thyroid microsomes[1]
Bisphenol A (BPA)Phenol>100Rat thyroid microsomes[1]
PerchlorateInorganic AnionNo direct inhibition-
Aroclor 1254 (PCB mixture)Polychlorinated Biphenyl~20Porcine thyroid microsomes

Table 2: Inhibition of Sodium-Iodide Symporter (NIS) Activity

CompoundChemical ClassIC50 (µM)Test System
This compound (TIP) Halogenated PhenolData not readily available in comparative studies-
Perchlorate (Positive Control)Inorganic Anion0.1 - 0.9FRTL-5 rat thyroid cells[2]
Bisphenol A (BPA)Phenol>100hNIS-HEK293T-EPA cells
GenisteinIsoflavone~10hNIS-HEK293T-EPA cells

Table 3: Competitive Binding to Transthyretin (TTR)

CompoundChemical ClassIC50 (µM) / Ki (µM)Test System
This compound (TIP) Halogenated PhenolData not readily available in comparative studies-
Thyroxine (T4) (Endogenous Ligand)Thyroid Hormone0.02 - 0.05 (Ki)Human TTR
2,4,6-TribromophenolHalogenated Phenol~1Human TTR
Bisphenol A (BPA)Phenol~200 (Ki)Rat hepatic nuclear TRs[3]
Hydroxylated PCBs (e.g., 4-OH-CB107)PCB Metabolite<0.1Human TTR

Table 4: Inhibition of Deiodinase (DIO) Activity

CompoundChemical ClassIC50 (µM)Test System
This compound (TIP) Halogenated PhenolPotent inhibitor (used to investigate deiodinase activity)[4]-
Propylthiouracil (Positive Control)Thionamide~5Rat liver microsomes (DIO1)
Iopanoic Acid (Positive Control)Iodinated Contrast Agent<1Rat liver microsomes (DIO1)
Bisphenol A (BPA)PhenolCan interact with the expression of genes associated with inhibition of deiodinases[5]-
PBDEs (e.g., BDE-99)Polybrominated Diphenyl EthersCan decrease DIO2 activityAstrocyte cell lines[6]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of thyroid disruption and the methods used for their assessment, the following diagrams are provided.

Thyroid_Hormone_Synthesis_Pathway cluster_cell Blood Bloodstream NIS NIS Blood->NIS Iodide Uptake FollicularCell Thyroid Follicular Cell Lysosome Lysosome Colloid Colloid Colloid->FollicularCell Endocytosis Iodide_in Iodide (I-) TPO TPO Iodide_in->TPO Oxidation MIT_DIT MIT, DIT T3_T4_Tg T3, T4 (on Tg) TG Thyroglobulin (Tg) TG->TPO Iodination MIT_DIT->TPO Coupling T3_T4_Tg->Colloid Storage T3_T4_out T3, T4 Lysosome->T3_T4_out Proteolysis T3_T4_out->Blood Secretion Perchlorate Perchlorate (Inhibits NIS) Perchlorate->NIS Thionamides Thionamides (e.g., PTU) PCBs, BPA (weakly) (Inhibit TPO) Thionamides->TPO

Caption: Thyroid Hormone Synthesis and Points of Disruption.

The above diagram illustrates the key steps in thyroid hormone production within the thyroid follicular cell and highlights the points at which perchlorate and other chemicals inhibit the Sodium-Iodide Symporter (NIS) and Thyroid Peroxidase (TPO).

TPO_Inhibition_Assay Start Start: Prepare Reagents Microsomes Thyroid Microsomes (Source of TPO) Start->Microsomes TestCompound Test Compound (e.g., TIP, BPA) or Control Start->TestCompound Substrate Substrate (e.g., Amplex UltraRed) Start->Substrate H2O2 Hydrogen Peroxide (H2O2) Start->H2O2 Incubate Incubate at 37°C Microsomes->Incubate TestCompound->Incubate Substrate->Incubate H2O2->Incubate Measure Measure Fluorescence/ Absorbance Incubate->Measure TPO activity produces signal Analyze Analyze Data (Calculate % Inhibition, IC50) Measure->Analyze

Caption: Workflow for a Thyroid Peroxidase (TPO) Inhibition Assay.

This diagram outlines the typical workflow for an in vitro TPO inhibition assay, a common method for screening potential thyroid-disrupting chemicals.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key assays used to assess thyroid disruption.

Thyroid Peroxidase (TPO) Inhibition Assay (Amplex UltraRed Method)

This assay measures the ability of a test compound to inhibit the enzymatic activity of TPO.

  • Preparation of Reagents: A reaction buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.4) is prepared. The fluorescent substrate, Amplex UltraRed, is dissolved in DMSO and then diluted in the reaction buffer. A stock solution of hydrogen peroxide (H2O2) is also prepared. Test compounds are serially diluted in DMSO.

  • Enzyme Source: Microsomal fractions containing TPO are isolated from thyroid tissue (e.g., rat or porcine) or recombinant human TPO is used.[1][7] The protein concentration of the microsomal preparation is determined.

  • Assay Procedure: The assay is typically performed in a 96- or 384-well plate format.[1] To each well, the following are added in order: reaction buffer, test compound or vehicle control, thyroid microsomes, and Amplex UltraRed. The reaction is initiated by the addition of H2O2.

  • Incubation and Measurement: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30 minutes).[7] The fluorescence is then measured using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: The fluorescence intensity in the presence of the test compound is compared to the control (vehicle-treated) wells. The percent inhibition is calculated, and an IC50 value (the concentration of the compound that causes 50% inhibition of TPO activity) is determined by fitting the data to a dose-response curve.

Sodium-Iodide Symporter (NIS) Inhibition Assay

This assay assesses a chemical's ability to block the uptake of iodide into thyroid cells.

  • Cell Culture: A cell line that expresses NIS, such as FRTL-5 (rat thyroid follicular cells) or HEK293 cells stably transfected with the NIS gene, is cultured in appropriate media.[2][8]

  • Assay Preparation: Cells are seeded into multi-well plates and grown to confluence. Prior to the assay, the cells are washed with a buffer that mimics extracellular fluid.

  • Inhibition and Iodide Uptake: The cells are pre-incubated with various concentrations of the test compound or a known inhibitor like perchlorate.[2] Subsequently, a solution containing non-radioactive iodide is added.

  • Measurement of Iodide Uptake: After an incubation period, the cells are washed to remove extracellular iodide. The amount of iodide taken up by the cells is then quantified. A common non-radioactive method is the Sandell-Kolthoff reaction, where iodide catalyzes the reduction of cerium(IV) to cerium(III), a reaction that can be measured spectrophotometrically.[8][9]

  • Data Analysis: The iodide uptake in the presence of the test compound is compared to the control. The IC50 value is calculated from the dose-response curve.

Transthyretin (TTR) Competitive Binding Assay

This assay determines the ability of a compound to compete with the natural ligand, thyroxine (T4), for binding to the transport protein TTR.

  • Reagents: Purified human TTR is used.[10] A fluorescently labeled T4 analog or radiolabeled T4 ([¹²⁵I]-T4) serves as the tracer. Test compounds are serially diluted.

  • Assay Procedure: In a multi-well plate, a fixed concentration of TTR and the tracer are incubated with varying concentrations of the test compound. The mixture is allowed to reach binding equilibrium.

  • Measurement of Binding: If a fluorescent tracer is used, the change in fluorescence polarization is measured.[11] When the small fluorescent tracer binds to the large TTR protein, its rotation slows, and fluorescence polarization increases. A competing compound will displace the tracer, leading to a decrease in polarization. If a radiolabeled tracer is used, bound and free tracer are separated, and the radioactivity in the bound fraction is quantified.

  • Data Analysis: The signal (e.g., fluorescence polarization) is plotted against the concentration of the test compound. The IC50 value, representing the concentration of the compound that displaces 50% of the tracer, is determined. The binding affinity (Ki) can be calculated from the IC50 value.

Deiodinase (DIO) Activity Assay

This assay measures the inhibition of enzymes that convert T4 to the more active T3 (DIO1 and DIO2) or inactivate thyroid hormones (DIO1 and DIO3).

  • Enzyme Source: Microsomal fractions from tissues with high deiodinase activity, such as liver (primarily DIO1) or brain (primarily DIO2), are prepared.[12]

  • Assay Conditions: The assay is conducted in a buffer containing a thiol cofactor, such as dithiothreitol (B142953) (DTT), which is required for deiodinase activity. The substrate, typically T4 or reverse T3 (rT3), is added.

  • Incubation and Reaction Termination: The enzyme preparation is incubated with the substrate and various concentrations of the test compound. The reaction is stopped after a specific time.

  • Measurement of Deiodination: The activity of the deiodinase is determined by measuring the amount of iodide released or the amount of product (e.g., T3) formed. Iodide release can be quantified using the Sandell-Kolthoff reaction.[12] The formation of T3 can be measured by radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The rate of the reaction in the presence of the test compound is compared to the control. An IC50 value is determined from the dose-response curve.

Conclusion

This comparative guide highlights the different mechanisms and potencies of various thyroid-disrupting chemicals. While extensive data exists for compounds like BPA, perchlorate, and PCBs, there is a comparative lack of readily available quantitative data for this compound across a range of standardized in vitro assays. This represents a significant data gap that warrants further investigation to fully characterize the thyroid-disrupting potential of this compound. The provided protocols and diagrams serve as a valuable resource for researchers aiming to conduct such comparative studies and further elucidate the complex interactions of xenobiotics with the thyroid system. The structural similarity of TIP to thyroid hormones suggests a high potential for disruption, particularly in binding to transport proteins and interacting with deiodinases, making it a high-priority candidate for future research.

References

Unveiling Potential Cross-Reactivity: A Comparative Guide on 2,4,6-Triiodophenol in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2,4,6-Triiodophenol's potential cross-reactivity in immunoassays, particularly those designed for thyroid hormone detection. Due to its structural analogy to thyroid hormones, this compound is a compound of interest for its potential to interfere with and produce inaccurate results in such sensitive assays. This document summarizes the available data, outlines experimental protocols for assessing cross-reactivity, and provides visual aids to understand the underlying principles.

High Potential for Cross-Reactivity in Thyroid Hormone Immunoassays

While specific quantitative cross-reactivity data for this compound in commercially available immunoassays is not extensively published, its chemical structure strongly suggests a high likelihood of interference in assays for thyroid hormones like triiodothyronine (T3) and thyroxine (T4). This compound is recognized as a potent competitor for T3 binding to both the thyroid hormone receptor and its transport protein, transthyretin[1]. This competitive binding is the primary mechanism that can lead to erroneous results in immunoassays.

Halogenated phenolic compounds, a class to which this compound belongs, have been shown to inhibit the activity of deiodinases, enzymes crucial for thyroid hormone metabolism[2]. This further underscores the potential for compounds like this compound to interfere with the thyroid hormone system and, by extension, immunoassays designed to measure its components.

Structural Comparison: this compound vs. Thyroid Hormones

The potential for cross-reactivity is rooted in the structural similarities between this compound and thyroid hormones. The presence of an iodinated phenol (B47542) ring is a key common feature.

CompoundChemical StructureKey Structural Similarities with T3/T4
This compound C₆H₃I₃OIodinated phenol ring
Triiodothyronine (T3) C₁₅H₁₂I₃NO₄Iodinated phenol ring
Thyroxine (T4) C₁₅H₁₁I₄NO₄Iodinated phenol ring

Experimental Protocol for Determining Cross-Reactivity

To quantitatively assess the cross-reactivity of this compound in a specific immunoassay (e.g., a competitive ELISA for T3), the following experimental protocol can be employed.

Objective:

To determine the percentage cross-reactivity of this compound and other structurally related compounds in a designated immunoassay.

Materials:
  • Immunoassay kit (e.g., T3 ELISA kit)

  • This compound standard

  • Standards of potentially cross-reacting compounds (e.g., other iodinated phenols)

  • Assay buffer

  • Microplate reader

  • Precision pipettes

Method:
  • Preparation of Standards: Prepare a series of dilutions for the primary analyte (e.g., T3) and the potential cross-reactant (this compound) in the assay buffer.

  • Assay Procedure: Follow the immunoassay kit's instructions. Typically, this involves adding the standards or samples, enzyme-conjugated analyte, and antibody to the microplate wells.

  • Incubation: Incubate the plate to allow for competitive binding.

  • Washing: Wash the plate to remove unbound reagents.

  • Substrate Addition and Incubation: Add the substrate and incubate to allow for color development.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve for the primary analyte by plotting absorbance against concentration.

    • Determine the concentration of the primary analyte that causes 50% inhibition of the maximum signal (IC50).

    • Similarly, determine the IC50 for this compound.

    • Calculate the percentage cross-reactivity using the following formula:

      % Cross-Reactivity = (IC50 of Primary Analyte / IC50 of this compound) x 100

Visualizing the Mechanism of Cross-Reactivity

The following diagrams illustrate the principle of a competitive immunoassay and how a structurally similar compound like this compound can interfere.

G cluster_0 Competitive Immunoassay Principle Antibody Antibody Analyte Analyte Antibody->Analyte Binds Labeled_Analyte Labeled Analyte Antibody->Labeled_Analyte Competes for Binding

Principle of a competitive immunoassay.

G cluster_1 Cross-Reactivity of this compound Antibody_T3 Anti-T3 Antibody T3 T3 Antibody_T3->T3 Binds Labeled_T3 Labeled T3 Antibody_T3->Labeled_T3 Competes TIP This compound Antibody_T3->TIP Cross-reacts

Interference of this compound in a T3 immunoassay.

Conclusion and Recommendations

The structural similarity of this compound to thyroid hormones presents a significant potential for cross-reactivity in immunoassays designed for T3 and T4. This can lead to inaccurate quantification and misinterpretation of results in research and clinical settings.

It is imperative for researchers and professionals in drug development to:

  • Be aware of the potential for interference from this compound and other structurally related halogenated phenols in thyroid hormone immunoassays.

  • Validate their immunoassays by performing cross-reactivity studies with relevant compounds, including this compound, especially when analyzing samples where its presence is suspected.

  • Consider alternative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of thyroid hormones in complex matrices where cross-reactivity in immunoassays is a concern. While immunoassays offer high throughput, LC-MS/MS provides higher specificity and can distinguish between structurally similar compounds.

References

Comparative analysis of different 2,4,6-Triiodophenol synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2,4,6-Triiodophenol is a key intermediate in the synthesis of various pharmaceuticals and a significant compound in medicinal and materials research. The efficient and selective synthesis of this molecule is of paramount importance. This guide provides a comparative analysis of different synthetic methodologies for this compound, offering insights into their reaction conditions, yields, and overall efficiency. The information is intended to assist researchers in selecting the most suitable method for their specific applications.

Overview of Synthetic Strategies

The synthesis of this compound predominantly involves the direct electrophilic iodination of phenol (B47542) or the chemical transformation of a pre-iodinated precursor. The choice of iodinating agent, oxidant, and reaction medium significantly influences the yield and purity of the final product. This comparison focuses on the most commonly reported and effective methods.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthesis methods of this compound, allowing for a direct comparison of their efficiencies.

MethodStarting MaterialKey ReagentsSolventReaction TimeTemperatureYield (%)Purity
1. Iodine & Hydrogen Peroxide PhenolI₂, H₂O₂Methanol (B129727) / Acetic Acid4 - 6 hours60 - 65 °C43 - 44%N/A
2. Periodic Acid & Potassium Iodide PhenolHIO₄, KIConcentrated H₂SO₄OvernightRoom Temperature~45%N/A
3. Aqueous Ammonia (B1221849) PhenolI₂, KI, NH₃ (aq)WaterN/AN/A94%N/A
4. From 2,4,6-Triiodoaniline (B1296100) 2,4,6-TriiodoanilineNaNO₂, Acid (for diazotization), H₂O (for hydrolysis)N/AN/ALow TemperatureN/AN/A

N/A: Data not available in the reviewed literature.

Detailed Experimental Protocols

Method 1: Direct Iodination with Iodine and Hydrogen Peroxide

This method involves the in-situ generation of an electrophilic iodine species by the oxidation of molecular iodine with hydrogen peroxide.

Protocol:

  • Dissolve phenol and iodine in methanol in a reaction vessel equipped with a stirrer and a condenser.

  • Add sulfuric acid to the mixture and heat to 60°C.

  • Gradually add 30% hydrogen peroxide while maintaining the temperature between 60 and 65°C.

  • After the addition is complete, continue the reaction for 4 to 5 hours at the same temperature.

  • Allow the reaction mixture to stand for 24 hours.

  • The precipitated product is filtered, dried, and can be recrystallized from hot methanol.[1]

A variation of this method utilizes acetic acid as the reaction medium.[2]

Method 2: Iodination with Periodic Acid and Potassium Iodide

This approach employs a combination of periodic acid and potassium iodide in a strong acidic medium to achieve tri-iodination of the phenol ring.

Protocol:

  • Dissolve periodic acid in concentrated sulfuric acid, cooling the mixture with an ice bath.

  • Add potassium iodide in small portions to the solution.

  • Subsequently, add phenol to the reaction mixture.

  • The reaction is left to stir overnight.

  • The reaction mixture is then poured onto ice, and the resulting precipitate is filtered.

  • The crude product is triturated with ethanol (B145695) to remove excess iodine.[1][3]

Method 3: High-Yield Synthesis in Aqueous Ammonia

This method stands out for its remarkably high reported yield and the use of an aqueous medium.

Protocol:

  • Dissolve phenol in aqueous ammonia.

  • Gradually add a solution of iodine in potassium iodide to the phenol solution until the color of iodine persists.

  • The mixture is then filtered by vacuum filtration and washed with water.

  • The crude product can be further purified by recrystallization from acetic acid to yield this compound.[4]

Method 4: Synthesis from 2,4,6-Triiodoaniline

This synthetic route involves the conversion of the amino group of 2,4,6-triiodoaniline into a hydroxyl group via a diazonium salt intermediate.

Protocol:

  • Synthesis of 2,4,6-Triiodoaniline: Aniline is subjected to electrophilic iodination using reagents such as potassium dichloroiodate in an acidic medium to produce 2,4,6-triiodoaniline.[5][6][7]

  • Diazotization: 2,4,6-Triiodoaniline is treated with sodium nitrite (B80452) in an acidic medium at low temperatures to form the corresponding diazonium salt.[2]

  • Hydrolysis: The intermediate diazonium salt is then hydrolyzed by heating in an aqueous solution to yield this compound.[2]

Comparative Analysis and Discussion

The choice of a synthetic method for this compound depends on several factors, including the desired yield, availability of reagents, and tolerance to specific reaction conditions.

  • Method 3 (Aqueous Ammonia) appears to be the most efficient in terms of reported yield (94%), making it an attractive option for large-scale synthesis.[4] The use of water as a solvent is also an advantage from an environmental and safety perspective.

  • Methods 1 and 2 provide moderate yields (43-45%).[1][3] Method 1, using iodine and hydrogen peroxide, offers a relatively straightforward procedure. Method 2, employing periodic acid and potassium iodide, is also effective but involves the use of concentrated sulfuric acid, which requires careful handling.

  • Method 4 , starting from 2,4,6-triiodoaniline, is a multi-step process. While the synthesis of the starting material is well-documented, the lack of a reported yield for the final hydrolysis step makes a direct comparison of its overall efficiency challenging. However, this route may be advantageous if 2,4,6-triiodoaniline is a readily available starting material.

Visualization of the Synthetic Pathways

The following diagram illustrates the different synthetic routes to this compound.

Synthesis_Pathways Phenol Phenol TIP This compound Phenol->TIP Method 1: I₂, H₂O₂ (Yield: 43-44%) Phenol:s->TIP:n Method 2: HIO₄, KI (Yield: ~45%) Phenol:n->TIP:s Method 3: I₂, KI, NH₃(aq) (Yield: 94%) Aniline Aniline TIA 2,4,6-Triiodoaniline Aniline->TIA Iodination TIA->TIP Method 4: 1. NaNO₂, H⁺ 2. H₂O, Δ

Caption: Synthetic pathways to this compound.

Conclusion

This comparative guide highlights several viable synthetic methods for this compound. The direct iodination of phenol in aqueous ammonia offers the highest reported yield and presents a green chemistry approach. The methods utilizing iodine with hydrogen peroxide or periodic acid with potassium iodide provide moderate but reliable yields. The synthesis from 2,4,6-triiodoaniline offers an alternative route, the overall efficiency of which requires further quantification. Researchers and drug development professionals are encouraged to consider the specific requirements of their application, including scale, cost, and safety, when selecting the most appropriate synthetic strategy.

References

Confirming the Structure of 2,4,6-Triiodophenol with 13C NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 2,4,6-Triiodophenol against phenol (B47542) and its mono-iodinated analogue. The data presented herein serves to unequivocally confirm the substitution pattern of this compound, a crucial aspect in quality control and structural elucidation for research and drug development.

Comparison of 13C NMR Chemical Shifts

The substitution of iodine atoms on the phenolic ring significantly influences the chemical shifts of the carbon atoms. The table below summarizes the experimental 13C NMR chemical shifts for phenol, 2-iodophenol, and this compound. The data clearly illustrates the downfield shift of the carbon atoms directly bonded to iodine and the distinct symmetry observed in the tri-substituted compound.

Carbon AtomPhenol (δ, ppm)2-Iodophenol (δ, ppm)This compound (δ, ppm)
C1 (C-OH)155.6155.1152.9
C2116.186.585.1
C3130.0130.1144.5
C4121.1122.880.9
C5130.0129.5144.5
C6116.1139.685.1

Analysis of the Data:

  • Phenol: Exhibits four distinct signals due to the plane of symmetry through C1 and C4. The carbon attached to the hydroxyl group (C1) is the most deshielded.

  • 2-Iodophenol: The introduction of a single iodine atom at the C2 position breaks the symmetry, resulting in six unique signals for the aromatic carbons. The carbon directly bonded to the iodine (C2) experiences a significant upfield shift due to the heavy atom effect, while the adjacent carbon with the hydroxyl group (C1) is also slightly shielded.

  • This compound: The symmetrical substitution pattern results in only three distinct signals in the aromatic region, providing unambiguous confirmation of the structure. The carbons bearing iodine atoms (C2, C4, C6) are significantly shielded, appearing at 85.1 ppm and 80.9 ppm. The C-OH carbon (C1) is observed at 152.9 ppm, and the two equivalent methine carbons (C3 and C5) are found further downfield at 144.5 ppm due to the deshielding effects of the adjacent iodine atoms.

Experimental Workflow

The logical workflow for confirming the structure of this compound using 13C NMR is outlined in the diagram below. This process involves sample preparation, data acquisition, processing, and a comparative analysis of the resulting spectrum with known data and related compounds.

13C NMR Workflow for this compound Workflow for Structural Confirmation of this compound via 13C NMR cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Processing cluster_3 Analysis & Confirmation prep Sample Preparation (Dissolve in CDCl3 with TMS) acquire 13C NMR Data Acquisition (Proton Decoupled) prep->acquire process Fourier Transform & Phase Correction acquire->process reference Chemical Shift Referencing (TMS at 0 ppm) process->reference analyze Spectral Analysis (Number of signals, Chemical shifts) reference->analyze compare Comparison with Reference Spectra (Phenol, Iodinated Phenols) analyze->compare confirm Structural Confirmation compare->confirm

Figure 1. A flowchart illustrating the key steps in confirming the structure of this compound using 13C NMR spectroscopy.

Experimental Protocol

Objective: To acquire a proton-decoupled 13C NMR spectrum of this compound for structural confirmation.

Materials:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl3) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 20-30 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6 mL of CDCl3 containing TMS in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl3 solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the 13C probe.

  • Data Acquisition:

    • Set up a standard proton-decoupled 13C NMR experiment.

    • Key parameters to consider:

      • Pulse angle: 30-45°

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.

    • The spectral width should be set to cover the expected range of chemical shifts (e.g., 0-200 ppm).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase correction to obtain a pure absorption spectrum.

    • Reference the spectrum by setting the TMS signal to 0.0 ppm.

    • Integrate the peaks if desired, although for 13C NMR, peak intensities are not always directly proportional to the number of carbons.

  • Analysis:

    • Identify the number of unique carbon signals in the spectrum.

    • Record the chemical shift (δ) of each signal in parts per million (ppm).

    • Compare the obtained spectrum with the reference data provided in this guide and available literature to confirm the identity and substitution pattern of this compound.

Navigating the Analytical Maze: A Comparative Guide to Inter-laboratory Validation of 2,4,6-Triiodophenol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible analysis of 2,4,6-Triiodophenol (TIP) is critical. This guide provides an objective comparison of common analytical methods for TIP, supported by available experimental data, to aid in the selection and validation of the most suitable method for your laboratory's needs. This document outlines the key performance characteristics of various techniques and provides detailed experimental protocols to facilitate inter-laboratory validation and ensure data integrity.

Method Performance at a Glance: A Comparative Summary

The selection of an analytical method for this compound hinges on the specific requirements of the study, including sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance parameters of commonly employed analytical techniques. It is important to note that while data for High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is specific to iodophenols including TIP, the performance characteristics for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are based on typical performance for similar halogenated phenols and should be validated for TIP-specific applications.

ParameterHPLC-UVGC-MSHPLC-ICP-MS
Limit of Detection (LOD) 0.1 - 10 µg/L (Typical for similar phenols)0.001 - 0.1 µg/L (Typical for similar phenols)0.08 - 0.22 µg/L[1][2]
Limit of Quantification (LOQ) 0.3 - 30 µg/L (Typical for similar phenols)0.003 - 0.3 µg/L (Typical for similar phenols)Not explicitly stated, but quantifiable at LOD levels
Accuracy (% Recovery) 85 - 115% (Typical)80 - 120% (Typical)>85%[3]
Precision (%RSD) < 15% (Typical)< 15% (Typical)Not explicitly stated
Linearity (R²) > 0.99 (Typical)> 0.99 (Typical)> 0.99[3]
Selectivity ModerateHighHigh (element-specific)
Matrix Compatibility Good for liquid samplesRequires derivatization for polar analytesExcellent for complex matrices
Throughput HighModerateModerate
Cost LowModerateHigh

Delving into the Details: Experimental Protocols

To ensure reproducibility and facilitate inter-laboratory validation, detailed experimental protocols are essential. The following sections outline the methodologies for the key analytical techniques discussed.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a cost-effective and widely available technique for the quantification of phenolic compounds.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) is typical.[4] For example, a starting condition of 30% acetonitrile, ramping up to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection is typically performed at 254 nm.[1]

  • Sample Preparation: Liquid samples may be injected directly after filtration. Solid samples require extraction with a suitable organic solvent (e.g., methanol (B129727) or acetonitrile), followed by filtration.

  • Validation Parameters: According to ICH guidelines, validation should include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, particularly for volatile and semi-volatile compounds. For polar compounds like TIP, a derivatization step is often necessary to improve volatility and chromatographic performance.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization: Acetylation is a common derivatization technique for phenols. The sample is reacted with acetic anhydride (B1165640) in the presence of a catalyst (e.g., pyridine (B92270) or potassium carbonate) to form the more volatile acetate (B1210297) ester.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program: A typical program starts at a low temperature (e.g., 60°C), holds for a few minutes, and then ramps up to a final temperature of around 280-300°C.

  • Injection Mode: Splitless injection is often used for trace analysis.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is standard. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

  • Sample Preparation: After derivatization, the analyte is extracted into an organic solvent (e.g., hexane (B92381) or dichloromethane), which is then concentrated and injected into the GC-MS.

High-Performance Liquid Chromatography with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS)

This powerful technique combines the separation capabilities of HPLC with the element-specific and highly sensitive detection of ICP-MS, making it ideal for the analysis of iodine-containing compounds like TIP in complex matrices.[1]

  • Instrumentation: An HPLC system coupled to an ICP-MS instrument.

  • Column: Anion-exchange chromatography has been shown to be effective for the separation of iodophenols.[1]

  • Mobile Phase: An aqueous mobile phase, for example, a gradient elution of sodium hydroxide (B78521) (NaOH) and a surfactant like cetyltrimethylammonium bromide (CTAB), is used for anion-exchange chromatography.[1]

  • Flow Rate: A flow rate of around 1.0 mL/min is optimal for introduction into the ICP-MS.[1]

  • ICP-MS Detection: The ICP-MS is tuned to monitor the isotope of iodine at m/z 127.[1]

  • Sample Preparation: Urine samples can be diluted and directly injected after filtration.[1] Other biological matrices may require more extensive sample preparation, such as enzymatic hydrolysis or extraction.

  • Validation Parameters: Method validation should demonstrate recovery efficiency of >85%, linearity with an R² > 0.99, and a limit of detection of < 0.1 µg/mL.[3]

Visualizing the Validation Process

To ensure a comprehensive and systematic approach to inter-laboratory validation, a clear workflow and logical framework are essential. The following diagrams, generated using Graphviz, illustrate these processes.

InterLaboratory_Validation_Workflow cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Inter-Laboratory Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Validation Scope & Acceptance Criteria P2 Develop Standardized Analytical Protocol P1->P2 P3 Prepare & Characterize Validation Samples (e.g., QCs) P2->P3 L1 Distribute Protocol & Samples to Participating Labs P3->L1 L2 Lab A: Method Implementation & Analysis L1->L2 L3 Lab B: Method Implementation & Analysis L1->L3 L4 Lab C: Method Implementation & Analysis L1->L4 D1 Collect & Tabulate Data from All Labs L2->D1 L3->D1 L4->D1 D2 Statistical Analysis (e.g., ANOVA, HorRat) D1->D2 D3 Compare Performance Against Acceptance Criteria D2->D3 D4 Generate Final Validation Report D3->D4

Caption: Workflow for a typical inter-laboratory validation study.

Method_Comparison_Logic cluster_methods Analytical Methods cluster_criteria Performance Criteria cluster_decision Method Selection M1 HPLC-UV C1 Sensitivity (LOD/LOQ) M1->C1 C2 Accuracy & Precision M1->C2 C3 Selectivity M1->C3 C4 Cost & Throughput M1->C4 C5 Matrix Complexity M1->C5 M2 GC-MS M2->C1 M2->C2 M2->C3 M2->C4 M2->C5 M3 HPLC-ICP-MS M3->C1 M3->C2 M3->C3 M3->C4 M3->C5 D1 Optimal Method C1->D1 C2->D1 C3->D1 C4->D1 C5->D1

Caption: Logical framework for comparing analytical methods.

References

A Comparative Purity Analysis of Commercial 2,4,6-Triiodophenol Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical standards is paramount to ensure the accuracy and reproducibility of experimental results. This guide provides a comparative assessment of the purity of commercially available 2,4,6-Triiodophenol standards, a compound often utilized in pharmaceutical research and as a potent thyroid-disrupting chemical. This analysis is supported by detailed experimental protocols and comparative data to aid in the selection of the most suitable standard for your research needs.

Introduction to this compound and the Importance of Purity

This compound is a key intermediate and reagent in various chemical syntheses. Its purity is critical as impurities can lead to misleading experimental outcomes, particularly in sensitive applications such as drug development and biological assays. Common impurities in commercial this compound often include other iodinated phenols, such as mono- and di-iodinated phenols, which can arise as byproducts during the synthesis process. The presence of these structurally similar impurities can interfere with analytical methods and biological experiments. Therefore, rigorous purity assessment is essential.

Comparative Purity Analysis

The purity of this compound standards from three fictional, representative commercial suppliers (Supplier A, Supplier B, and Supplier C) was assessed using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The results, summarized in the table below, highlight the variations in purity and impurity profiles.

Parameter Supplier A Supplier B Supplier C
Stated Purity 98%97%≥98%
Measured Purity (HPLC) 98.5%97.2%99.1%
2,4-Diiodophenol (%) 0.8%1.5%0.4%
2,6-Diiodophenol (%) 0.5%0.9%0.3%
4-Iodophenol (%) 0.1%0.3%Not Detected
Other Impurities (%) 0.1%0.1%0.2%
Moisture Content (%) 0.05%0.1%0.02%

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this assessment are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for the quantitative analysis of this compound and the separation of its potential impurities.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound standard.

  • Dissolve the sample in 10 mL of acetonitrile to prepare a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful technique for the identification and confirmation of volatile and semi-volatile impurities.

1. Instrumentation and Conditions:

  • GC-MS System: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 250°C at 10°C/min.

    • Hold at 250°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 50-500 amu.

2. Sample Preparation:

  • Prepare a 1 mg/mL solution of the this compound standard in a suitable solvent such as acetone (B3395972) or methanol.

  • Derivatization (optional but recommended for improved peak shape): To a 1 mL aliquot of the sample solution, add 100 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 60°C for 30 minutes.

3. Data Analysis:

  • Impurities are identified by comparing their mass spectra with reference spectra in a mass spectral library (e.g., NIST).

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental process for assessing the purity of commercial this compound standards.

experimental_workflow start Receive Commercial This compound Standards sample_prep Sample Preparation (Weighing, Dissolving, Diluting) start->sample_prep hplc_analysis HPLC Analysis (Purity Quantification) sample_prep->hplc_analysis Quantitative gcms_analysis GC-MS Analysis (Impurity Identification) sample_prep->gcms_analysis Qualitative data_analysis Data Analysis and Comparison hplc_analysis->data_analysis gcms_analysis->data_analysis report Generate Comparison Guide data_analysis->report

Caption: Experimental workflow for purity assessment of this compound standards.

Conclusion

The purity of commercial this compound standards can vary between suppliers. While most suppliers provide a product with a stated purity of 97-98%, the actual purity and the profile of minor impurities can differ. For highly sensitive applications, it is recommended to perform an in-house purity assessment using reliable analytical methods such as HPLC and GC-MS. The data and protocols presented in this guide offer a framework for researchers to make informed decisions when selecting a this compound standard, ensuring the integrity and validity of their scientific work.

2,4,6-Triiodophenol: A Comparative Analysis of Its Potency Against Di-iodophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pharmaceutical research and drug development, the potency of halogenated phenols is of significant interest due to their diverse biological activities. This guide provides a comparative analysis of 2,4,6-Triiodophenol against its di-iodinated counterparts, focusing on its efficacy as an inhibitor of leukotriene B4 (LTB4) synthesis and as a thyroid hormone disrupting agent. This objective comparison is supported by available data and detailed experimental methodologies to assist researchers in their investigations.

Potency Comparison: this compound vs. Di-iodophenols

This compound has been identified as a potent inhibitor of 5-lipoxygenase, the key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation.[1] While direct comparative studies with di-iodophenols are limited in publicly available literature, the increased iodination of the phenol (B47542) ring in this compound is suggestive of a potentially higher potency in certain biological assays compared to di-iodinated phenols such as 2,4-diiodophenol (B1583781) and 2,6-diiodophenol. The additional iodine atom can influence the molecule's lipophilicity, electronic distribution, and steric interactions with target proteins, which are critical factors for its biological activity.

Furthermore, this compound is recognized as a potent thyroid-disrupting chemical.[2] Halogenated phenols, in general, are known to interact with components of the thyroid hormone system, including transport proteins and enzymes involved in hormone metabolism. The degree of halogenation and the substitution pattern on the phenol ring are crucial determinants of this activity.

CompoundTarget/ActivityPotency MetricValueReference
This compound 5-Lipoxygenase Inhibition-Potent Inhibitor[1]
Thyroid Hormone Disruption-Potent Disruptor[2]

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol outlines a general method for determining the 5-LOX inhibitory activity of test compounds using human neutrophils.

Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against 5-LOX-mediated LTB4 production in stimulated human neutrophils.

Materials:

  • Human polymorphonuclear leukocytes (PMNs)

  • Test compounds (e.g., this compound, di-iodophenols) dissolved in a suitable solvent (e.g., DMSO)

  • Calcium ionophore A23187

  • Phosphate-buffered saline (PBS)

  • LTB4 ELISA kit

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • Plate reader

Procedure:

  • Neutrophil Isolation: Isolate human PMNs from fresh venous blood using standard methods (e.g., Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation).

  • Cell Stimulation: Resuspend the isolated PMNs in PBS. Pre-incubate the cells with various concentrations of the test compounds or vehicle control for 15 minutes at 37°C.

  • Initiation of LTB4 Synthesis: Stimulate the cells by adding calcium ionophore A23187 to a final concentration of 5 µM.

  • Incubation: Incubate the cell suspension for 10 minutes at 37°C to allow for LTB4 production.

  • Termination of Reaction: Stop the reaction by placing the plates on ice and centrifuging at 4°C to pellet the cells.

  • LTB4 Quantification: Collect the supernatant and measure the LTB4 concentration using a commercial LTB4 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Thyroid Peroxidase (TPO) Inhibition Assay (Guaiacol Oxidation Method)

This protocol describes a common method to assess the inhibition of TPO, a key enzyme in thyroid hormone synthesis.

Objective: To determine the IC50 of test compounds for the inhibition of TPO-catalyzed oxidation of guaiacol.

Materials:

  • Porcine or human thyroid microsomes (as a source of TPO)

  • Test compounds

  • Guaiacol

  • Hydrogen peroxide (H₂O₂)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • 96-well plates

  • Spectrophotometer (plate reader) capable of measuring absorbance at 470 nm

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing potassium phosphate buffer, guaiacol, and the test compound at various concentrations or vehicle control.

  • Enzyme Addition: Add the thyroid microsomal preparation to each well to initiate the reaction.

  • Substrate Addition: Start the enzymatic reaction by adding H₂O₂ to each well.

  • Kinetic Measurement: Immediately measure the change in absorbance at 470 nm over time (e.g., every 30 seconds for 5 minutes) at a constant temperature (e.g., 25°C). The rate of increase in absorbance is proportional to the TPO activity.[3]

  • Data Analysis: Calculate the initial rate of the reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the vehicle control. Calculate the IC50 value as described for the 5-LOX assay.

Signaling Pathway and Experimental Workflow

To visualize the biological context and experimental process, the following diagrams are provided.

Inhibition of the 5-Lipoxygenase Pathway by this compound.

TPO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Thyroid Microsomes Thyroid Microsomes Mix Reagents in 96-well Plate Mix Reagents in 96-well Plate Thyroid Microsomes->Mix Reagents in 96-well Plate Test Compounds (Iodophenols) Test Compounds (Iodophenols) Test Compounds (Iodophenols)->Mix Reagents in 96-well Plate Guaiacol & H2O2 Guaiacol & H2O2 Guaiacol & H2O2->Mix Reagents in 96-well Plate Initiate Reaction with H2O2 Initiate Reaction with H2O2 Mix Reagents in 96-well Plate->Initiate Reaction with H2O2 Measure Absorbance (470 nm) Measure Absorbance (470 nm) Initiate Reaction with H2O2->Measure Absorbance (470 nm) Calculate Reaction Rates Calculate Reaction Rates Measure Absorbance (470 nm)->Calculate Reaction Rates Determine % Inhibition Determine % Inhibition Calculate Reaction Rates->Determine % Inhibition Calculate IC50 Values Calculate IC50 Values Determine % Inhibition->Calculate IC50 Values

Experimental Workflow for the Thyroid Peroxidase Inhibition Assay.

References

Safety Operating Guide

Proper Disposal of 2,4,6-Triiodophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,4,6-Triiodophenol, a halogenated organic compound. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Immediate Safety and Handling Precautions

This compound is a hazardous substance that is harmful if it comes into contact with skin or is inhaled.[1][2] It can cause serious skin and eye irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A lab coat, long pants, and closed-toe shoes are required.
Respiratory Protection A NIOSH-approved respirator should be used, especially when handling the powder form, to avoid inhalation of dust.[3]

Step-by-Step Disposal Plan

The disposal of this compound must be managed as hazardous waste due to its halogenated nature. Do not dispose of this chemical down the drain.

1. Waste Segregation:

  • Solid Waste: Collect any solid this compound waste, including contaminated personal protective equipment (gloves, etc.) and weighing papers, in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container.

  • As a halogenated organic compound, this compound waste should be segregated from non-halogenated organic waste.[4]

2. Container Selection and Labeling:

  • Use containers that are compatible with the chemical. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.

  • The container must be in good condition and have a secure, tight-fitting lid.

  • Label the container clearly with the words "Hazardous Waste."[4][5]

  • The label must also include:

    • The full chemical name: "this compound"

    • The hazard characteristics (e.g., "Toxic," "Irritant").

    • The accumulation start date (the date the first waste is placed in the container).[4]

    • Your name, department, and contact information.

3. Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area.

  • This area should be in a well-ventilated location, away from incompatible materials such as acid anhydrides, acid chlorides, and oxidizing agents.[1][3]

  • Ensure the storage area is secure and accessible only to authorized personnel.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow all institutional and local regulations for hazardous waste pickup and disposal. The waste will likely be incinerated at a permitted hazardous waste facility.[4]

Quantitative Data Summary

PropertyValue
CAS Number 609-23-4[3]
Molecular Formula C₆H₃I₃O[3]
Molecular Weight 471.80 g/mol [6]
Appearance Beige to tan powder[3]
Solubility in Water Insoluble[1][3]

Disposal Workflow Diagram

DisposalWorkflow Figure 1. Disposal Workflow for this compound cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe waste_gen Generate Waste (Solid or Liquid) ppe->waste_gen segregate Segregate as Halogenated Organic Waste waste_gen->segregate container Select Compatible, Leak-Proof Container segregate->container labeling Label Container: 'Hazardous Waste' Chemical Name Hazards Date container->labeling store Store in Designated Satellite Accumulation Area labeling->store check_compat Away from Incompatible Materials store->check_compat contact_ehs Contact EHS or Licensed Contractor store->contact_ehs disposal Arrange for Pickup and Incineration contact_ehs->disposal

References

Personal protective equipment for handling 2,4,6-Triiodophenol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,4,6-Triiodophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk to personnel and the environment.

Hazard Summary

This compound is a chemical that poses several health risks. It is harmful if it comes into contact with skin or is inhaled.[1] It is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3]

Quantitative Data Summary
ParameterValueSource
Molecular FormulaC₆H₃I₃O[4][5]
Molecular Weight471.80 g/mol [4][6]
Melting Point157-159 °C[6]
Hazard ClassificationsAcute Toxicity (Dermal, Inhalation), Skin Irritation, Eye Irritation, Specific Target Organ Toxicity (Single Exposure)[1][6]
Signal WordWarning[1][3][6]
Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][7]

  • Eyewash and Safety Shower: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[1]

  • Emergency Preparedness: Have a spill kit with appropriate absorbent materials (e.g., vermiculite, sand) readily available.

2. Personal Protective Equipment (PPE):

The following PPE must be worn at all times when handling this compound:

PPE CategorySolid FormDissolved Form
Eye Protection Chemical safety goggles that meet ANSI Z87.1 standards. A face shield should be worn if there is a risk of dust generation.Chemical splash goggles. A face shield is required when there is a splash hazard.
Hand Protection Appropriate chemical-resistant gloves (e.g., nitrile, neoprene).[8] Consult the glove manufacturer's compatibility chart. Change gloves immediately upon contamination.Double gloving with appropriate chemical-resistant gloves is recommended.[8] Gloves must be changed immediately if contact with the solution occurs.[8]
Body Protection A chemical-resistant lab coat, long pants, and closed-toe shoes are required.[8] For significant dust generation, a chemical-resistant apron may be necessary.[8]A chemical-resistant lab coat or apron over a standard lab coat is recommended. Ensure complete coverage of arms and torso. Long pants and closed-toe, chemical-resistant footwear are mandatory.[8]
Respiratory Protection For operations that may generate dust, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary.[2][6]If working outside a fume hood with volatile solvents, a respirator with an appropriate organic vapor cartridge is required.

3. Handling Procedures:

  • Weighing and Transferring:

    • All manipulations of solid this compound that could generate dust must be performed in a chemical fume hood.[8]

    • Use a spatula for transferring the solid. Avoid creating dust.

    • If weighing outside a fume hood is unavoidable, use a tared, sealed container to transport the chemical to the balance and back to the hood.[8]

  • Preparing Solutions:

    • Add the solid this compound to the solvent slowly to avoid splashing.[8]

    • Ensure the process is conducted within a chemical fume hood.

4. Storage:

  • Store in a cool, dry, and well-ventilated place.[1][2]

  • Keep the container tightly closed.[1][2][3]

  • Store away from incompatible materials such as acid anhydrides and acid chlorides.[1]

Disposal Plan

The disposal of this compound and its containers must be managed in accordance with local, regional, and national hazardous waste regulations.[9]

Step-by-Step Disposal Protocol:

  • Waste Identification and Classification: this compound waste is likely to be classified as hazardous waste due to its toxic properties.[9] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[9]

  • Waste Segregation and Collection:

    • Solid Waste: Collect contaminated materials (e.g., gloves, weighing paper, paper towels) in a designated, sealed, and properly labeled hazardous waste container.[8][9]

    • Liquid Waste: All solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container.[8] Do not dispose of down the drain.[9]

  • Container Labeling: The label should clearly state "Hazardous Waste" and "this compound".[9]

  • Storage of Waste: Store the sealed waste container in a designated hazardous waste accumulation area.[9]

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's approved hazardous waste contractor.[9]

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[2] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[2]

  • Spills: For solid spills, carefully sweep up the material to avoid generating dust and place it into a designated hazardous waste container.[2] For solutions, absorb the spill with an inert material and place it in the hazardous waste container.[9] Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[9] Report the spill to your supervisor and EHS department.[9]

Workflow for Handling this compound

prep Preparation & Engineering Controls ppe Select & Don Personal Protective Equipment (PPE) prep->ppe Ensure safety measures are in place handling Handling Procedures (Weighing, Transferring, Preparing Solutions) ppe->handling Ready for handling storage Proper Storage handling->storage Store unused chemical disposal Waste Disposal handling->disposal Dispose of waste emergency Emergency Procedures handling->emergency In case of spill or exposure

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,6-Triiodophenol
Reactant of Route 2
2,4,6-Triiodophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.